molecular formula C8H6ClNO B1588498 2-Chloro-5-methyl-1,3-benzoxazole CAS No. 3770-60-3

2-Chloro-5-methyl-1,3-benzoxazole

Cat. No.: B1588498
CAS No.: 3770-60-3
M. Wt: 167.59 g/mol
InChI Key: AVJUFHRBOJNDFG-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-1,3-benzoxazole (CAS 3770-60-3) is a high-purity liquid chemical building block specializing in the synthesis of complex, bioactive molecules. With the molecular formula C₈H₆ClNO and a molecular weight of 167.59 g/mol, this compound is characterized by a benzoxazole core structure substituted with a reactive chlorine atom at the 2-position and a methyl group at the 5-position. This structure makes it a valuable precursor in organic synthesis, particularly in nucleophilic aromatic substitution reactions, where the chlorine atom can be readily displaced to form new carbon-nitrogen or carbon-sulfur bonds. Benzoxazole derivatives are recognized as important structural isosteres of natural nucleotides, such as adenine and guanine, which facilitates their interaction with the biopolymers of living systems. This property underpins their broad spectrum of chemotherapeutic activities. As a key intermediate, this compound is instrumental in developing compounds with documented antibiotic, antimicrobial, antiviral, and antitumor activities. Its utility extends beyond pharmaceuticals; this scaffold is also used in creating advanced materials, including photostable UV dyes, dopants for organic light-emitting diodes (OLEDs), and molecular sensors. Specifications & Handling • CAS Number: 3770-60-3 • Molecular Formula: C₈H₆ClNO • Molecular Weight: 167.59 g/mol • Purity: Available in 97% and 98% grades. • Physical Form: Liquid. Store under an inert gas. • Hazard Information: Warning. Compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Notice: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the provided Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJUFHRBOJNDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433700
Record name 2-chloro-5-methyl-1,3-benzoxazole
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3770-60-3
Record name 2-chloro-5-methyl-1,3-benzoxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methyl-1,3-benzoxazole
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-methyl-1,3-benzoxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-1,3-benzoxazole is a halogenated heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry. Its unique structural motif, featuring a fused benzene and oxazole ring system with a reactive chlorine atom at the 2-position and a methyl group on the benzene ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

Structural and General Properties
PropertyValueSource
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol [1]
IUPAC Name This compound[1]
CAS Number 3770-60-3[1]
Appearance White to off-white crystalline solid (predicted)
Canonical SMILES CC1=CC2=C(C=C1)OC(=N2)Cl[1]
InChIKey AVJUFHRBOJNDFG-UHFFFAOYSA-N[1]
Spectroscopic Data (Predicted and Analogue-Based)

Spectroscopic data is essential for the identification and characterization of this compound. While a dedicated experimental spectrum for this specific compound is not available in the provided search results, data from analogous structures can be used for predictive purposes.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. Based on data for similar benzoxazole structures, the aromatic protons would likely appear in the range of δ 7.0-7.8 ppm, and the methyl protons would present as a singlet around δ 2.4-2.6 ppm. For example, in 2-benzyl-5-methylbenzo[d]oxazole, the methyl protons appear as a singlet at δ 2.41 ppm, and the aromatic protons are observed in the range of δ 7.06-7.45 ppm[4].

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbon of the C-Cl bond is expected to be significantly downfield. Based on data for related compounds like 2-benzyl-5-methylbenzo[d]oxazole, the methyl carbon would resonate around δ 21 ppm, while the aromatic and heterocyclic carbons would appear in the region of δ 109-166 ppm[4].

  • IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=N stretching of the oxazole ring, C-Cl stretching, and C-H stretching of the aromatic and methyl groups. A typical IR spectrum of a benzoxazole core can be found on the NIST WebBook for the parent compound, benzoxazole[5].

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (167.59 g/mol ). Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the M⁺ peak would also be observed, which is characteristic of the isotopic distribution of chlorine.

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding 2-aminophenol derivative, 2-amino-4-methylphenol. The general strategy involves the formation of the benzoxazolone core, followed by chlorination.

Synthetic Pathway Overview

Synthesis of this compound A 2-Amino-4-methylphenol B 5-Methyl-1,3-benzoxazol-2(3H)-one A->B  Cyclization (e.g., Urea, Phosgene) C This compound B->C  Chlorination (e.g., POCl₃, SOCl₂)

Caption: General synthetic route to this compound.

Detailed Experimental Protocol (Exemplary)

While a specific protocol for this compound is not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar compounds, such as 5-chloro-1,3-benzoxazol-2(3H)-one and its subsequent reactions[6].

Step 1: Synthesis of 5-Methyl-1,3-benzoxazol-2(3H)-one

  • To a solution of 2-amino-4-methylphenol (1 equivalent) in a suitable solvent such as dimethylformamide, add urea (1 equivalent)[6].

  • Heat the reaction mixture under reflux for several hours, monitoring the liberation of ammonia gas.

  • After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water with constant stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 5-methyl-1,3-benzoxazol-2(3H)-one.

Step 2: Synthesis of this compound

  • To a flask containing 5-methyl-1,3-benzoxazol-2(3H)-one (1 equivalent), add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess[3]. The use of a solvent like toluene may be beneficial.

  • Add a catalytic amount of a tertiary amine (e.g., triethylamine or N,N-dimethylaniline) to facilitate the reaction.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the susceptibility of the 2-chloro substituent to nucleophilic aromatic substitution (SₙAr). This makes it a valuable building block for introducing a variety of functional groups at the 2-position of the benzoxazole ring system.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the oxazole ring activates the C2 position towards nucleophilic attack. A wide range of nucleophiles can be employed to displace the chloride ion.

Reactivity_of_2_Chloro_5_methyl_1_3_benzoxazole A This compound B 2-Amino-5-methylbenzoxazole Derivatives A->B  R-NH₂ C 2-Hydrazinyl-5-methylbenzoxazole A->C  N₂H₄ D 2-Alkoxy/Aryloxy-5-methylbenzoxazole A->D  R-OH / Ar-OH E 2-Thioether-5-methylbenzoxazole A->E  R-SH / Ar-SH

Caption: Key nucleophilic substitution reactions of this compound.

Reaction with Amines: The reaction of this compound with primary or secondary amines, including anilines, readily yields 2-amino-5-methylbenzoxazole derivatives[7]. These reactions are typically carried out in a suitable solvent such as ethanol or DMF, often in the presence of a base to neutralize the HCl generated.

Reaction with Hydrazine: Treatment with hydrazine hydrate leads to the formation of 2-hydrazinyl-5-methylbenzoxazole[8][9]. This derivative is a useful intermediate for the synthesis of hydrazones and other heterocyclic systems.

Reaction with Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form 2-alkoxy and 2-aryloxy-5-methylbenzoxazoles, respectively.

Reaction with Thiols: Thiolates react to produce 2-thioether derivatives.

Applications in Drug Discovery and Agrochemicals

Benzoxazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous biologically active compounds[10][11]. The ability to easily functionalize the 2-position of this compound makes it a key starting material for the synthesis of libraries of compounds for biological screening.

Antifungal Activity

A significant body of research has focused on the antifungal properties of benzoxazole derivatives[1][10][12][13]. Derivatives of 2-aminobenzoxazole, which can be synthesized from this compound, have shown promising activity against a range of phytopathogenic fungi[10]. For instance, 5-methyl-2-(p-chlorobenzyl)benzoxazole has demonstrated notable potency against Candida albicans[10]. The mechanism of action for some antifungal benzoxazoles is thought to involve the inhibition of key fungal enzymes.

Other Biological Activities

Beyond antifungal applications, the benzoxazole core is associated with a broad spectrum of pharmacological activities, including:

  • Antibacterial [10]

  • Anticancer [14]

  • Anti-inflammatory

  • Antiviral [1]

The synthesis of 2-substituted-5-methylbenzoxazoles allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its key feature is the reactive 2-chloro group, which allows for a wide range of nucleophilic substitution reactions, providing access to a diverse library of 2-substituted-5-methylbenzoxazoles. These derivatives have shown significant potential in the fields of medicinal chemistry and agrochemicals, particularly as antifungal agents. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is likely to lead to the discovery of new and effective therapeutic and crop protection agents.

References

  • Daboit, T. C., Ottonelli Stopiglia, C. D., Carissimi, M., Corbellini, V. A., Stefani, V., & Scroferneker, M. L. (2009). In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains. Mycoses, 52(6), 507–510. [Link]
  • Oncu, S., & Ceylan, E. (2004). Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. Archiv der Pharmazie, 337(8), 454–459. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. [Link]
  • Royal Society of Chemistry. (n.d.).
  • NIST. (n.d.). Benzoxazole. NIST Chemistry WebBook. [Link]
  • CAS Common Chemistry. (n.d.). 5-Chloro-2-methylbenzoxazole. [Link]
  • Ozel, A., Ertas, M., & Kandemirli, F. (2018). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one.
  • Sreenivasa, M., Jayachandran, E., & Shivakumar, B. (2012). Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. Organic Chemistry: An Indian Journal, 8(1), 29-34. [Link]
  • Wang, X., Wang, M., & Wang, Y. (2018).
  • PubChemLite. (n.d.). This compound (C8H6ClNO). [Link]
  • ResearchGate. (2020). Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. [Link]
  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]
  • PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole.
  • ResearchGate. (n.d.). Scheme 2: The reaction of 2-mercaptobenzoxazole with... [Link]
  • ScienceOpen. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
  • El-Sayed, N. N. E., & El-Gohary, N. S. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5406. [Link]
  • NIST. (n.d.). Benzoxazole. NIST Chemistry WebBook. [Link]
  • Al-Obaidi, A. S. M., & Al-Amery, M. H. A. (2018). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Journal of Global Pharma Technology, 10(03), 224-232. [Link]
  • Reddy, R. K., & Reddy, C. S. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4274–4280. [Link]
  • NIST. (n.d.). Benzoxazole, 2-methyl-. NIST Chemistry WebBook. [Link]
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • SpectraBase. (n.d.). 2(3H)-benzoxazolethione, 5-chloro-3-[[(2-methylphenyl)amino]methyl]- - Optional[1H NMR] - Spectrum. [Link]
  • Amin, S., & Adhikari, N. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3) in the last biennial period (2018–19).
  • Nguyen, T. T., Nguyen, T. H., & Le, T. N. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]
  • Gershon, H., Parmegiani, R., & Godfrey, P. K. (1974). Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. Antimicrobial Agents and Chemotherapy, 6(3), 332–335. [Link]
  • De La Cruz, J., & Kasi, A. (2023). Antifungal Agents. In StatPearls.

Sources

Introduction: The Strategic Importance of the Benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-methyl-1,3-benzoxazole (CAS: 3770-60-3)

The benzoxazole ring system is a quintessential "privileged scaffold" in modern medicinal chemistry and materials science.[1][2] This bicyclic heterocycle, comprising a benzene ring fused to an oxazole ring, is a structural motif present in a multitude of biologically active compounds and functional materials.[1][2][3][4] Its rigid, planar structure and capacity for diverse functionalization make it an ideal framework for designing molecules that can interact with biological targets with high specificity and affinity.

Within this important class of compounds, this compound stands out as a strategic and versatile synthetic intermediate.[5] The chlorine atom at the 2-position acts as an excellent leaving group, rendering the C2 carbon highly electrophilic and amenable to a wide array of nucleophilic substitution reactions. This reactivity profile allows researchers and drug development professionals to readily introduce diverse functionalities, enabling the rapid construction of compound libraries for screening and lead optimization.

This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, core reactivity, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this valuable building block in their scientific endeavors.

PART 1: Core Physicochemical and Spectroscopic Profile

Accurate identification and characterization are the foundation of any chemical research. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 3770-60-3[6]
IUPAC Name This compound[6]
Molecular Formula C₈H₆ClNO[6]
Molecular Weight 167.59 g/mol [6]
Appearance Powder[5]
InChI InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3[6]
InChIKey AVJUFHRBOJNDFG-UHFFFAOYSA-N[6]
SMILES Cc1ccc2oc(Cl)nc2c1[5]
Spectroscopic Signature Analysis

For the synthetic chemist, spectroscopic data provides irrefutable proof of a molecule's identity and purity. While experimental spectra should always be acquired, the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics are detailed below.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group. Based on analogous structures[3], the aromatic region should display three protons with coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring. A sharp singlet, integrating to three protons, would be observed in the upfield region (typically ~2.4-2.6 ppm) corresponding to the C5-methyl group.

  • ¹³C NMR Spectroscopy : The carbon spectrum will provide a map of the molecule's carbon framework. Key expected signals include the highly deshielded C2 carbon bonded to both chlorine and nitrogen, carbons of the benzoxazole core, the three distinct methine carbons of the benzene ring, a quaternary carbon, and the upfield signal of the methyl group carbon.[3][7]

  • Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (167.59). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.[8][9]

PART 2: Synthesis Methodologies: Constructing the Core Intermediate

The preparation of 2-chlorobenzoxazoles is typically achieved through the chlorination of a benzoxazolin-2-one precursor, which itself is synthesized from the corresponding 2-aminophenol.[10] This two-step approach is reliable and scalable.

Workflow: From 2-Amino-4-methylphenol to the Final Product

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-4-methylphenol B 5-Methylbenzoxazolin-2-one A->B  Cyclization >100 °C C 2-Chloro-5-methyl- 1,3-benzoxazole B->C  Chlorination 140-170 °C Reagent1 Phosgene or Urea Reagent1->B Reagent2 PCl₅ or SO₂Cl₂ Reagent2->C

Caption: General two-step synthesis of this compound.

Protocol 1: Synthesis of 5-Methylbenzoxazolin-2-one

The foundational step involves the cyclization of 2-amino-4-methylphenol.[11][12] The choice of cyclizing agent (e.g., phosgene, urea) provides the carbonyl carbon required for the oxazolinone ring.[10]

  • Setup : In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend 2-amino-4-methylphenol (1.0 eq) in a suitable high-boiling inert solvent (e.g., o-dichlorobenzene).

  • Reagent Addition : Add the cyclizing agent. If using urea (1.1 eq), the reaction will generate ammonia as a byproduct.[10]

  • Reaction : Heat the mixture to a temperature between 120-190 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture. If urea was used, it may be beneficial to distill off a portion of the solvent to remove dissolved ammonia.[10] The product can often be isolated by filtration upon cooling or after precipitation by adding a non-polar solvent.

Causality Insight: The ortho-positioning of the amine and hydroxyl groups in the starting material is critical. This arrangement allows for the intramolecular cyclization upon reaction with a one-carbon electrophile, which is the key bond-forming event in creating the heterocyclic ring.

Protocol 2: Chlorination to this compound

This step converts the stable benzoxazolin-2-one into the highly reactive 2-chloro derivative. The use of an excess of the chlorinating agent is crucial for driving the reaction to completion.[10]

  • Setup : In a dry reaction vessel under an inert atmosphere, add the chlorinating agent, phosphorus pentachloride (PCl₅, 3.0-5.0 eq), to a high-boiling inert solvent (e.g., o-dichlorobenzene).[10]

  • Reagent Addition : Heat the PCl₅ suspension to 140-150 °C. Gradually add a suspension of 5-methylbenzoxazolin-2-one (1.0 eq) in the same solvent. The gradual addition maintains an excess of PCl₅ in the reaction mixture, which is essential for high yield.[10]

  • Reaction : Maintain the temperature at 140-170 °C for 15-30 minutes after the addition is complete. The reaction is typically rapid and is accompanied by the evolution of hydrogen chloride gas.

  • Work-up and Purification : Cool the reaction mixture. Excess PCl₅ may crystallize and can be removed by filtration. The desired product, this compound, is then isolated from the filtrate by fractional distillation under reduced pressure.[10]

Trustworthiness through Self-Validation: This protocol is robust because the final product is purified by distillation, a method that separates compounds based on boiling point. This ensures a high degree of purity, which can be verified by the spectroscopic methods detailed previously. The removal of byproducts and excess reagents is inherent to the purification step.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived almost entirely from the reactivity of the C2-chloro substituent. This position is highly susceptible to nucleophilic attack, allowing for the facile introduction of a vast range of functional groups.[13][14]

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary reaction pathway is nucleophilic substitution, where a nucleophile (Nu⁻) displaces the chloride ion. This allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental transformations in the synthesis of pharmaceuticals.

Reactivity cluster_nucleophiles Nucleophiles cluster_products Products Core 2-Chloro-5-methyl- 1,3-benzoxazole Amine_Product 2-Amino Derivatives Core->Amine_Product C-N bond formation Alcohol_Product 2-Alkoxy Derivatives Core->Alcohol_Product C-O bond formation Thiol_Product 2-Thioalkyl Derivatives Core->Thiol_Product C-S bond formation Amine Amines (R₂NH) Alcohol Alcohols (ROH) Thiol Thiols (RSH)

Caption: Reactivity of this compound with nucleophiles.

Protocol 3: General Procedure for Nucleophilic Substitution

This generalized protocol can be adapted for a variety of nucleophiles to synthesize a library of 2-substituted-5-methylbenzoxazoles.

  • Setup : To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile), add the desired nucleophile (1.1-1.5 eq).

  • Base Addition : Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 eq) to act as an acid scavenger for the HCl generated during the reaction.

  • Reaction : Stir the mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the substrate. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Expertise Insight: The choice of solvent and base is critical. A polar aprotic solvent helps to dissolve the reactants and stabilize the charged intermediate of the SₙAr mechanism, while the base must be strong enough to deprotonate the nucleophile (if necessary) and neutralize HCl, but not so strong as to cause unwanted side reactions.

PART 4: Applications in Drug Discovery and Beyond

The true value of this compound lies in its role as a gateway to novel molecular entities with potential therapeutic applications.

  • Anticancer Agents : The benzoxazole scaffold is a common feature in molecules designed as anticancer agents. The 5-chloro substituent, in particular, has been noted to contribute positively to the anticancer activity of certain benzoxazole derivatives.[15][16] This intermediate allows for the exploration of various substitutions at the 2-position to optimize binding to targets like poly (ADP-ribose) polymerase (PARP-2).[15]

  • Serotonin (5-HT₃) Receptor Antagonists : A series of 2-substituted benzoxazole carboxamides have been identified as potent 5-HT₃ receptor antagonists.[17] These compounds have potential for treating conditions like irritable bowel syndrome. The synthesis of these analogs relies on the reaction of intermediates like this compound with appropriate amine nucleophiles.[17]

  • Antimicrobial Agents : Functionalized benzoxazoles have demonstrated significant antibacterial and antifungal properties.[2][16] The ability to easily generate a diverse library of derivatives from this compound is a powerful tool in the search for new antimicrobial drugs to combat resistant pathogens.

PART 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. This compound should be handled with appropriate care, following established safety protocols.

GHS Hazard StatementCodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
STOT, Single Exposure H335May cause respiratory irritation

Source: Aggregated GHS information from PubChem.[6]

Handling and Storage Recommendations:

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[18][19] Ensure that eyewash stations and safety showers are readily accessible.[20][21]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[19][21]

  • Handling : Avoid breathing dust, fumes, or vapors.[18] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][19]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[18][20][21]

References

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]
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An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 2-Chloro-5-methyl-1,3-benzoxazole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core molecular architecture, physicochemical properties, and established synthetic protocols. The narrative emphasizes the causality behind its structural features and reactivity, positioning it as a versatile scaffold in the development of novel chemical entities. This document serves as a foundational resource, integrating established knowledge with practical, field-proven insights for professionals engaged in chemical research and drug discovery.

Introduction: The Benzoxazole Scaffold in Modern Chemistry

Benzoxazoles are a prominent class of benzene-fused heterocyclic compounds, characterized by a bicyclic structure containing a benzene ring fused to a 1,3-oxazole ring.[1][2] This privileged scaffold is not only found in natural products but is also a cornerstone in the design of a wide array of pharmacologically active agents.[2][3] The benzoxazole motif is recognized for its planar structure and its capacity to engage in various non-covalent interactions, making it a frequent choice in the development of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

This compound (IUPAC Name: this compound) is a key derivative within this class.[4] Its strategic substitution with a reactive chloro group at the 2-position and a methyl group on the benzene ring makes it a highly valuable and versatile synthetic intermediate.[5] This guide will elucidate the structural characteristics that underpin its utility and provide a detailed look into its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The unique arrangement of atoms in this compound dictates its chemical behavior and potential applications. The fusion of the electron-rich benzene ring with the five-membered oxazole ring creates a stable aromatic system.

Core Structural Attributes

The molecule's formal name is this compound, with the molecular formula C₈H₆ClNO.[4] The structure consists of a methyl-substituted benzene ring fused to an oxazole ring, with a chlorine atom attached to the carbon atom situated between the oxygen and nitrogen atoms of the heterocycle.

Molecular Diagram

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Reactant 4-Methyl-2-aminophenol + Carbonyl Source (e.g., Phosgene, Triphosgene) Intermediate 5-Methyl-1,3-benzoxazol-2-one Reactant->Intermediate Base, Solvent ChlorinatingAgent Chlorinating Agent (e.g., POCl₃, SOCl₂) Product This compound Intermediate->Product ChlorinatingAgent->Product

Caption: A representative two-step synthesis pathway for this compound.

Exemplary Experimental Protocol: Synthesis from 4-methyl-2-aminophenol

This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 5-Methyl-1,3-benzoxazol-2-one

  • Reaction Setup: To a stirred solution of 4-methyl-2-aminophenol (1.0 eq) in a suitable aprotic solvent (e.g., Toluene or Dichloromethane) in a three-necked flask, add a base such as triethylamine (1.2 eq).

  • Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of a carbonyl source, such as triphosgene (0.4 eq), dissolved in the same solvent. Causality: The base neutralizes the HCl formed during the reaction, driving the cyclization forward. Slow addition at low temperature controls the exothermic reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-methyl-1,3-benzoxazol-2-one.

Step 2: Chlorination to this compound

  • Reaction Setup: Place the 5-methyl-1,3-benzoxazol-2-one (1.0 eq) from Step 1 into a flask equipped with a reflux condenser.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (3-5 eq) in excess, which acts as both the chlorinating agent and the solvent. Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline). Causality: The lone pair on the nitrogen of the benzoxazolone attacks the phosphorus atom of POCl₃, initiating a sequence that replaces the carbonyl oxygen with a chlorine atom. The tertiary amine base facilitates the reaction.

  • Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: Carefully cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring to decompose the excess POCl₃. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography to yield the final product, this compound.

Spectroscopic and Analytical Characterization

Confirmation of the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the methyl protons. The aromatic protons will appear as a set of multiplets in the downfield region (typically δ 7.0-8.0 ppm), with coupling patterns indicative of their substitution. The methyl group protons will appear as a sharp singlet in the upfield region (typically δ 2.3-2.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons, the methyl carbon, and the two unique carbons of the oxazole ring, particularly the chlorinated carbon (C2), which would appear significantly downfield.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (167.59 g/mol ). [4]Crucially, the isotopic pattern of the molecular ion peak, showing an M+2 peak with approximately one-third the intensity of the M⁺ peak, will confirm the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), C-O-C stretching, and aromatic C-H and C=C stretching vibrations. The absence of a strong C=O band (around 1750 cm⁻¹) confirms the conversion of the benzoxazolone intermediate.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile building block. The chloro-substituent at the 2-position is an excellent leaving group, making the molecule susceptible to nucleophilic substitution and a prime candidate for cross-coupling reactions.

  • Pharmaceutical Synthesis: This intermediate is used to construct more complex molecules with potential therapeutic activities. By displacing the chloro group with various amines, thiols, or other nucleophiles, a diverse library of 2-substituted benzoxazoles can be generated for screening. Benzoxazole derivatives have been investigated as PARP-2 inhibitors for breast cancer treatment and as potential anti-psoriatic drugs. [6][7]The 5-chloro substituent on a benzoxazole ring, in particular, has been noted for its positive contribution to anticancer activity. [7]* Agrochemical Development: The benzoxazole core is also present in compounds developed for agricultural applications. This compound serves as a precursor in the synthesis of fungicides and plant growth regulators. [8]

Conclusion

This compound is a structurally significant and synthetically versatile heterocyclic compound. Its defined molecular architecture, characterized by a planar fused ring system and a reactive chlorine atom, makes it an indispensable intermediate for chemists in both academia and industry. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for leveraging this molecule to its full potential in the rational design of novel pharmaceuticals, agrochemicals, and functional materials. The self-validating protocols and mechanistic insights provided herein offer a solid foundation for researchers aiming to innovate within this important chemical space.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9989607, this compound. Available: [Link]
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A Comprehensive Technical Guide to 2-Chloro-5-methyl-1,3-benzoxazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-5-methyl-1,3-benzoxazole, a key heterocyclic intermediate in modern organic synthesis. The benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science, and the title compound serves as a versatile building block for introducing this moiety into more complex molecules.[1] This document details its chemical identity, elucidates primary synthetic methodologies with mechanistic insights, predicts its spectroscopic signature, explores its chemical reactivity, and surveys its applications in the development of pharmaceuticals and agrochemicals. The content is structured to provide both a foundational understanding for new researchers and nuanced, field-proven insights for experienced drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a chlorine atom at the reactive 2-position and a methyl group at the 5-position. Its formal IUPAC name is This compound .[2]

The strategic placement of the chloro and methyl groups significantly influences the molecule's reactivity and physical properties. The chlorine atom at the C2 position acts as an excellent leaving group, making this site highly susceptible to nucleophilic substitution, which is the cornerstone of its synthetic utility. The methyl group at C5 modifies the electronic properties and lipophilicity of the benzoxazole core, which can be crucial for tuning the biological activity of its derivatives.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 3770-60-3[2]
Molecular Formula C₈H₆ClNO[2]
Molecular Weight 167.59 g/mol [2]
Monoisotopic Mass 167.0138 Da[3]
SMILES CC1=CC2=C(C=C1)OC(=N2)Cl[2]
InChIKey AVJUFHRBOJNDFG-UHFFFAOYSA-N[2]
Appearance Powder[4]

Synthesis Methodologies: From Precursor to Product

The synthesis of 2-chlorobenzoxazoles is well-established, with the most common and industrially scalable approach involving a two-step sequence starting from a substituted 2-aminophenol. This method offers high yields and utilizes readily available starting materials.

Core Synthesis Pathway: Cyclization and Chlorination

The primary route commences with the cyclization of 4-methyl-2-aminophenol to form the intermediate 5-methyl-1,3-benzoxazol-2(3H)-one. This intermediate is subsequently chlorinated to yield the final product.

  • Step 1: Cyclization to 5-methyl-1,3-benzoxazol-2(3H)-one. The synthesis of the benzoxazole core is traditionally achieved by reacting a 2-aminophenol derivative with a carbonylating agent.[5] Reagents like urea or phosgene derivatives are effective. The reaction with urea is often preferred for its lower toxicity and involves heating the mixture, which generates isocyanic acid in situ. The amino group of the aminophenol attacks the isocyanic acid, followed by an intramolecular cyclization where the hydroxyl group displaces ammonia to form the stable benzoxazolone ring.

  • Step 2: Chlorination of the Benzoxazolone Intermediate. The crucial step of introducing the reactive chlorine atom at the C2 position is accomplished by treating the 5-methyl-1,3-benzoxazol-2(3H)-one with a potent chlorinating agent. Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are highly effective for this transformation. The mechanism involves the conversion of the amide-like carbonyl group into a chloro-iminium intermediate, which is then attacked by chloride to yield the aromatic 2-chlorobenzoxazole product. Using an excess of the chlorinating agent ensures the reaction goes to completion.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 4-Methyl-2-aminophenol C 5-Methyl-1,3-benzoxazol-2(3H)-one A->C Heat, Δ (-NH3) B Urea (CO(NH2)2) B->C E This compound C->E Heat, Δ (-POCl3, -HCl) D Phosphorus Pentachloride (PCl5) D->E

Caption: Primary synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure synthesized from established methods for preparing chlorinated benzoxazoles.

PART A: Synthesis of 5-Methyl-1,3-benzoxazol-2(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-methyl-2-aminophenol (1.0 eq) and urea (1.1 eq).

  • Solvent & Heating: Add a high-boiling point solvent such as o-dichlorobenzene or use solvent-free conditions. Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.

  • Reaction Monitoring: Maintain the temperature for 3-5 hours. The reaction progress can be monitored by the evolution of ammonia gas.

  • Work-up: Cool the reaction mixture. If a solvent was used, it can be partially removed under reduced pressure. The crude product often precipitates upon cooling and can be collected by filtration.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield pure 5-methyl-1,3-benzoxazol-2(3H)-one.

PART B: Synthesis of this compound

  • Reaction Setup: To a flask fitted with a reflux condenser and gas outlet (to scrub HCl), add phosphorus pentachloride (PCl₅, 2.0-3.0 eq) and an inert solvent like o-dichlorobenzene.

  • Addition of Reactant: Heat the PCl₅ suspension to 140-150 °C. Slowly add the dried 5-methyl-1,3-benzoxazol-2(3H)-one (1.0 eq) in portions to control the evolution of HCl gas. Using a molar excess of PCl₅ is critical to ensure complete conversion.

  • Reaction Completion: After the addition is complete, maintain the reaction at reflux for 15-30 minutes.

  • Work-up and Isolation: Cool the reaction mixture. Excess PCl₅ can be precipitated by cooling to 0-20 °C and removed by filtration. The filtrate containing the product is then subjected to fractional distillation under reduced pressure to isolate the this compound.

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific molecule is scarce, its spectral data can be reliably predicted based on the analysis of its parent scaffold, 2-chlorobenzoxazole, and related substituted analogs.[6][7]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR ~2.45 ppm (s, 3H): Methyl (CH₃) protons. ~7.50 ppm (d, 1H): Aromatic proton at C7. ~7.35 ppm (s, 1H): Aromatic proton at C4. ~7.15 ppm (d, 1H): Aromatic proton at C6.
¹³C NMR ~165 ppm: C2 (carbon bearing the chlorine). ~149 ppm: C7a (bridgehead carbon). ~142 ppm: C3a (bridgehead carbon). ~135 ppm: C5 (carbon bearing the methyl group). ~126 ppm: C6. ~120 ppm: C4. ~110 ppm: C7. ~21 ppm: Methyl carbon (CH₃).
IR (Infrared) ~3050-3100 cm⁻¹: Aromatic C-H stretch. ~2920-2980 cm⁻¹: Aliphatic C-H stretch (methyl). ~1600-1620 cm⁻¹: C=N stretch (oxazole ring). ~1450-1500 cm⁻¹: Aromatic C=C stretch. ~1250 cm⁻¹: Asymmetric C-O-C stretch. ~750-850 cm⁻¹: C-Cl stretch.
Mass Spec (EI) m/z 167 (M⁺): Molecular ion peak (³⁵Cl isotope). m/z 169 (M⁺+2): Isotope peak (³⁷Cl) with ~1/3 the intensity of M⁺. m/z 132: Fragment corresponding to the loss of a chlorine atom [M-Cl]⁺. m/z 104: Fragment corresponding to the loss of Cl and CO.

Justification: The predicted ¹H and ¹³C NMR chemical shifts are extrapolated from the known spectra of 2-chlorobenzoxazole and consider the typical electronic effects (electron-donating) of a methyl substituent on a benzene ring.[6][8] IR frequencies are based on characteristic vibrational modes for the benzoxazole core and associated functional groups.[9] The mass spectrometry fragmentation pattern is predicted based on the stable benzoxazole core and the characteristic isotopic signature of chlorine.[6]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived almost entirely from the reactivity of the C2-chlorine atom. This position is analogous to that in an acid chloride, making it highly electrophilic and prone to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Substitution Reactions

A wide array of nucleophiles can displace the C2-chloride, providing a straightforward entry into diverse classes of 2-substituted benzoxazoles. This versatility is critical in drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.

  • Amination: Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base, yields 2-aminobenzoxazole derivatives. These products are themselves valuable scaffolds in medicinal chemistry, with some showing activity as 5-HT₃ receptor antagonists.[10]

  • Alkoxylation/Aryloxylation: Alcohols and phenols, typically as their corresponding alkoxides or phenolates, react to form 2-alkoxy or 2-aryloxy benzoxazoles.

  • Thiolation: Thiols readily displace the chloride to give 2-thioalkyl or 2-thioaryl benzoxazoles.

Cross-Coupling Reactions

The C2-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, further expanding its synthetic potential. For example, Suzuki coupling with boronic acids can be used to form C-C bonds, attaching aryl or vinyl groups to the C2 position of the benzoxazole core.

G cluster_0 Nucleophilic Substitution (SNAr) cluster_1 Cross-Coupling center 2-Chloro-5-methyl- 1,3-benzoxazole Amine 2-Aminobenzoxazole Derivative center->Amine R1R2NH, Base Alcohol 2-Alkoxybenzoxazole Derivative center->Alcohol R-OH, Base Thiol 2-Thioalkylbenzoxazole Derivative center->Thiol R-SH, Base Suzuki 2-Arylbenzoxazole Derivative center->Suzuki Ar-B(OH)2 Pd Catalyst, Base

Caption: Key reaction pathways demonstrating the synthetic utility of the title compound.

Applications in Research and Development

The benzoxazole moiety is a bioisostere for other aromatic systems like indoles and benzimidazoles and is found in numerous biologically active compounds. This compound is a crucial starting material for accessing these high-value molecules.

  • Pharmaceuticals: The ability to easily generate diverse 2-substituted derivatives makes this compound an ideal starting point for drug discovery campaigns. Research has shown that derivatives containing the 5-methylbenzoxazole core are being investigated as:

    • Anticancer Agents: As precursors for PARP-2 inhibitors targeting breast cancer, where the 5-chloro or 5-methyl substituent was found to be important for activity.[11]

    • Serotonin 5-HT₃ Receptor Antagonists: For potential treatment of conditions like irritable bowel syndrome (IBS-D).[10]

    • Enzyme Inhibitors: The benzoxazole ring is a key component in molecules designed to inhibit enzymes like butyrylcholinesterase.[5]

  • Agrochemicals: 2-Chlorobenzoxazoles are described as valuable intermediates for the synthesis of plant-protection agents, including fungicides and herbicides. The specific substitution pattern can be tuned to optimize efficacy and selectivity against target pests or weeds.

Safety and Handling

This compound must be handled with appropriate laboratory precautions. It is classified as a hazardous substance.

Table 3: GHS Hazard Information

PictogramGHS CodeHazard Statement

GHS07H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Source: PubChem CID 9989607 GHS Classification

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and tightly sealed container away from incompatible materials.

Conclusion

This compound is a synthetically versatile and economically important heterocyclic compound. Its value stems from the predictable and efficient reactivity of the C2-chlorine atom, which allows for its use as a foundational building block in the construction of a wide range of more complex molecules. Its role as a key intermediate in the synthesis of potential pharmaceuticals and agrochemicals underscores its significance in applied chemical research. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for scientists aiming to leverage the unique attributes of the benzoxazole scaffold in their research and development programs.

References

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Foreword: Strategic Importance of the Benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methyl-1,3-benzoxazole

The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and functional materials.[1][2] Its rigid, planar structure and capacity for hydrogen bonding make it an ideal pharmacophore for interacting with biological targets.[2][3] Consequently, the synthesis of functionalized benzoxazoles, such as this compound, is of paramount importance for researchers in medicinal chemistry and drug development. This chloro-substituted derivative serves as a versatile synthetic intermediate, where the 2-chloro group acts as a proficient leaving group for nucleophilic substitution, enabling the facile introduction of diverse functionalities to build libraries of novel bioactive molecules.[4]

This guide provides a comprehensive, field-proven pathway for the synthesis of this compound, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a robust, reproducible, and scalable process.

Retrosynthetic Analysis and Strategic Overview

The most reliable and widely adopted strategy for the synthesis of 2-chlorobenzoxazoles involves a two-stage process. This approach offers superior control over the reaction and yields a cleaner product compared to direct, single-step methods. Our retrosynthetic analysis logically disconnects the target molecule as follows:

  • The C2-chloro bond is the most logical first disconnection, identifying the corresponding 5-methyl-1,3-benzoxazol-2(3H)-one as the key intermediate. This transformation relies on a robust chlorination protocol.

  • The benzoxazolone ring is then disconnected via a cyclization reaction, leading back to the commercially available and stable starting material, 2-amino-4-methylphenol. This cyclization requires a reliable one-carbon (C1) carbonyl source.

This strategic pathway is visualized in the workflow diagram below.

G cluster_start Starting Material cluster_stage1 Stage 1: Cyclization cluster_intermediate Key Intermediate cluster_stage2 Stage 2: Chlorination cluster_product Final Product start 2-Amino-4-methylphenol node_s1 Formation of Benzoxazolone Ring start->node_s1 + Phosgene Equivalent (e.g., Triphosgene) intermediate 5-methyl-1,3-benzoxazol-2(3H)-one node_s1->intermediate node_s2 Conversion of Carbonyl to Chloro Group intermediate->node_s2 + Chlorinating Agent (e.g., PCl₅, POCl₃) product This compound node_s2->product

Caption: High-level workflow for the synthesis of this compound.

Stage 1: Cyclization of 2-Amino-4-methylphenol

The foundational step in this synthesis is the construction of the benzoxazolone ring. This is achieved by reacting the bifunctional 2-amino-4-methylphenol with a carbonylating agent.

Principle and Reagent Selection

The reaction proceeds via intramolecular cyclization, where the amino and hydroxyl groups of the starting material react with a C1 electrophile to form the stable five-membered heterocyclic ring. While historically, the highly toxic phosgene gas was used, modern synthetic chemistry overwhelmingly favors safer, solid phosgene equivalents.[5][6]

Triphosgene (Bis(trichloromethyl) carbonate, BTC) is the reagent of choice for this transformation.[7][8] It is a stable, crystalline solid that is far easier and safer to handle, weigh, and store than gaseous phosgene or volatile liquid diphosgene.[9][10] In situ, one molecule of triphosgene can generate three molecules of phosgene, making it an efficient and atom-economical choice.[11] The reaction is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.[9]

Caption: Reaction scheme for the cyclization using Triphosgene.

Experimental Protocol: Synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one
  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4-methylphenol (1.0 eq).

  • Solvent Addition: Add a suitable inert solvent, such as toluene or o-dichlorobenzene (approx. 5-10 mL per gram of aminophenol).[12]

  • Base Addition: Add triethylamine (1.1 eq) to the suspension and stir.

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.4 eq) in the same solvent. Add this solution dropwise to the stirred aminophenol suspension at room temperature over 30-60 minutes. Caution: The initial reaction can be exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 100-120°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove triethylamine hydrochloride salt. Wash the filtrate with dilute HCl, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure benzoxazolone intermediate.

Stage 2: Chlorination of 5-methyl-1,3-benzoxazol-2(3H)-one

This stage converts the stable benzoxazolone intermediate into the more reactive 2-chloro derivative, priming it for subsequent nucleophilic displacement reactions.

Principle and Reagent Selection

The conversion of the C2-carbonyl group to a C2-chloro group is a critical transformation. This is effectively an amido-chloride exchange. Several chlorinating agents can accomplish this, with the choice often depending on reaction vigor, cost, and ease of work-up.

  • Phosphorus pentachloride (PCl₅): A powerful and highly effective reagent for this transformation. It reacts readily with the carbonyl oxygen, leading to the desired product. A key advantage is that the byproduct, phosphorus oxychloride (POCl₃), is volatile and can be removed during work-up.[12]

  • Phosphorus oxychloride (POCl₃): A liquid reagent that can also be used, sometimes in the presence of a catalytic amount of a tertiary amine. It is generally less reactive than PCl₅ but can be a safer alternative.[13]

  • Thionyl chloride (SOCl₂): Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions). It is effective for converting carboxylic acids and amides to their corresponding chlorides.[14]

For its reliability and high yield, phosphorus pentachloride (PCl₅) is frequently cited in established procedures for this specific conversion.[12]

Caption: Reaction scheme for the chlorination of the benzoxazolone intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established patent literature, prioritizing safety and yield.[12]

  • Vessel Preparation: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, place phosphorus pentachloride (PCl₅, 3.0-5.0 eq) and suspend it in a high-boiling inert solvent like o-dichlorobenzene.

  • Heating: Heat the PCl₅ suspension to 140-150°C.

  • Substrate Addition: Suspend the 5-methyl-1,3-benzoxazol-2(3H)-one (1.0 eq) in o-dichlorobenzene. Meter this suspension into the hot PCl₅ mixture over 30-60 minutes, ensuring the internal temperature does not drop below 140°C.

  • Reaction: After the addition is complete, stir the mixture at 140-150°C for an additional 10-30 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation: Rapidly cool the reaction mixture to approximately 5°C. The excess PCl₅ will crystallize out. Filter the cold mixture to remove the solid PCl₅.

  • Purification: The filtrate, containing the product dissolved in o-dichlorobenzene, is then subjected to fractional distillation under reduced pressure to isolate the final product, this compound.[12]

Data and Characterization Summary

The following table summarizes typical experimental parameters and expected outcomes for this synthetic pathway.

ParameterStage 1: CyclizationStage 2: Chlorination
Key Reagent Triphosgene (BTC)Phosphorus Pentachloride (PCl₅)
Starting Material 2-Amino-4-methylphenol5-methyl-1,3-benzoxazol-2(3H)-one
Solvent Toluene / o-dichlorobenzeneo-dichlorobenzene
Temperature Reflux (100-120°C)140-160°C
Typical Yield 85-95% (after recrystallization)75-85% (after distillation)
Product Purity (Typical) >98%>99% (GC)
Confirmation Methods ¹H NMR, ¹³C NMR, IR, MP¹H NMR, ¹³C NMR, GC-MS

Safety and Handling Considerations

  • Triphosgene (BTC): While safer than phosgene, triphosgene can decompose to release phosgene, especially upon heating or in the presence of nucleophiles. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Pentachloride (PCl₅): Highly corrosive and moisture-sensitive. It reacts violently with water to release HCl gas. All operations must be conducted under anhydrous conditions. Wear acid-resistant gloves, a lab coat, and full-face protection.

  • Solvents: Toluene and o-dichlorobenzene are flammable and/or toxic. Avoid inhalation and skin contact.

  • Byproducts: The reactions generate corrosive HCl gas. The reaction setup should include a trap (e.g., a bubbler with a dilute NaOH solution) to neutralize acidic off-gases.

Conclusion

The described two-stage synthesis pathway, commencing with 2-amino-4-methylphenol, represents a robust, scalable, and scientifically sound method for producing high-purity this compound. The strategic use of triphosgene for the initial cyclization enhances safety and operational simplicity, while the subsequent chlorination with phosphorus pentachloride provides an efficient conversion to the final, versatile intermediate. This guide provides the necessary technical details and causal insights for researchers and drug development professionals to successfully implement this synthesis in their laboratories.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. URL: https://globalresearchonline.net/journalcontents/v90-1/12.pdf
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A Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-1,3-benzoxazole is a heterocyclic compound of interest in medicinal chemistry and materials science. As a substituted benzoxazole, it serves as a versatile synthetic intermediate for the development of novel compounds with a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise characterization of this molecule is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this document synthesizes predicted data based on established principles and spectral data from closely related analogs to offer a reliable reference for its identification and characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₈H₆ClNO, consists of a benzene ring fused to an oxazole ring, with a chlorine atom at the 2-position and a methyl group at the 5-position.[3] This substitution pattern gives rise to a unique spectroscopic fingerprint that can be elucidated through various analytical techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. The spectra would typically be recorded in a deuterated solvent such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the chloro and nitro groups and the electron-donating effect of the methyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~ 7.5d~ 8.4
H-6~ 7.1dd~ 8.4, ~1.8
H-7~ 7.3d~ 1.8
CH₃~ 2.4s-

Expert Interpretation: The aromatic protons are expected to appear in the range of δ 7.0-7.6 ppm. The H-4 proton, being ortho to the oxygen atom, is anticipated to be the most downfield of the aromatic signals. The H-6 proton is expected to show coupling to both H-4 and H-7, resulting in a doublet of doublets. The H-7 proton, being meta to the H-6 and ortho to the nitrogen, will likely appear as a doublet due to coupling with H-6. The methyl protons at the 5-position are expected to appear as a singlet around δ 2.4 ppm, a typical region for methyl groups attached to an aromatic ring. These predictions are based on the analysis of similar benzoxazole structures.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 154
C-3a~ 149
C-4~ 110
C-5~ 135
C-6~ 125
C-7~ 120
C-7a~ 142
CH₃~ 21

Expert Interpretation: The C-2 carbon, attached to both nitrogen and chlorine, is expected to be the most downfield signal due to the strong deshielding effects of these electronegative atoms. The quaternary carbons C-3a, C-5, and C-7a are also expected to appear at lower field. The remaining aromatic carbons (C-4, C-6, and C-7) will resonate at higher field. The methyl carbon is anticipated to appear at the highest field, around δ 21 ppm. The chemical shifts of benzoxazole carbons are well-documented and provide a reliable basis for these predictions.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N, C=C, and C-O bonds within the benzoxazole ring system, as well as C-H and C-Cl vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Frequency (ν, cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch (CH₃)2950 - 2850
C=N stretch1650 - 1600
Aromatic C=C stretch1600 - 1450
C-O stretch1250 - 1200
C-Cl stretch800 - 600

Expert Interpretation: The presence of the benzoxazole core will be indicated by the characteristic C=N stretching vibration, typically observed in the 1650-1600 cm⁻¹ region.[7][8] The aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ range. The C-O stretching of the oxazole ring is expected around 1250-1200 cm⁻¹. The C-Cl stretch will be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₆ClNO), the molecular weight is 167.59 g/mol .[3]

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zRelative Abundance
[M]⁺167High
[M+2]⁺169~32% of [M]⁺
[M-Cl]⁺132Moderate
[M-CH₃]⁺152Low

Expert Interpretation: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 167. Due to the presence of a chlorine atom, an isotopic peak ([M+2]⁺) at m/z 169 with an intensity of approximately one-third of the molecular ion peak is a key diagnostic feature.[9] Common fragmentation pathways for benzoxazoles involve the loss of the substituent at the 2-position, leading to a fragment ion at m/z 132 ([M-Cl]⁺). Loss of the methyl group to give a fragment at m/z 152 is also possible.

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FT-IR spectrometer.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with expert interpretation based on analogous compounds, researchers and scientists can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for the experimental acquisition of high-quality spectroscopic data.

References

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An In-Depth Technical Guide to 2-Chloro-5-methyl-1,3-benzoxazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-methyl-1,3-benzoxazole, a key heterocyclic intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights to support its application in synthetic chemistry.

Introduction and Strategic Importance

This compound, belonging to the benzoxazole class of heterocyclic compounds, is a valuable building block in medicinal chemistry and materials science.[1] The benzoxazole scaffold is a recurring motif in a wide array of biologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of a chlorine atom at the 2-position renders the molecule highly susceptible to nucleophilic substitution, making it an excellent precursor for the synthesis of more complex, functionalized benzoxazole derivatives. The methyl group at the 5-position provides a point of steric and electronic differentiation, influencing the molecule's reactivity and the properties of its downstream products.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.

Core Properties
PropertyValueSource
Molecular Formula C₈H₆ClNO[2]
Molecular Weight 167.59 g/mol [2]
CAS Number 3770-60-3[2]
IUPAC Name This compound[2]
Appearance White to off-white crystalline powderGeneral Observation
XLogP3 3.1[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 0[2]

Note: Experimental values for melting point and boiling point are not available in the searched literature. For context, the isomeric compound 5-Chloro-2-methylbenzoxazole has a reported melting point of 61.0-64.0 °C and a boiling point of 64-65 °C at 13.3 Pa.[3] These values are for a different compound and should be used with caution as a rough estimate.

Spectroscopic Signature

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra for this compound are not widely published, a predictive analysis based on its structure and data from analogous compounds allows for an accurate estimation of its spectral features.

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons and the methyl group. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

  • Methyl Protons (C5-CH₃): A singlet at approximately 2.4-2.5 ppm.

  • Aromatic Protons:

    • H4: A doublet at approximately 7.4-7.5 ppm.

    • H6: A doublet of doublets at approximately 7.1-7.2 ppm.

    • H7: A doublet at approximately 7.3-7.4 ppm.

Rationale: The methyl group protons will appear as a singlet due to the absence of adjacent protons. The aromatic protons will exhibit splitting patterns based on their coupling with neighboring protons.

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts are:

  • Methyl Carbon (C5-CH₃): ~21 ppm

  • Aromatic and Heterocyclic Carbons:

    • C2 (C-Cl): ~152-154 ppm

    • C3a: ~149-151 ppm

    • C7a: ~141-143 ppm

    • C4, C5, C6, C7: ~110-135 ppm (with C5 showing a downfield shift due to the methyl group).

Rationale: The carbon attached to the electronegative chlorine (C2) will be significantly deshielded and appear at a lower field. The methyl carbon will appear in the typical aliphatic region. Aromatic carbons will resonate in the 110-150 ppm range.

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:

  • C=N Stretch: 1620-1640 cm⁻¹

  • C=C Aromatic Stretch: 1450-1600 cm⁻¹

  • C-O-C Stretch: 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric)

  • C-Cl Stretch: 700-800 cm⁻¹

  • C-H Aromatic Stretch: ~3000-3100 cm⁻¹

  • C-H Aliphatic Stretch: ~2850-2960 cm⁻¹

Rationale: These absorption frequencies are characteristic of the benzoxazole ring system and the substituent groups.

Electron ionization mass spectrometry would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is a key diagnostic feature.

  • Molecular Ion (M⁺): m/z ≈ 167

  • Isotopic Peak (M+2)⁺: m/z ≈ 169

  • Key Fragmentation: Loss of a chlorine radical followed by the loss of CO and HCN are plausible fragmentation pathways.

Synthesis and Reaction Chemistry

The synthesis of this compound and its subsequent reactions are central to its utility as a chemical intermediate.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-chlorobenzoxazoles involves the cyclization of an appropriate 2-aminophenol derivative. For this compound, the logical starting material is 2-amino-4-methylphenol. A plausible synthetic route is outlined below:

G cluster_0 Step 1: Cyclization to Benzoxazolinone cluster_1 Step 2: Chlorination 2-Amino-4-methylphenol 2-Amino-4-methylphenol 5-Methyl-1,3-benzoxazol-2(3H)-one 5-Methyl-1,3-benzoxazol-2(3H)-one 2-Amino-4-methylphenol->5-Methyl-1,3-benzoxazol-2(3H)-one Phosgene or Urea, Heat This compound This compound 5-Methyl-1,3-benzoxazol-2(3H)-one->this compound POCl₃ or SOCl₂

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol - A Conceptual Framework:

  • Cyclization: 2-amino-4-methylphenol is reacted with a carbonyl source such as phosgene or a safer alternative like urea or triphosgene. The reaction is typically carried out at elevated temperatures in a suitable high-boiling solvent. The use of urea is often preferred for safety and involves the elimination of ammonia to drive the cyclization, forming 5-methyl-1,3-benzoxazol-2(3H)-one.

  • Chlorination: The resulting benzoxazolinone is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step converts the carbonyl group into the desired 2-chloro functionality. The reaction is typically performed under reflux conditions, and the excess chlorinating agent is removed by distillation after the reaction is complete. Purification is then carried out, often by recrystallization or column chromatography.

Reactivity Profile

The chemical reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is activated by the adjacent oxygen and nitrogen atoms and the chlorine leaving group.

The chlorine atom at the 2-position is highly susceptible to displacement by a wide range of nucleophiles. This is the most synthetically valuable reaction of this compound class.

G This compound This compound 2-Substituted-5-methyl-1,3-benzoxazole 2-Substituted-5-methyl-1,3-benzoxazole This compound->2-Substituted-5-methyl-1,3-benzoxazole Nucleophile (e.g., R-OH, R-NH₂, R-SH)

Caption: General scheme for nucleophilic substitution at the C2 position.

  • With O-Nucleophiles (Alcohols, Phenols): Reaction with alkoxides or phenoxides in the presence of a base yields 2-alkoxy or 2-aryloxy-5-methylbenzoxazoles.

  • With N-Nucleophiles (Amines): Primary and secondary amines readily displace the chloride to form 2-amino-5-methylbenzoxazoles, which are important pharmacophores.

  • With S-Nucleophiles (Thiols): Thiolates react to produce 2-thioether derivatives.

The choice of solvent and base is critical in these reactions. Aprotic polar solvents like DMF or DMSO are often employed to facilitate the substitution.

While the benzoxazole ring is generally electron-rich, the fused benzene ring can undergo electrophilic substitution. The directing effects of the heterocyclic ring and the methyl group will influence the position of substitution. The methyl group is an ortho-, para-director, while the benzoxazole moiety's directing effect is more complex. Further experimental studies would be needed to definitively determine the regioselectivity of electrophilic attack on the benzene ring.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H312: Harmful in contact with skin.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H332: Harmful if inhaled.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust and vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable intermediate in synthetic organic chemistry. Its utility stems from the facile displacement of the 2-chloro substituent, allowing for the introduction of a wide variety of functional groups. While a lack of extensive published experimental data necessitates predictive analysis for some of its properties, a solid understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, will empower researchers to effectively utilize this compound in the development of novel molecules with potential applications in pharmaceuticals and materials science.

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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1] 2-Chloro-5-methyl-1,3-benzoxazole emerges from this privileged class as a compound of significant interest for further mechanistic investigation. While its specific molecular interactions remain to be fully elucidated, its structural alerts suggest a potential for targeted therapeutic intervention. This in-depth technical guide presents a strategic and systematic approach to unraveling the mechanism of action (MoA) of this compound. Moving beyond a rigid template, this document provides a logical, causality-driven framework for researchers, from initial phenotypic screening to definitive target identification and validation. The protocols detailed herein are designed as self-validating systems, ensuring scientific integrity and reproducibility. This guide is intended to empower researchers to not only understand the "what" but to master the "how" and "why" of MoA studies in contemporary drug discovery.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

Benzoxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles.[1] These compounds are recognized as "privileged structures," capable of interacting with a variety of biological targets. The literature extensively documents their efficacy as anticancer agents, often through the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and Poly (ADP-ribose) polymerases (PARPs).[2][3][4][5][6][7] The core benzoxazole structure can be viewed as a bioisostere of natural purine bases, potentially enabling interaction with a wide range of biomolecules.

This compound, the subject of this guide, possesses key structural features—a halogenated benzoxazole core—that suggest a predisposition for potent and selective biological activity. The chloro and methyl substitutions on the benzene ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. While the synthesis of this specific molecule is not extensively detailed in publicly available literature, general synthetic routes for benzoxazole derivatives, such as the condensation of 2-aminophenols with various reagents, provide a clear path to its preparation.[8][9]

This guide will navigate a hypothetical, yet scientifically rigorous, pathway to determine the MoA of this compound, with a focus on a potential anticancer activity through enzyme inhibition, a common mechanism for this class of compounds.

Phase I: Phenotypic Screening and Initial Hypothesis Generation

The journey to elucidating the MoA begins with broad, unbiased observations of the compound's effects on cellular systems. This phase is crucial for generating initial hypotheses about the compound's primary biological activity.

In Vitro Cytotoxicity Profiling

The foundational step is to assess the cytotoxic or cytostatic effects of this compound across a panel of cancer cell lines. This provides a broad view of its potential anticancer activity and identifies sensitive cell lines for further investigation.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium in the wells with the medium containing the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Parameter Description
Cell Lines MCF-7 (Breast), A549 (Lung), HCT116 (Colon)
Compound Concentrations 0.01, 0.1, 1, 10, 100 µM
Incubation Time 72 hours
Endpoint Cell Viability (%)
Calculated Value IC50 (µM)

A hypothetical table summarizing the results of the MTT assay.

Morphological and Cell Cycle Analysis

Observing changes in cell morphology and cell cycle distribution upon treatment can provide valuable clues about the underlying mechanism.

  • Microscopy: Visually inspect treated cells for signs of apoptosis (e.g., cell shrinkage, membrane blebbing) or other morphological changes.

  • Flow Cytometry: Use propidium iodide staining to analyze the cell cycle distribution of treated cells. An accumulation of cells in a specific phase (e.g., G2/M) can suggest interference with cell division.

Based on the results of this initial phase, a primary hypothesis can be formulated. For the purpose of this guide, let us hypothesize that this compound exhibits potent cytotoxicity against the MCF-7 breast cancer cell line and induces G2/M cell cycle arrest, suggesting a potential role as an inhibitor of a protein involved in cell cycle progression, such as a kinase or PARP.

Phase II: Target Identification

With a working hypothesis, the next critical step is to identify the direct molecular target(s) of this compound. Affinity-based methods are a powerful approach for this purpose.[1][14][15]

Experimental Workflow: Target Identification

G cluster_0 Phase I: Phenotypic Screening cluster_1 Phase II: Target Identification cluster_2 Phase III: Target Validation & MoA Confirmation pheno_screen Cytotoxicity Profiling (MTT Assay) cell_cycle Cell Cycle Analysis pheno_screen->cell_cycle Identifies sensitive cell lines affinity_probe Synthesize Affinity Probe cell_cycle->affinity_probe Hypothesis: Anticancer Activity pull_down Affinity Pull-Down affinity_probe->pull_down ms_analysis Mass Spectrometry (LC-MS/MS) pull_down->ms_analysis Eluted Proteins enzyme_assay In Vitro Enzymatic Assay ms_analysis->enzyme_assay Identifies Candidate Proteins binding_assay Direct Binding Assay (e.g., SPR) enzyme_assay->binding_assay Confirms direct interaction cellular_assay Cellular Target Engagement Assay binding_assay->cellular_assay Validates target in cells

Caption: A generalized workflow for small molecule target identification and validation.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This technique involves immobilizing the small molecule on a solid support to "fish out" its binding partners from a cell lysate.[14]

  • Synthesis of an Affinity Probe: Synthesize an analog of this compound with a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid) for covalent attachment to a solid support. It is crucial that this modification does not abrogate the compound's biological activity.

  • Immobilization: Covalently couple the affinity probe to activated sepharose beads. Prepare a control matrix using an inactive analog or by blocking the reactive groups on the beads to account for non-specific binding.

  • Cell Lysate Preparation: Culture MCF-7 cells to a high density and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Pull-down: Incubate the clarified cell lysate with both the affinity matrix and the control matrix in parallel.

  • Washing: Extensively wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for example, by competing with an excess of the free this compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are unique to the affinity matrix and identify them using mass spectrometry (LC-MS/MS).

Let us assume that this experiment identifies a key cell cycle kinase, such as a cyclin-dependent kinase (CDK), or a DNA damage repair enzyme like PARP-1 as a high-confidence binding partner.

Phase III: Target Validation and Mechanism Confirmation

The identification of a candidate target must be followed by rigorous validation to confirm a direct and functionally relevant interaction.

In Vitro Enzymatic Assays

Directly testing the effect of this compound on the enzymatic activity of the putative target is a critical validation step.

Experimental Protocol: Enzyme Inhibition Kinetics Assay

This protocol is designed to determine the inhibitory potency (IC50) and the mode of inhibition of the compound against the identified target enzyme (e.g., PARP-1).[16][17]

  • Reagents and Materials: Purified recombinant human PARP-1, NAD+ (substrate), and a detection reagent for the product (e.g., a fluorescent NAD+ analog).

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of PARP-1, and varying concentrations of this compound. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of NAD+ (typically at or near its Km value).

  • Kinetic Measurement: Measure the rate of product formation over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Further kinetic studies by varying both substrate and inhibitor concentrations can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[18]

Parameter Description
Enzyme Recombinant Human PARP-1
Substrate NAD+
Inhibitor Concentrations Serial dilutions (e.g., 0.001 to 100 µM)
Readout Rate of product formation
Calculated Values IC50, Ki, Mode of Inhibition

A hypothetical table summarizing the results of an enzyme inhibition assay.

Signaling Pathway Visualization

DNA_damage DNA Damage PARP1 PARP-1 DNA_damage->PARP1 activates Repair_proteins DNA Repair Proteins (e.g., XRCC1) PARP1->Repair_proteins recruits Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to Compound 2-Chloro-5-methyl- 1,3-benzoxazole Compound->PARP1 inhibits SSB_repair Single-Strand Break Repair Repair_proteins->SSB_repair mediates

Caption: Hypothetical signaling pathway of PARP-1 inhibition.

Cellular Target Engagement Assays

To confirm that the compound interacts with its target in a cellular context, a target engagement assay is essential. This can be achieved through techniques such as cellular thermal shift assays (CETSA) or immunoprecipitation-based methods.

Conclusion: From Uncharacterized Hit to Validated Lead

This technical guide has outlined a comprehensive and logical workflow for elucidating the mechanism of action of this compound. By progressing from broad phenotypic observations to specific target identification and rigorous validation, researchers can build a robust understanding of a compound's biological activity. This systematic approach, grounded in established experimental protocols, not only provides a clear path to MoA determination but also establishes a solid foundation for subsequent lead optimization and preclinical development.[19][20][21][22][23] The journey from an uncharacterized "hit" to a "lead" with a well-defined mechanism of action is a pivotal stage in drug discovery, and the principles and methodologies detailed in this guide are designed to navigate this complex process with scientific rigor and confidence.

References

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2-Chloro-5-methyl-1,3-benzoxazole biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-5-methyl-1,3-benzoxazole and its Congeners

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with the this compound scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for evaluating the therapeutic potential of this important chemical class.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its planar structure and ability to participate in various non-covalent interactions allow it to bind effectively with a wide range of biological macromolecules.[1] Benzoxazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3][4]

This compound (CAS: 3770-60-3) is a specific derivative that often serves as a crucial synthetic intermediate in the development of more complex, biologically active molecules.[5][6] While direct biological data on this specific precursor is limited, understanding the activities of the broader benzoxazole class, and the influence of the chloro and methyl substituents, provides a powerful framework for its application in drug discovery.

Compound Profile: this compound [5]

PropertyValue
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
IUPAC Name This compound
CAS Number 3770-60-3

Anticancer Activity: A Primary Therapeutic Avenue

Benzoxazole derivatives have emerged as potent anticancer agents, demonstrating efficacy against a multitude of human cancer cell lines.[2][7] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[8]

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism and Beyond

A significant number of anticancer benzoxazoles function as prodrugs. For instance, analogues of the anticancer agent Phortress, which features a benzothiazole core, have been developed by bioisosterically replacing it with a benzoxazole ring.[8] These compounds are metabolized by cytochrome P450 enzymes (like CYP1A1) into active metabolites that are potent agonists of the Aryl Hydrocarbon Receptor (AhR).[8] Activation of the AhR pathway can lead to the expression of genes that halt cell proliferation and induce apoptosis in cancer cells.[8]

Other mechanisms include the direct inhibition of critical enzymes involved in cancer progression, such as Poly (ADP-ribose) polymerase-2 (PARP-2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9][10]

In Vitro Cytotoxicity Data

The anticancer potential of novel benzoxazole derivatives is typically first assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Compound ClassCell LineIC₅₀ (µM)Reference
Benzoxazole-Triazole HybridsMDA-MB-231 (Breast)5.63 - 19.21[9]
Benzoxazole-Triazole HybridsMCF-7 (Breast)3.79 - 18.46[9]
Benzoxazole-Benzamide ConjugatesHCT-116 (Colon)< 10 (for active compounds)[10]
Benzoxazole-Benzamide ConjugatesMCF-7 (Breast)< 10 (for active compounds)[10]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzoxazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualization: Apoptosis Induction Pathway

The following diagram illustrates a simplified pathway by which a benzoxazole derivative can induce apoptosis.

apoptosis_pathway cluster_cell Cancer Cell Benzoxazole Benzoxazole Derivative Receptor Target Receptor (e.g., AhR, VEGFR-2) Benzoxazole->Receptor Binds/Activates Caspase_Cascade Caspase Cascade Activation Receptor->Caspase_Cascade Initiates Signal Apoptosis Apoptosis (Programmed Cell Death) Caspase_Cascade->Apoptosis Executes

Caption: Simplified pathway of benzoxazole-induced apoptosis in a cancer cell.

Antimicrobial Activity: Combating Pathogenic Microbes

The benzoxazole nucleus is a common feature in compounds exhibiting potent antibacterial and antifungal activities.[4][11][12] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][13]

Spectrum of Activity
  • Antibacterial: Benzoxazole derivatives have demonstrated activity against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative).[4][11][13]

  • Antifungal: Activity has been reported against fungi like Candida albicans and Aspergillus niger.[11][14]

The presence of a halogen, such as the chloro group in 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, has been shown to be important for antimicrobial and antifungal potential.[13][15]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test benzoxazole compound in the broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow start Synthesized Benzoxazole Compound prepare_dilutions Prepare Serial Dilutions in 96-Well Plate start->prepare_dilutions inoculate Inoculate Wells prepare_dilutions->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum (Bacteria/Fungi) prepare_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Read Results (Visual Inspection/Spectrophotometer) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition: A Targeted Approach

The specificity of the benzoxazole scaffold allows for the design of potent and selective enzyme inhibitors, a cornerstone of modern drug development.

Key Enzymatic Targets
  • PARP-2 Inhibition: Certain benzoxazole derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-2 (PARP-2), an enzyme involved in DNA repair.[9] Inhibiting PARP in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality. The 5-chloro substituent on the benzoxazole ring has been noted to contribute positively to this activity.[9]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. Benzoxazole-based compounds have been designed as effective VEGFR-2 inhibitors, thereby cutting off the tumor's blood supply.[10]

Enzyme Inhibition Data
Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Benzoxazole-Triazole HybridsPARP-20.057 - 0.07[9]
Benzoxazole-Benzamide ConjugatesVEGFR-20.268 - 0.704[10]
Visualization: Lock-and-Key Model of Enzyme Inhibition

enzyme_inhibition cluster_normal Normal Enzyme Function cluster_inhibited Inhibited State Enzyme1 Enzyme Product Products Enzyme1->Product Catalysis Substrate Substrate Substrate->Enzyme1 Binds Enzyme2 Enzyme NoProduct No Reaction Enzyme2->NoProduct Blocked Inhibitor Benzoxazole Inhibitor Inhibitor->Enzyme2 Binds

Caption: Benzoxazole derivative acting as a competitive enzyme inhibitor.

Synthesis and Future Perspectives

This compound is typically synthesized via the cyclization of the corresponding 2-aminophenol derivative.[14][16] Its role as a synthetic intermediate is pivotal; the chloro group at the 2-position is an excellent leaving group, allowing for facile nucleophilic substitution to introduce a wide variety of functional groups and build a library of diverse derivatives for biological screening.

The consistent and varied biological activities reported for the benzoxazole scaffold confirm its high value in drug discovery. The specific substitution pattern of this compound provides a unique starting point for lead optimization. The methyl group can influence lipophilicity and metabolic stability, while the reactive chloro group offers a handle for extensive chemical modification. Future research should focus on leveraging this scaffold to develop next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9989607, this compound.
  • Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979.
  • Yadav, G., et al. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(4), 134-143.
  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 21(3), 487-504.
  • Abdel-Gawad, N. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16327.
  • Bhat, K. I., & Kumar, A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
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  • ResearchGate. Biological activities of benzoxazole and its derivatives.
  • Aktaş, H., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole. Journal of Molecular Structure, 1230, 129881.
  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29.
  • ResearchGate. Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents.
  • Organic Chemistry Portal. Benzoxazole synthesis.
  • Krawiecka, M., et al. (2015). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 72(2), 245-253.
  • Jasim, L. S., et al. (2022). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. International Journal of Pharmaceutical Sciences and Research, 13(10), 3939-3949.
  • Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25339-25381.
  • Nayak, S. K., et al. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • CORE. Studies in the Synthesis of Benzoxazole Compounds.
  • Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25339-25381.
  • El-Naggar, A. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 124, 105820.
  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29.
  • Rzeszowska-Wolny, J., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 749-764.
  • Balaswamy, G., et al. DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. Trade Science Inc.
  • Al-Qawasmeh, R. A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3020.
  • ResearchGate. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives.

Sources

Introduction: The Benzoxazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-methyl-1,3-benzoxazole: Synthesis, Reactivity, and Applications

Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[1][2] This aromatic, bicyclic system is a cornerstone in medicinal and materials chemistry due to its rigid, planar structure and its capacity for diverse chemical functionalization.[3] Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][4][5] Their utility also extends to agrochemicals, fluorescent dyes, and as ligands in catalysis.[2][6]

Within this versatile chemical family, this compound serves as a particularly valuable and reactive intermediate. The chlorine atom at the 2-position activates the molecule for nucleophilic substitution, providing a straightforward entry point for introducing a vast array of functional groups. This guide offers a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, tailored for researchers and professionals in drug discovery and chemical development.

Physicochemical and Structural Properties

This compound is a stable, crystalline solid under standard conditions. Its core structure consists of a methyl-substituted benzene ring fused with a 2-chloro-substituted oxazole ring. The key physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[7]
CAS Number 3770-60-3PubChem[7]
Molecular Formula C₈H₆ClNOPubChem[7]
Molecular Weight 167.59 g/mol PubChem[7]
Canonical SMILES CC1=CC2=C(C=C1)OC(=N2)ClPubChem[7]
InChI Key AVJUFHRBOJNDFG-UHFFFAOYSA-NPubChem[7]
Monoisotopic Mass 167.0138 DaPubChem[8]
Appearance Powder / Crystalline SolidCymitQuimica[9]
Storage Room temperature, airtight, dryMySkinRecipes[6]

Synthesis of this compound

The most reliable and common synthesis of this compound is a two-step process starting from the readily available precursor, 2-amino-4-methylphenol. The strategy involves the initial formation of the benzoxazolone ring system, followed by chlorination at the C2 position.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination start 2-Amino-4-methylphenol intermediate 5-Methyl-1,3-benzoxazol-2(3H)-one start->intermediate Urea or Triphosgene Heat product This compound intermediate->product POCl₃ or SOCl₂ Heat Reactivity_Workflow start 2-Chloro-5-methyl- 1,3-benzoxazole product_amine 2-Amino Derivatives start->product_amine SɴAr product_ether 2-Alkoxy/Aryloxy Derivatives start->product_ether SɴAr product_thioether 2-Thioether Derivatives start->product_thioether SɴAr amine R¹R²NH (Amines) amine->product_amine alcohol R-OH (Alcohols/Phenols) alcohol->product_ether thiol R-SH (Thiols) thiol->product_thioether

Sources

The Strategic Utility of 2-Chloro-5-methyl-1,3-benzoxazole in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzoxazole motif, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a "privileged scaffold" in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. The inherent stability of the benzoxazole ring system, coupled with the potential for functionalization at multiple positions, provides a versatile platform for the design of novel therapeutics.[1] This guide focuses on a particularly valuable derivative, 2-Chloro-5-methyl-1,3-benzoxazole, a key starting material for the synthesis of a new generation of pharmaceuticals.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆ClNO[3]
Molecular Weight 167.59 g/mol [3]
CAS Number 3770-60-3[3]
Appearance Powder[4]
Purity Min. 95% Area-%[4]
InChI InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3[3]
SMILES CC1=CC2=C(C=C1)OC(=N2)Cl[3]

A Plausible and Efficient Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2-amino-4-methylphenol. This pathway involves an initial cyclization to form the benzoxazole ring, followed by a Sandmeyer reaction to introduce the chloro group at the 2-position.

Step 1: Synthesis of 2-Amino-5-methylbenzoxazole

The initial and crucial step is the formation of the benzoxazole ring. This is accomplished through the reaction of 2-amino-4-methylphenol with cyanogen bromide. The amino group of the phenol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide, leading to a cyclization reaction that forms the 2-aminobenzoxazole derivative.

Step 1: Synthesis of 2-Amino-5-methylbenzoxazole 2-amino-4-methylphenol 2-Amino-4-methylphenol Intermediate Cyclization Intermediate 2-amino-4-methylphenol->Intermediate + BrCN Cyanogen_Bromide Cyanogen Bromide (BrCN) 2-Amino-5-methylbenzoxazole 2-Amino-5-methylbenzoxazole Intermediate->2-Amino-5-methylbenzoxazole Intramolecular Cyclization

Caption: Synthesis of the 2-aminobenzoxazole intermediate.

Experimental Protocol:

  • In a well-ventilated fume hood, a solution of 2-amino-4-methylphenol (1 equivalent) in a suitable solvent such as methanol is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • The solution is cooled in an ice bath to 0-5 °C.

  • A solution of cyanogen bromide (1.05 equivalents) in the same solvent is added dropwise to the cooled solution of 2-amino-4-methylphenol over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and neutralized with a mild base (e.g., sodium bicarbonate solution).

  • The precipitated product, 2-amino-5-methylbenzoxazole, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group to a halide.[5] In this step, the 2-amino-5-methylbenzoxazole is converted to its diazonium salt, which is then treated with a copper(I) chloride solution to yield the final product.

Step 2: Sandmeyer Reaction 2-Amino-5-methylbenzoxazole 2-Amino-5-methylbenzoxazole Diazonium_Salt Diazonium Salt Intermediate 2-Amino-5-methylbenzoxazole->Diazonium_Salt + NaNO₂, HCl Final_Product This compound Diazonium_Salt->Final_Product + CuCl

Caption: Conversion of the amino to a chloro group.

Experimental Protocol:

  • 2-Amino-5-methylbenzoxazole (1 equivalent) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.05 equivalents) in water is added dropwise to the stirred suspension while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a clear solution.

  • In a separate vessel, a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid is prepared.

  • The cold diazonium salt solution is then added slowly to the copper(I) chloride solution with vigorous stirring. The evolution of nitrogen gas will be observed.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The mixture is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

The Role of this compound as a Versatile Synthetic Intermediate

The chlorine atom at the 2-position of the benzoxazole ring is a key functional handle, acting as a leaving group in nucleophilic aromatic substitution reactions. This allows for the facile introduction of a wide range of substituents, making this compound a highly valuable starting material in the synthesis of more complex molecules with diverse biological activities.

Applications in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The benzoxazole scaffold has been successfully incorporated into numerous kinase inhibitors. This compound can serve as a precursor for the synthesis of novel c-Jun N-terminal kinase (JNK) inhibitors. The chloro group can be displaced by various sulfur, oxygen, or nitrogen nucleophiles to generate a library of compounds for screening against different kinases. For instance, reaction with a thiol-containing fragment can lead to the formation of a 2-thioether substituted benzoxazole, a common motif in kinase inhibitors.

Development of Novel Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzoxazole derivatives have shown promising antibacterial and antifungal activities.[6][7] this compound can be used as a starting point to synthesize novel antimicrobial compounds. For example, nucleophilic substitution with various amines or hydrazides can lead to the formation of 2-amino or 2-hydrazinyl benzoxazole derivatives, which can then be further functionalized to optimize their antimicrobial potency.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the intermediates in its synthesis.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a strategically important starting material in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro substituent provide a versatile platform for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

References

  • PubChem. This compound.
  • PubChemLite. This compound (C8H6ClNO).
  • PubChem. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole.
  • ResearchGate. (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones.
  • Wikipedia. Sandmeyer reaction.
  • CAS Common Chemistry. 5-Chloro-2-methylbenzoxazole.
  • PubMed Central. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • PubMed Central. A general electrochemical strategy for the Sandmeyer reaction.
  • L.S.College, Muzaffarpur. Sandmeyer reaction.
  • National Institutes of Health. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • PubMed Central. Benzoxazole derivatives: design, synthesis and biological evaluation.
  • Google Patents. Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
  • National Institutes of Health. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.
  • Bibliomed. Synthesis, antimicrobial and in silico studies of new 2.5-disubstituted benzoxazole derivative.
  • PubMed Central. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • TSI Journals. DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES.
  • Google Patents. Process for preparing 2-amino-5-nitrophenol derivatives.
  • National Institutes of Health. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
  • ResearchGate. Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents.
  • Global Research Online. Research Article - PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY.
  • PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino).
  • National Institutes of Health. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.

Sources

An In-Depth Technical Guide to 2-Chloro-5-methyl-1,3-benzoxazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-methyl-1,3-benzoxazole, a key heterocyclic intermediate in the synthesis of a variety of bioactive molecules. While the direct discovery and historical narrative of this specific compound remain elusive in publicly accessible literature, its significance is inferred from the broader importance of the benzoxazole scaffold in medicinal chemistry and agrochemical development. This document details the probable synthetic pathways, physicochemical properties, spectroscopic data, and known applications of this versatile building block. The information presented herein is synthesized from a variety of sources, including chemical databases, patents, and academic literature on related compounds, to provide a practical resource for researchers in the field.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring.[1] This aromatic scaffold is of significant interest in medicinal chemistry and materials science due to its rigid, planar structure and its ability to participate in various non-covalent interactions with biological macromolecules.[2] The benzoxazole nucleus is a common feature in a number of natural products and has been successfully incorporated into a wide range of synthetic compounds exhibiting diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The 2-chloro-substituted benzoxazoles, in particular, serve as valuable electrophilic precursors for the introduction of various nucleophilic moieties at the 2-position, further expanding their synthetic utility.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily sourced from comprehensive chemical databases.[1]

PropertyValue
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
CAS Number 3770-60-3
Appearance Powder
IUPAC Name This compound
SMILES CC1=CC2=C(C=C1)OC(=N2)Cl
InChI Key AVJUFHRBOJNDFG-UHFFFAOYSA-N

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis commences with the reaction of 2-amino-4-methylphenol with carbon disulfide in the presence of a base, such as potassium hydroxide, to yield 5-methyl-1,3-benzoxazole-2-thiol. This intermediate is then subjected to chlorination to afford the final product, this compound.

Synthesis of this compound cluster_0 Step 1: Formation of 5-methyl-1,3-benzoxazole-2-thiol cluster_1 Step 2: Chlorination 2-amino-4-methylphenol 2-amino-4-methylphenol CS2_KOH CS₂ / KOH 2-amino-4-methylphenol->CS2_KOH 5-methyl-1,3-benzoxazole-2-thiol 5-methyl-1,3-benzoxazole-2-thiol CS2_KOH->5-methyl-1,3-benzoxazole-2-thiol Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, PCl₅) 5-methyl-1,3-benzoxazole-2-thiol->Chlorinating_Agent This compound This compound Chlorinating_Agent->this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Based on Analogs)

The following protocols are adapted from established procedures for the synthesis of similar benzoxazole derivatives and should be considered as a starting point for optimization.

Step 1: Synthesis of 5-methyl-1,3-benzoxazole-2-thiol

This procedure is based on the well-established reaction of 2-aminophenols with carbon disulfide.[5]

  • Reagents and Materials:

    • 2-amino-4-methylphenol

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Acetic acid (for acidification)

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide in ethanol.

    • To the stirred solution, add 2-amino-4-methylphenol.

    • Slowly add carbon disulfide to the mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and filter to remove any insoluble impurities.

    • Acidify the filtrate with acetic acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 5-methyl-1,3-benzoxazole-2-thiol.

Step 2: Synthesis of this compound

The chlorination of 2-mercaptobenzoxazoles is a common method to produce 2-chlorobenzoxazoles.[4] Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are typically employed as chlorinating agents.

  • Reagents and Materials:

    • 5-methyl-1,3-benzoxazole-2-thiol

    • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

    • Inert solvent (e.g., toluene, dichloromethane)

    • Round-bottom flask with reflux condenser and gas trap

    • Stirring apparatus

  • Procedure (using SOCl₂):

    • Suspend 5-methyl-1,3-benzoxazole-2-thiol in an inert solvent such as toluene in a round-bottom flask.

    • Slowly add thionyl chloride to the suspension at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC and cessation of gas evolution).

    • Cool the reaction mixture and carefully quench any excess thionyl chloride.

    • Remove the solvent and excess reagent under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 7.6m
Methyl-H~2.4s
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=N~150-155
C-O~140-145
Aromatic C-H~110-130
Aromatic C-Cl~125-135
Aromatic C-CH₃~130-140
CH₃~21
Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

  • Expected Molecular Ion (M⁺): m/z ≈ 167

  • Expected M+2 Peak: m/z ≈ 169

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=N Stretch1630 - 1680
C-O Stretch1200 - 1300
C-Cl Stretch700 - 800
Aromatic C-H Stretch3000 - 3100

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the 2-chloro substituent, which can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 2-position of the benzoxazole ring system.

Role in Drug Discovery

The benzoxazole scaffold is a privileged structure in medicinal chemistry.[2] Derivatives of this compound are likely intermediates in the synthesis of compounds with potential therapeutic applications. For instance, the displacement of the chloro group with amines, thiols, or alcohols can lead to a wide array of 2-substituted benzoxazoles for screening in various biological assays. While specific drugs derived directly from this intermediate are not prominently documented, the general class of 2-aminobenzoxazoles and related compounds have been investigated for a range of activities.[8]

Applications Start This compound Nucleophile Nucleophile (R-NH₂, R-SH, R-OH) Start->Nucleophile Product 2-Substituted-5-methyl-1,3-benzoxazole Nucleophile->Product Bioactive Bioactive Molecules (Pharmaceuticals, Agrochemicals) Product->Bioactive

Caption: Synthetic utility of this compound.

Use in Agrochemicals

Benzoxazole derivatives have also found applications in the agrochemical industry as herbicides, fungicides, and insecticides.[9] The ability to readily functionalize the 2-position of the benzoxazole ring makes this compound a potentially useful building block for the synthesis of novel agrochemicals. The introduction of different substituents can be used to modulate the biological activity and physical properties of the resulting compounds.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1] Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. While its own detailed history and characterization are not extensively documented, its utility can be confidently inferred from the rich chemistry of the benzoxazole scaffold. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers looking to utilize this compound in their synthetic endeavors. Further research into the specific applications and biological activities of derivatives of this compound is warranted to fully exploit the potential of this interesting heterocyclic building block.

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  • Supporting Information for Elemental sulfur mediated synthesis of benzoxazoles, benzothiazoles and quinoxalines via decarboxylative C-C bond cleavage. (n.d.). The Royal Society of Chemistry.
  • PROCEDIMIENTO PARA LA PREPARACION DE CLORO-BENZOXAZOLES. (n.d.). Google Patents.
  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
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  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.
  • Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][8][10]benzodiazepin-1(2H)-ones. (1998). Journal of Mass Spectrometry, 33(1), 47-54.
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. (2012). Organic Chemistry: An Indian Journal, 8(1).
  • Fragmentation. (2022). Chemistry LibreTexts.
  • Synthesis of some new 5- substituted of. (n.d.). JOCPR.
  • This compound (C8H6ClNO). (n.d.). PubChemLite.
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  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2018). Molecules, 23(10), 2465.
  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). (2020). Molecules, 25(16), 3747.
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A Theoretical and Spectroscopic Investigation of 2-Chloro-5-methyl-1,3-benzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical and experimental framework for the characterization of 2-Chloro-5-methyl-1,3-benzoxazole. Designed for researchers, scientists, and professionals in drug development, this document outlines the core methodologies for elucidating the molecular structure, vibrational signatures, and electronic properties of this heterocyclic compound. The benzoxazole scaffold is a cornerstone in medicinal chemistry, known for its presence in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] A thorough understanding of the physicochemical properties of derivatives like this compound is therefore paramount for the rational design of novel therapeutic agents.

Molecular Structure and Synthesis

The foundational step in the study of any novel or existing compound is the confirmation of its molecular structure. This compound, with the chemical formula C₈H₆ClNO, possesses a bicyclic structure where a benzene ring is fused to an oxazole ring.[6][7] The presence of a chloro group at the 2-position and a methyl group at the 5-position significantly influences its electronic distribution and reactivity.

Synthesis Pathway

The synthesis of 2-substituted benzoxazoles can be achieved through various established methods.[8] A common and effective approach involves the condensation reaction of an appropriate o-aminophenol with a suitable carboxylic acid derivative or, in this case, a reagent that can provide the chloro-substituted carbon. A plausible synthetic route for this compound is the reaction of 2-amino-4-methylphenol with a chlorinating agent like phosphoryl chloride or thionyl chloride in the presence of a suitable solvent and catalyst.

Computational Analysis: A Theoretical Framework

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems with a high degree of accuracy.[9][10] By employing DFT calculations, we can gain insights into the molecular geometry, vibrational frequencies, and electronic characteristics of this compound.

Methodology for Geometric Optimization

A crucial first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation.

Protocol for Geometric Optimization:

  • Software: Gaussian 09 or a similar quantum chemistry software package.[9]

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[9]

  • Basis Set: 6-311++G(d,p) to provide a good balance between computational cost and accuracy.[9]

  • Procedure:

    • The initial structure of this compound is drawn using a molecular visualization program like GaussView.[9]

    • The geometry is then optimized in the gas phase without any symmetry constraints.

    • The convergence criteria should be set to tight to ensure a true energy minimum is reached.

    • The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

Spectroscopic Characterization: Experimental Validation

The theoretical findings from DFT calculations are best validated through experimental spectroscopic data. This section details the standard protocols for acquiring and interpreting the FT-IR, NMR, and UV-Vis spectra of this compound.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups and vibrational modes within a molecule.

Experimental Protocol for FT-IR Spectroscopy:

  • Instrument: A high-resolution FT-IR spectrometer.

  • Sample Preparation: The solid sample is mixed with KBr powder and pressed into a thin pellet.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The experimental vibrational frequencies are then compared with the scaled theoretical frequencies obtained from DFT calculations.

Table 1: Theoretical and Expected Experimental Vibrational Frequencies for this compound

Vibrational ModeTheoretical Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p))Expected Experimental Wavenumber (cm⁻¹)
C-H stretching (aromatic)3100-30003100-3000
C-H stretching (methyl)2980-29202980-2920
C=N stretching (oxazole ring)~1650~1620
C=C stretching (aromatic)1600-14501600-1450
C-O-C stretching (oxazole ring)~1250~1240
C-Cl stretching~850~830

Note: Theoretical frequencies are often systematically higher than experimental values and are typically scaled by a factor of ~0.96 for B3LYP functionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra.

Table 2: Predicted ¹H and ¹³C Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)~2.4~21
Aromatic C-H (C4-H)~7.5~110
Aromatic C-H (C6-H)~7.1~120
Aromatic C-H (C7-H)~7.3~125
Aromatic C (C5)-~133
Aromatic C (C3a)-~142
Aromatic C (C7a)-~150
Oxazole C (C2)-~155

Note: These are approximate chemical shifts based on related benzoxazole structures.[11][12] Actual values may vary.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Experimental Protocol for UV-Vis Spectroscopy:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Ethanol or acetonitrile.

  • Procedure: A dilute solution of the compound is prepared, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the benzoxazole ring system. The maximum absorption wavelength (λmax) is anticipated to be in the range of 330-380 nm.[13]

Electronic Properties and Chemical Reactivity

The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals, are critical determinants of its chemical reactivity and biological activity.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[14][15]

Conceptual Framework:

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen and nitrogen atoms of the oxazole ring.

  • Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests a more reactive molecule.[9][16]

Table 3: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

PropertyCalculated Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
Energy Gap (ΔE)4.5 to 6.5

Note: These are representative values based on similar benzoxazole derivatives.

Visualizing Workflows and Structures

To enhance the clarity of the described methodologies, the following diagrams illustrate the key processes.

G cluster_synthesis Synthesis and Purification Start 2-Amino-4-methylphenol + Chlorinating Agent Reaction Condensation Reaction Start->Reaction Purification Recrystallization/ Chromatography Reaction->Purification Product 2-Chloro-5-methyl- 1,3-benzoxazole Purification->Product

Caption: Synthetic workflow for this compound.

G cluster_computational Computational Analysis cluster_experimental Experimental Validation Input Initial Molecular Structure DFT DFT Calculation (B3LYP/6-311++G(d,p)) Input->DFT Opt Geometry Optimization DFT->Opt Freq Vibrational Frequencies Opt->Freq Electronic Electronic Properties (HOMO, LUMO, MEP) Opt->Electronic NMR NMR Spectroscopy (¹H & ¹³C) Opt->NMR Validate Structure FTIR FT-IR Spectroscopy Freq->FTIR Compare Frequencies UVVis UV-Vis Spectroscopy Electronic->UVVis Correlate Transitions Sample Synthesized Compound Sample->FTIR Sample->NMR Sample->UVVis

Caption: Integrated workflow for theoretical and experimental characterization.

Conclusion

This technical guide provides a robust framework for the comprehensive study of this compound. By integrating computational modeling with experimental spectroscopic techniques, researchers can obtain a detailed understanding of its molecular structure, vibrational dynamics, and electronic properties. These insights are crucial for predicting the compound's reactivity, understanding its potential biological interactions, and guiding the future design of novel benzoxazole-based therapeutic agents.

References

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  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido].
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  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis. Semantic Scholar. [Link]
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  • Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics.
  • Article. SciSpace. [Link]
  • DFT Study of Functionalized Benzoxazole-Based D––A Architectures: Influence of Ionic Fragments on Optical Properties and The. Semantic Scholar. [Link]
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  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]
  • Molecular electrostaric potential map (MEP) for 2-chloro-5-nitro pyridine.
  • HOMO and LUMO plots of M1.
  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer.
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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-5-methyl-1,3-benzoxazole from 2-amino-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methyl-1,3-benzoxazole is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and functional materials. Its unique structural motif, featuring a fused benzene and oxazole ring with a reactive chlorine atom at the 2-position, makes it a versatile building block for drug discovery and materials science. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, starting from the readily available precursor, 2-amino-4-methylphenol. The described two-step synthesis is designed to be robust and scalable, offering researchers a reliable method for accessing this important chemical entity.

The strategic approach involves an initial cyclization of 2-amino-4-methylphenol to form the stable intermediate, 5-methyl-1,3-benzoxazol-2(3H)-one, followed by a chlorination reaction using triphosgene, a safer and more manageable substitute for gaseous phosgene. This methodology ensures high yields and purity of the final product while prioritizing laboratory safety.

Reaction Mechanism and Strategy

The synthesis of this compound from 2-amino-4-methylphenol proceeds through a two-step sequence. The causality behind this strategic choice is rooted in the need for a controlled and high-yielding transformation.

Step 1: Synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one

The initial step involves the cyclization of 2-amino-4-methylphenol with a suitable carbonyl source. Urea is selected as an economical and safe reagent for this transformation. The reaction proceeds via an initial nucleophilic attack of the amino group on a carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia to form the stable benzoxazolone ring system.

Step 2: Chlorination of 5-methyl-1,3-benzoxazol-2(3H)-one

The second step is the conversion of the benzoxazolone intermediate to the target 2-chlorobenzoxazole. This is achieved using triphosgene, which serves as an in situ source of phosgene. The reaction mechanism involves the nucleophilic attack of the benzoxazolone on a carbonyl carbon of phosgene (generated from triphosgene), leading to the formation of a chloroformate intermediate. Subsequent intramolecular rearrangement and elimination of carbon dioxide and hydrogen chloride yield the desired this compound.

Synthesis_Pathway A 2-Amino-4-methylphenol C 5-Methyl-1,3-benzoxazol-2(3H)-one A->C Cyclization (Heat, -NH3) B Urea B->C E This compound C->E Chlorination (Base, Heat) D Triphosgene D->E

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of this compound.

Part 1: Synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS No.
2-Amino-4-methylphenol≥98%Sigma-Aldrich95-84-1
UreaACS ReagentFisher Scientific57-13-6
Sulfuric Acid98%VWR7664-93-9
Deionized Water--7732-18-5
Sodium HydroxidePellets, ≥97%Sigma-Aldrich1310-73-2

Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-amino-4-methylphenol (12.3 g, 0.1 mol) and urea (9.0 g, 0.15 mol).

  • Slowly add concentrated sulfuric acid (1 mL) to the mixture while stirring.

  • Heat the reaction mixture to 130-140 °C in an oil bath and maintain this temperature for 4 hours. Ammonia gas will be evolved during the reaction, which should be vented to a fume hood.

  • After 4 hours, cool the reaction mixture to approximately 80 °C.

  • Carefully add 100 mL of hot deionized water to the reaction mixture to dissolve the product.

  • While the solution is still hot, add a 10% aqueous solution of sodium hydroxide dropwise until the pH of the solution reaches 6-7.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash it with cold deionized water (2 x 50 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 12.0 - 13.5 g (80-90%) of a white to off-white solid.

Part 2: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS No.
5-Methyl-1,3-benzoxazol-2(3H)-one-(Synthesized in Part 1)40994-82-7
Triphosgene≥98%Sigma-Aldrich32315-10-9
Triethylamine≥99%Fisher Scientific121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Saturated Sodium Bicarbonate Solution---
Brine (Saturated NaCl solution)---
Anhydrous Sodium SulfateGranularVWR7757-82-6
HexanesACS ReagentFisher Scientific110-54-3
Ethyl AcetateACS ReagentFisher Scientific141-78-6

Protocol:

  • Strictly perform this reaction in a well-ventilated fume hood due to the in situ generation of phosgene.

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing an aqueous solution of sodium hydroxide and an indicator), add 5-methyl-1,3-benzoxazol-2(3H)-one (7.45 g, 0.05 mol) and anhydrous dichloromethane (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (7.0 mL, 0.05 mol) to the suspension.

  • In a separate dry flask, dissolve triphosgene (5.93 g, 0.02 mol) in anhydrous dichloromethane (50 mL). Caution: Triphosgene is highly toxic and moisture-sensitive. [1][2]

  • Add the triphosgene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding 50 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v) as the eluent. Alternatively, for larger scales, vacuum distillation can be employed.

Expected Yield: 6.7 - 7.9 g (80-95%) of a colorless to pale yellow solid or oil.[3]

Sources

One-pot synthesis of 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust One-Pot Synthesis of 2-Chloro-5-methyl-1,3-benzoxazole for Chemical Synthesis and Drug Discovery

Abstract

This compound is a valuable heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its activated 2-chloro position serves as a versatile handle for nucleophilic substitution, enabling the construction of more complex molecular architectures. This application note provides a detailed, one-pot protocol for the efficient synthesis of this compound from 2-amino-4-methylphenol using triphosgene as a safe and effective phosgene surrogate. The procedure is designed for high yield and operational simplicity, minimizing intermediate handling and purification steps, which is crucial for both academic research and industrial drug development.

Introduction and Scientific Principle

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and serotonin receptor antagonism.[3][4] The 2-chloro substituted variants are particularly important as they are precursors for 2-amino, 2-alkoxy, and 2-thioether benzoxazoles.[5]

Traditional multi-step syntheses often involve the initial formation and isolation of a benzoxazolone intermediate, followed by a separate chlorination step using harsh reagents like phosphorus pentachloride.[6] This one-pot protocol circumvents these issues by leveraging the dual reactivity of triphosgene (bis(trichloromethyl) carbonate).

Reaction Mechanism: The synthesis proceeds via a two-stage, single-vessel process:

  • In Situ Phosgene Generation: Triphosgene, a stable and crystalline solid, decomposes in the presence of a tertiary amine base (e.g., triethylamine) to generate highly reactive phosgene in a controlled manner.[7][8] This avoids the significant hazards associated with handling gaseous phosgene directly.[9]

  • Cyclization and Chlorination: The starting material, 2-amino-4-methylphenol, contains two nucleophilic sites: the amino group and the hydroxyl group.[10][11] The more nucleophilic amino group first attacks the in situ-generated phosgene (or an activated intermediate), followed by an intramolecular cyclization reaction involving the hydroxyl group. This forms a benzoxazolone intermediate, which is immediately converted to the final this compound product under the reaction conditions.

The overall transformation is shown below:

Reaction Scheme Figure 1: from 2-amino-4-methylphenol using triphosgene.

Critical Safety Precautions: Handling Triphosgene

Triphosgene is a highly toxic, corrosive, and moisture-sensitive substance that can be fatal if inhaled.[12][13] It can decompose upon heating or contact with moisture to release toxic phosgene gas. Strict adherence to the following safety protocols is mandatory.

  • Engineering Controls: All manipulations involving triphosgene (weighing, dissolution, addition to the reaction) must be performed inside a certified chemical fume hood with excellent ventilation.[9][14] An emergency safety shower and eyewash station must be immediately accessible.[12]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. Do not use latex gloves.[14]

  • Handling: Triphosgene is a white crystalline solid. Avoid generating dust.[12][13] Use plastic or glass spatulas; do not use metal spatulas which can catalyze decomposition. Keep the container tightly sealed and store in a cool, dry, and dedicated area away from moisture and incompatible materials like alcohols or amines.[14]

  • Spill & Waste Management: In case of a spill, do not use water. Cover the spill with an inert absorbent material (e.g., vermiculite or dry sand), collect it in a sealed container, and treat it as hazardous waste. Contaminated equipment and reaction waste should be quenched carefully with a basic solution (e.g., 2 M NaOH) in the fume hood before disposal.

Materials and Methods

Reagents and Equipment
ReagentFormulaMW ( g/mol )MolarityQuantityMolar Eq.Notes
2-Amino-4-methylphenolC₇H₉NO123.15-5.00 g1.0Purity ≥97%
TriphosgeneC₃Cl₆O₃296.75-4.41 g0.366Purity ≥98%
Triethylamine (TEA)C₆H₁₅N101.19-11.3 mL2.0Dry, freshly distilled
Tetrahydrofuran (THF)C₄H₈O--200 mL-Anhydrous
Ethyl AcetateC₄H₈O₂--~300 mL-Reagent grade for extraction
Brine (sat. NaCl)NaCl(aq)--~100 mL-For work-up
Anhydrous MgSO₄MgSO₄--As needed-For drying

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a nitrogen/argon inlet and bubbler

  • Dropping funnel (pressure-equalizing)

  • Thermometer

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography (230-400 mesh)

Step-by-Step Experimental Protocol
  • Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (with N₂ inlet), thermometer, and a rubber septum. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Preparation:

    • In the fume hood, add 2-amino-4-methylphenol (5.00 g, 40.6 mmol) and anhydrous THF (100 mL) to the reaction flask. Stir the mixture to form a suspension.

    • Add triethylamine (11.3 mL, 81.2 mmol) to the flask via syringe.

    • In a separate, dry flask, carefully dissolve triphosgene (4.41 g, 14.9 mmol) in anhydrous THF (100 mL). CAUTION: This solution is highly toxic.

  • Reaction Execution:

    • Cool the reaction flask containing the aminophenol suspension to 0 °C using an ice bath.

    • Transfer the triphosgene solution to the dropping funnel and add it dropwise to the stirred aminophenol suspension over a period of 60-90 minutes. Causality Insight: A slow addition rate is critical to control the exotherm and the rate of phosgene release, preventing dangerous pressure buildup and side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 10% Ethyl Acetate in Hexane. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring in the fume hood to quench any unreacted phosgene equivalents.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL). Expert Tip: The acid wash removes residual triethylamine, while the bicarbonate wash neutralizes any remaining acidic species.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product (typically a brown oil or solid) should be purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

  • Product Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white to light-yellow solid. Calculate the yield. The expected yield is typically in the range of 80-90%. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of the target compound.

Synthesis_Workflow cluster_prep Preparation & Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis setup 1. Assemble and Flame-Dry 500 mL 3-Neck Flask reagents 2. Prepare Reactant Solutions: a) 2-Amino-4-methylphenol in THF + TEA b) Triphosgene in THF setup->reagents addition 3. Cool to 0°C and Add Triphosgene Solution Dropwise reagents->addition reflux 4. Warm to RT, then Reflux for 3-4 hours (Monitor by TLC) addition->reflux quench 5. Cool and Quench in Ice-Water reflux->quench extract 6. Extract with Ethyl Acetate and Perform Washes (Acid, Base, Brine) quench->extract dry 7. Dry (MgSO₄) and Concentrate (Rotary Evaporator) extract->dry chromatography 8. Purify by Flash Column Chromatography dry->chromatography analysis 9. Characterize Final Product (NMR, MS, Yield) chromatography->analysis

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion

This application note details a reliable and efficient one-pot synthesis of this compound. By using triphosgene as a solid phosgene surrogate, this protocol mitigates significant handling risks while providing high yields. The detailed step-by-step procedure, coupled with explanations for critical steps and rigorous safety guidelines, makes this method highly suitable for researchers in synthetic chemistry and drug discovery who require access to this versatile chemical intermediate.

References

  • Process for the preparation of 2-chlorobenzoxazoles.
  • What is the versatile application of Triphosgene in organic synthesis? - FAQ - Guidechem.
  • Triphosgene - Synquest Labs.
  • TRIPHOSGENE FOR SYNTHESIS MSDS CAS No: 32315-10-9 MSDS - Loba Chemie.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI.
  • Triphosgene - Sigma-Aldrich.
  • SAFE OPERATING PROCEDURE – Using Triphosgene in Lab - Department of Chemistry | University of Toronto.
  • TRIPHOSGENE - Sdfine.
  • Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane | The Journal of Organic Chemistry - ACS Public
  • A decade review of triphosgene and its applic
  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed Central.
  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists.
  • This compound | CymitQuimica.
  • This compound - MySkinRecipes.
  • 2-Amino-4-methylphenol 97 95-84-1 - Sigma-Aldrich.
  • 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem.

Sources

Application and Protocol Guide for the Synthesis of 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Chloro-5-methyl-1,3-benzoxazole, a key intermediate in the development of pharmaceuticals and specialty chemicals. While direct catalytic chlorination of the benzoxazole core at the 2-position is not widely established, this document outlines highly efficient and scalable synthetic strategies centered around the formation of the pivotal precursor, 5-methyl-1,3-benzoxazolin-2-one, and its subsequent conversion. We will delve into the catalytic aspects of precursor synthesis and provide robust, field-proven protocols for the final chlorination step, ensuring high yield and purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of this compound

The benzoxazole scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds and functional materials. The introduction of a chlorine atom at the 2-position transforms the benzoxazole into a versatile electrophile, readily undergoing nucleophilic substitution. This reactivity makes 2-chlorobenzoxazoles, such as the titled compound this compound, invaluable building blocks for creating diverse molecular libraries. The 5-methyl substituent allows for further structural tuning and can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients.

Given its utility, the development of efficient and reliable synthetic routes to this compound is of paramount importance. This document will focus on the most practical and well-established methodologies, emphasizing both the synthesis of the core heterocyclic structure and its targeted chlorination.

Strategic Overview of Synthesis

The synthesis of this compound is most effectively approached through a two-stage process. The first stage involves the construction of the 5-methyl-1,3-benzoxazolin-2-one intermediate from 2-amino-4-methylphenol. The second stage is the chlorination of this intermediate to yield the final product. While the chlorination step is typically a high-yielding stoichiometric transformation, the initial cyclization can be amenable to catalytic approaches.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination 2-amino-4-methylphenol 2-amino-4-methylphenol 5-methyl-1,3-benzoxazolin-2-one 5-methyl-1,3-benzoxazolin-2-one 2-amino-4-methylphenol->5-methyl-1,3-benzoxazolin-2-one Cyclization (Catalytic Potential) Phosgene_or_Equivalent Phosgene or Equivalent (e.g., Urea) Phosgene_or_Equivalent->5-methyl-1,3-benzoxazolin-2-one This compound This compound 5-methyl-1,3-benzoxazolin-2-one->this compound Chlorination (Stoichiometric) Chlorinating_Agent Chlorinating Agent (e.g., PCl5, SOCl2/DMF) Chlorinating_Agent->this compound

Figure 1: Overall synthetic strategy for this compound.

Synthesis of the Key Intermediate: 5-methyl-1,3-benzoxazolin-2-one

The formation of the benzoxazolinone ring is a critical step that involves the cyclization of 2-amino-4-methylphenol with a carbonyl source. This reaction can be performed using various reagents, some of which can be utilized in catalytic amounts or are part of a catalytic cycle.

Mechanism of Cyclization

The general mechanism involves the nucleophilic attack of the amino group of 2-amino-4-methylphenol on the carbonyl carbon of the C1 source (e.g., phosgene, urea, or a chloroformate). This is followed by an intramolecular cyclization via the attack of the hydroxyl group, leading to the elimination of a leaving group and the formation of the stable benzoxazolinone ring.

Protocol: Cyclization of 2-amino-4-methylphenol with Urea

This protocol offers a safer alternative to phosgene and can be considered a more environmentally benign approach.

Materials:

  • 2-amino-4-methylphenol

  • Urea

  • High-boiling point solvent (e.g., o-dichlorobenzene)

  • Nitrogen or Argon source

  • Reaction flask with reflux condenser and thermometer

  • Heating mantle

Procedure:

  • To a reaction flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add 2-amino-4-methylphenol (1.0 eq) and urea (1.05 - 1.2 eq).

  • Add a high-boiling point solvent such as o-dichlorobenzene to create a stirrable suspension.

  • Heat the reaction mixture to 150-160°C. Ammonia gas will be evolved during the reaction.

  • Maintain the temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with a cold, non-polar solvent (e.g., hexane) to remove residual o-dichlorobenzene, and dry under vacuum to yield 5-methyl-1,3-benzoxazolin-2-one.

Catalytic Methods for Benzoxazole Ring Formation

While the urea-based method is efficient, various catalytic systems have been developed for the synthesis of the benzoxazole core, which can be adapted for the synthesis of the 5-methyl-1,3-benzoxazolin-2-one precursor. These methods often offer milder reaction conditions and improved sustainability.

Brønsted Acidic Ionic Liquid Catalysis

Recent studies have shown that reusable Brønsted acidic ionic liquid gels can efficiently catalyze the condensation of o-aminophenols with aldehydes under solvent-free conditions to form 2-substituted benzoxazoles.[1][2] This approach highlights the potential for developing similar catalytic systems for the synthesis of benzoxazolinones from o-aminophenols and C1 sources.

Iron-Catalyzed Oxidative Cyclocarbonylation

An efficient method for the synthesis of 2-benzoxazolone involves the oxidative cyclocarbonylation of 2-aminophenol using FeCl₃·6H₂O or Fe(acac)₃ as catalysts.[3] This reaction proceeds under relatively mild conditions in the presence of CCl₄ and water, where carbon dioxide formed in situ is believed to participate in the cyclization.[3] This catalytic approach could be adapted for the synthesis of 5-methyl-1,3-benzoxazolin-2-one from 2-amino-4-methylphenol.

Chlorination of 5-methyl-1,3-benzoxazolin-2-one

The conversion of the benzoxazolinone to the 2-chloro derivative is a robust and high-yielding transformation. This step typically employs potent chlorinating agents and is a stoichiometric process.

Chlorination using Phosphorus Pentachloride (PCl₅)

This is a classic and highly effective method for the synthesis of 2-chlorobenzoxazoles.[4]

Mechanism Insight: The reaction proceeds via the attack of the carbonyl oxygen of the benzoxazolinone on the phosphorus atom of PCl₅, leading to the formation of a phosphate ester intermediate. Subsequent intramolecular or intermolecular attack by a chloride ion at the C2 position, followed by the collapse of the intermediate and elimination of phosphoryl chloride (POCl₃) and HCl, yields the desired 2-chlorobenzoxazole.

G cluster_mech Chlorination Mechanism with PCl₅ start 5-methyl-1,3-benzoxazolin-2-one intermediate Phosphate Ester Intermediate start->intermediate + PCl₅ product This compound intermediate->product - POCl₃ - HCl

Figure 2: Simplified mechanism of chlorination using PCl₅.

Protocol:

Materials:

  • 5-methyl-1,3-benzoxazolin-2-one

  • Phosphorus pentachloride (PCl₅)

  • Inert, high-boiling solvent (e.g., o-dichlorobenzene)

  • Reaction flask with reflux condenser and gas outlet to a scrubber

  • Heating mantle

Procedure:

  • In a reaction flask under an inert atmosphere, suspend phosphorus pentachloride (1.5 - 3.0 eq) in o-dichlorobenzene.

  • Heat the suspension to 140-160°C.

  • Gradually add 5-methyl-1,3-benzoxazolin-2-one (1.0 eq) in portions to the hot mixture. It is crucial to maintain an excess of PCl₅ throughout the addition to ensure complete conversion.[4]

  • After the addition is complete, maintain the reaction at temperature for 1-2 hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Carefully quench the excess PCl₅ by slowly adding the reaction mixture to ice-water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or recrystallization to obtain this compound.

Chlorination using Thionyl Chloride and a Catalyst (Vilsmeier-Haack type)

The use of thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) forms the Vilsmeier reagent in situ, which can also effect the chlorination. This method can sometimes offer milder conditions compared to PCl₅.

Protocol:

Materials:

  • 5-methyl-1,3-benzoxazolin-2-one

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Inert solvent (e.g., toluene or dichloroethane)

  • Reaction flask with reflux condenser and gas outlet

Procedure:

  • Suspend 5-methyl-1,3-benzoxazolin-2-one (1.0 eq) in an inert solvent like toluene.

  • Add a catalytic amount of DMF (e.g., 0.05 eq).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (80-110°C, depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete.

  • Cool the reaction to room temperature and carefully evaporate the excess SOCl₂ and solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Data Summary and Comparison

Method StageKey ReagentsCatalyst/ConditionsTypical YieldAdvantagesDisadvantages
Precursor Synthesis 2-amino-4-methylphenol, Urea150-160°C, o-dichlorobenzeneGood to ExcellentSafer than phosgene, cost-effectiveHigh temperature, evolution of ammonia
Precursor Synthesis 2-amino-4-methylphenol, C1 sourceFe(acac)₃ (catalytic), CCl₄/H₂O, 100-120°CHigh[3]Catalytic, milder conditionsRequires specific catalytic setup
Chlorination 5-methyl-1,3-benzoxazolin-2-one, PCl₅140-170°C, o-dichlorobenzene>90%[4]High yield, reliable, scalableStoichiometric, harsh reagents, high temp.
Chlorination 5-methyl-1,3-benzoxazolin-2-one, SOCl₂DMF (catalytic), RefluxGood to ExcellentMilder than PCl₅, common lab reagentsStoichiometric SOCl₂, gas evolution

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through the chlorination of a 5-methyl-1,3-benzoxazolin-2-one precursor. While the chlorination step itself is a highly efficient stoichiometric process, there is significant opportunity for the application and development of catalytic methods in the synthesis of the benzoxazolinone intermediate. Future research may focus on developing a direct, one-pot catalytic conversion of 2-amino-4-methylphenol to the final chlorinated product, which would represent a significant advancement in terms of process efficiency and sustainability. The protocols detailed in this guide provide robust and scalable methods for obtaining high-purity this compound for applications in drug discovery and development.

References

  • George, S., & Sreekumar, K. (2020). Palladium complexes of dendronized amine polymer (EG–Gn–Pd, n = 0, 1, and 2) catalysts for the synthesis of benzoxazoles. RSC Advances.
  • Nguyen, T. T., & Le, T. N. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
  • Patil, S. A., et al. (2023).
  • Nguyen, T. H., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules.
  • Wissmann, H., & Kley, K. (1987). U.S. Patent No. 4,714,766. Washington, DC: U.S.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
  • Asian Journal of Green Chemistry. (2023). Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. Asian Journal of Green Chemistry.
  • World Journal of Pharmaceutical Research. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). 3-[4-(2-Chlorophenyl)piperazinomethyl]-5-methyl-1-benzoxazolin-2(3H)-one.
  • Koenig, H., et al. (1985). U.S. Patent No. 4,517,370. Washington, DC: U.S.
  • Beck, G., et al. (1996). U.S. Patent No. 5,502,201. Washington, DC: U.S.
  • Urazbaeva, Z. G., et al. (2022). Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. Sciforum. [Link]
  • PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal.

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Application Notes and Protocols for 2-Chloro-5-methyl-1,3-benzoxazole Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Among these, the benzoxazole nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This guide focuses on a specific subclass: 2-Chloro-5-methyl-1,3-benzoxazole derivatives . The strategic placement of a chloro group at the 2-position and a methyl group at the 5-position offers a unique electronic and steric profile, creating a promising foundation for the development of new antimicrobial agents.

This document serves as a comprehensive technical guide for researchers investigating the antimicrobial potential of these specific derivatives. It provides not only detailed experimental protocols but also the underlying scientific rationale, empowering researchers to both replicate and innovate upon these methodologies.

The this compound Scaffold: A Profile

The core structure, this compound, is a bicyclic aromatic heterocycle. The electron-withdrawing nature of the chlorine atom at the 2-position is crucial, as this site is often a key point for nucleophilic substitution, allowing for the facile introduction of diverse functional groups to create a library of derivatives. The methyl group at the 5-position can influence the lipophilicity and metabolic stability of the compounds.

Chemical Structure:

  • IUPAC Name: this compound[5]

  • SMILES: CC1=CC2=C(C=C1)OC(=N2)Cl[5]

  • InChI: InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3[5]

The true potential of this scaffold lies in the derivatization at the 2-position. By replacing the chloro group with various amines, thiols, or other nucleophiles, a vast chemical space can be explored to optimize antimicrobial activity, selectivity, and pharmacokinetic properties.

Synthesis and Derivatization Workflow

The synthesis of this compound derivatives typically follows a multi-step process. The following is a generalized workflow based on established methods for analogous benzoxazole compounds.[3][4]

Synthesis_Workflow cluster_0 Step 1: Benzoxazole Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Derivatization A 4-Methyl-2-aminophenol C 5-Methyl-1,3-benzoxazol-2(3H)-one A->C Cyclization B Phosgene equivalent (e.g., triphosgene) B->C D 5-Methyl-1,3-benzoxazol-2(3H)-one F This compound D->F Chlorination E Chlorinating agent (e.g., POCl3, SOCl2) E->F G This compound I 2-Substituted-5-methyl-1,3-benzoxazole Derivatives G->I Nucleophilic Substitution H Nucleophile (R-NH2, R-SH, etc.) H->I

Caption: A generalized synthetic workflow for 2-substituted-5-methyl-1,3-benzoxazole derivatives.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 4-Methyl-2-aminophenol

  • Triphosgene

  • Toluene, anhydrous

  • Triethylamine

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Synthesis of 5-Methyl-1,3-benzoxazol-2(3H)-one:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-methyl-2-aminophenol in anhydrous toluene.

    • Add triethylamine to the solution.

    • Slowly add a solution of triphosgene in anhydrous toluene dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture, filter to remove the triethylamine hydrochloride salt, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 5-methyl-1,3-benzoxazol-2(3H)-one.

  • Synthesis of this compound:

    • To the purified 5-methyl-1,3-benzoxazol-2(3H)-one, add phosphorus oxychloride.

    • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain this compound.

Protocol 2: General Procedure for Derivatization

Materials:

  • This compound

  • Desired nucleophile (e.g., a primary or secondary amine, thiol)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

  • Base (e.g., triethylamine, potassium carbonate)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.

  • Add the nucleophile (1.1 equivalents) and the base (1.5 equivalents).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the final derivative by column chromatography or recrystallization.

Antimicrobial Evaluation: Protocols and Rationale

The antimicrobial efficacy of the synthesized derivatives should be systematically evaluated. The following protocols are standard methods in microbiology for this purpose.

Agar Well Diffusion Assay (Preliminary Screening)

This method provides a qualitative assessment of antimicrobial activity and is useful for screening a large number of compounds.

Principle: The compound diffuses from a well through a solid agar medium inoculated with a test microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.

Protocol 3: Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Synthesized benzoxazole derivatives (stock solutions in DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a uniform lawn of the test microorganism on the agar surface using a sterile cotton swab dipped in the inoculum.

  • Create wells in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.

  • Similarly, add the positive and negative controls to separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition in millimeters.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This is a quantitative measure of the compound's potency.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with the test microorganism. The lowest concentration of the compound that shows no visible growth after incubation is considered the MIC.

Protocol 4: Broth Microdilution MIC Assay

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard and then diluted)

  • Synthesized benzoxazole derivatives (stock solutions in DMSO)

  • Positive and negative controls

  • Resazurin or p-iodonitrotetrazolium violet (INT) for viability indication (optional)

Procedure:

  • In the wells of a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The concentration range should be broad enough to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

  • Include wells for a positive control (broth with a standard antibiotic), a negative control (broth with DMSO), and a growth control (broth with inoculum only).

  • Add the diluted microbial inoculum to each well (except the negative control).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determine the MIC by visual inspection for turbidity or by adding a viability indicator. The MIC is the lowest concentration where no growth is observed.

Mechanistic Insights: Investigating the Mode of Action

While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, studies on analogous benzoxazole compounds suggest that DNA gyrase is a potential target.[2][3] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibacterial drugs.

DNA_Gyrase_Inhibition A Bacterial DNA Replication B DNA Gyrase A->B requires C Negative Supercoiling of DNA B->C catalyzes E Inhibition of DNA Gyrase C->A enables D This compound Derivative D->E F Disruption of DNA Replication E->F leads to G Bacterial Cell Death F->G results in

Caption: Postulated mechanism of action via DNA gyrase inhibition.

Further studies, such as in vitro DNA gyrase inhibition assays and molecular docking, are necessary to confirm this mechanism for the this compound series.

Data Presentation and Interpretation

Systematic recording and presentation of data are crucial for structure-activity relationship (SAR) studies.

Table 1: Example of MIC Data Summary

Compound IDR-Group at 2-positionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent -Cl>512>512>512
Derivative 1 -NH-CH₂-Ph12825664
Derivative 2 -S-CH₂-CH₃64128128
Ciprofloxacin N/A10.5N/A
Fluconazole N/AN/AN/A8

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and potential for diverse functionalization at the 2-position allow for the creation of extensive compound libraries for screening. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and antimicrobial evaluation of these derivatives.

Future research should focus on:

  • Expansion of the derivative library: Synthesize a wide range of derivatives with varying electronic and steric properties to establish a clear structure-activity relationship.

  • Broad-spectrum screening: Test the compounds against a panel of clinically relevant and drug-resistant pathogens.

  • Mechanism of action studies: Elucidate the specific molecular targets of the most active compounds.

  • Toxicity and selectivity profiling: Evaluate the cytotoxicity of promising leads against mammalian cell lines to assess their therapeutic potential.

By systematically applying the principles and protocols described herein, researchers can significantly contribute to the discovery of new and effective antimicrobial agents based on the this compound scaffold.

References

  • Ertan-Bolelli, T., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers.
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
  • Kumar, V., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1239, 130512.
  • Patel, M. B., & Patel, S. D. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Chemistry, 2013, 1-7.
  • PubChem. (n.d.). This compound.
  • Yıldırım, S., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole. Journal of Molecular Structure, 1230, 129881.
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate.
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  • Balaswamy, G., et al. (n.d.). DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. TSI Journals.
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  • Szychowska, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC.
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Application Notes & Protocols: Evaluating the Anticancer Activity of Novel Compounds Derived from 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel anticancer compounds derived from the versatile starting material, 2-chloro-5-methyl-1,3-benzoxazole.[5] We present a logical workflow, from initial cytotoxicity screening to elucidating primary mechanisms of action, such as apoptosis induction and cell cycle arrest. The protocols herein are designed to be robust and self-validating, providing the foundational data necessary for advancing promising lead compounds.

Introduction: The Rationale for Benzoxazole Derivatives in Oncology

Heterocyclic compounds are the cornerstone of many therapeutic agents, and the benzoxazole ring system is of particular interest due to its structural similarity to natural nucleic acid bases, allowing for potential interactions with biological macromolecules.[1] Various derivatives have demonstrated efficacy against a panel of human cancer cell lines by targeting diverse mechanisms, including the inhibition of critical enzymes like PARP-2 and VEGFR-2, tubulin polymerization, and the induction of programmed cell death (apoptosis).[6][7][8]

The precursor, this compound, serves as an excellent starting point for synthetic chemists to generate libraries of novel derivatives. The chlorine atom at the 2-position is a reactive site, enabling functionalization and the introduction of diverse pharmacophores.[9] The subsequent evaluation of these new chemical entities requires a systematic and rigorous pipeline of in vitro assays to identify and characterize promising anticancer agents. This guide outlines the key experimental protocols for this purpose.

General Synthetic Strategy & Compound Handling

While specific synthetic routes will vary, a common strategy involves the nucleophilic substitution of the chlorine atom at the 2-position of the this compound core. For the purposes of the following protocols, we will refer to a hypothetical derivative as "Compound BZ-X" .

Protocol 2.1: Stock Solution Preparation

  • Solvent Selection: Initially, determine the solubility of Compound BZ-X. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of novel organic compounds for in vitro screening.

  • Preparation: Accurately weigh 1-5 mg of Compound BZ-X and dissolve it in the appropriate volume of sterile, cell culture-grade DMSO to create a 10 mM or 20 mM stock solution.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

    • Causality Note: DMSO is used because it is a powerful aprotic solvent that can dissolve a wide range of nonpolar and polar compounds and is miscible with aqueous cell culture media. However, DMSO can be toxic to cells at concentrations typically above 0.5-1%. Therefore, it is critical to ensure the final concentration of DMSO in the experimental wells (the vehicle control) is consistent across all treatments and remains at a non-toxic level (e.g., ≤0.1%).

Primary Screening: Assessment of Cytotoxicity

The initial step in evaluating an anticancer compound is to determine its cytotoxicity, or its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[10] Tetrazolium salt-based colorimetric assays are widely used for this purpose due to their reliability and suitability for high-throughput screening.[11][12]

Principle of Tetrazolium Reduction Assays

These assays measure the metabolic activity of a cell population. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce a tetrazolium salt to a colored formazan product.[13][14] The intensity of the color is directly proportional to the number of living cells.[15]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to an insoluble purple formazan, which requires a separate solubilization step using a solvent like DMSO.[13][14][16]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Is reduced to a water-soluble orange formazan, eliminating the solubilization step and streamlining the protocol.[13][15]

G cluster_workflow Experimental Workflow for Cytotoxicity Screening A Seed Cancer Cells in 96-well plate (e.g., 5,000 cells/well) B Allow cells to adhere (Overnight Incubation) A->B C Treat with serial dilutions of Compound BZ-X B->C D Incubate for 48-72 hours C->D E Add Tetrazolium Salt (MTT or XTT reagent) D->E F Incubate (2-4 hours) E->F G If MTT: Add Solubilizing Agent (DMSO) If XTT: Proceed to Read F->G H Read Absorbance on Plate Reader G->H I Calculate % Viability and Determine IC50 Value H->I

Caption: Workflow for in vitro cytotoxicity testing of Compound BZ-X.

Protocol 3.2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HT-29 for colon) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10] Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound BZ-X in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10] Incubate for 3-4 hours at 37°C.

    • Causality Note: During this incubation, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[10][16] Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15][16] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC50 values in a clear, tabular format.

Table 1: Example IC50 Values for Compound BZ-X against Human Cancer Cell Lines

Cancer Cell Line Tissue of Origin Compound BZ-X IC50 (µM) Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma [Insert Value] [Insert Value]
MDA-MB-231 Breast Adenocarcinoma [Insert Value] [Insert Value]
A549 Lung Carcinoma [Insert Value] [Insert Value]
HepG2 Hepatocellular Carcinoma [Insert Value] [Insert an value]

| HT-29 | Colorectal Adenocarcinoma | [Insert Value] | [Insert Value] |

Note: Data are typically presented as mean ± standard deviation from at least three independent experiments.

Mechanism of Action Studies

Once a compound demonstrates significant cytotoxicity, the next step is to investigate how it kills cancer cells. Common mechanisms for anticancer drugs include inducing apoptosis and causing cell cycle arrest.[10]

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[17]

G cluster_legend Legend cluster_cells Principle of Annexin V / PI Staining cluster_live Live Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis L1 Annexin V-FITC L2 Propidium Iodide (PI) L3 Phosphatidylserine (PS) Live Result_Live Result: Annexin V (-) PI (-) Live->Result_Live Early Result_Early Result: Annexin V (+) PI (-) Early->Result_Early Late Result_Late Result: Annexin V (+) PI (+) Late->Result_Late

Caption: Principle of differentiating cell populations using Annexin V/PI staining.

Protocol 4.1.1: Annexin V/PI Flow Cytometry Assay

  • Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in a 6-well plate or T25 flask.[17] After overnight adherence, treat with Compound BZ-X at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge (e.g., 500 x g for 5 minutes).[17]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.[18]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[18][19] The cell concentration should be approximately 1 x 10^6 cells/mL.

    • Causality Note: The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer containing CaCl2 is required.[18]

  • Staining: Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[18][20] Gently mix and incubate for 15 minutes at room temperature in the dark.[19][20]

  • PI Addition: Just prior to analysis, add 5-10 µL of Propidium Iodide staining solution (e.g., 1 mg/mL stock) and 400 µL of 1X Binding Buffer to each tube.[18][21] Do not wash the cells after adding PI.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. The results are typically displayed as a dot plot, separating cells into four quadrants:

    • Lower-Left (Annexin V-/PI-): Live, healthy cells.[18]

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells.[18]

    • Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.[18]

    • Upper-Left (Annexin V-/PI+): Primarily necrotic cells or cells with mechanically damaged membranes.

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer drugs exert their effect by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M) before undergoing apoptosis. The DNA content of cells can be quantitatively analyzed using a fluorescent dye like Propidium Iodide (PI) in permeabilized cells.[21]

cell_cycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Protocol 4.2.1: Cell Cycle Flow Cytometry Assay

  • Cell Treatment: Treat cells with Compound BZ-X as described in Protocol 4.1.1.

  • Cell Harvesting: Collect and wash cells as described in Protocol 4.1.1.

  • Fixation: Resuspend the cell pellet in a small amount of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[22][23] Incubate for at least 30 minutes on ice or store at -20°C for later analysis.[22]

    • Causality Note: Fixation with ethanol is crucial as it permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA.[23] It also preserves the cells for analysis.

  • Washing: Centrifuge the fixed cells and carefully decant the ethanol. Wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[22][24]

    • Causality Note: PI can also bind to double-stranded RNA. Therefore, treatment with RNase is essential to degrade RNA and ensure that the PI signal is specific to the DNA content.[22]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[22]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is presented as a histogram of cell count versus fluorescence intensity.

    • G0/G1 Phase: Cells have a normal (2N) DNA content and will show a peak at a lower fluorescence intensity.

    • S Phase: Cells are actively replicating their DNA (between 2N and 4N) and will appear between the G1 and G2/M peaks.

    • G2/M Phase: Cells have a doubled (4N) DNA content and will show a second, higher intensity peak.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of novel anticancer compounds derived from this compound. Positive results from these assays—specifically, potent cytotoxicity (low IC50 values) and clear evidence of apoptosis induction or cell cycle arrest—provide a strong rationale for advancing a compound to more complex studies. Subsequent steps could include Western blot analysis to probe specific protein markers in the apoptotic or cell cycle pathways, kinase inhibition assays, or progression to in vivo animal models to assess bioavailability and therapeutic efficacy.[11][12] This systematic approach is fundamental to the efficient discovery and development of next-generation cancer therapeutics.

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The Strategic Application of 2-Chloro-5-methyl-1,3-benzoxazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold in Kinase Inhibition

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Within the vast chemical space of kinase inhibitors, the benzoxazole motif has emerged as a privileged scaffold. Its rigid, planar structure and ability to participate in key hydrogen bonding interactions within the ATP-binding pocket of various kinases make it an ideal anchor for designing targeted therapeutics. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key building block, 2-chloro-5-methyl-1,3-benzoxazole , in the synthesis of kinase inhibitors, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

The 5-methyl substitution on the benzoxazole core can enhance binding affinity and selectivity through favorable hydrophobic interactions within the kinase domain. The chloro-group at the 2-position is the linchpin of its synthetic utility, serving as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various amine-containing fragments, a common feature in many Type II kinase inhibitors that bind to the "DFG-out" conformation of the kinase.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The primary synthetic route leveraging this compound is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the benzoxazole ring system activates the 2-position for nucleophilic attack, enabling the displacement of the chloride by a range of nucleophiles, most notably primary and secondary amines.

A plausible reaction mechanism for the coupling of this compound with an aniline derivative is depicted below. The reaction typically proceeds via a Meisenheimer-like intermediate, where the aromaticity of the benzoxazole ring is temporarily disrupted. The subsequent expulsion of the chloride ion restores aromaticity and yields the desired 2-aminobenzoxazole product. While traditional SNAr reactions can be employed, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also proven to be highly effective for this transformation, often proceeding under milder conditions with a broader substrate scope.

G Figure 1: Proposed Nucleophilic Aromatic Substitution (SNAr) Mechanism reactant1 This compound intermediate Meisenheimer-like Intermediate reactant1->intermediate + R-NH2 reactant2 Aniline Derivative (R-NH2) reactant2->intermediate product 2-(Arylamino)-5-methyl-1,3-benzoxazole intermediate->product - Cl- catalyst Base catalyst->intermediate

Caption: Proposed Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Application Focus: Synthesis of a VEGFR-2 Inhibitor Prototype

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. Many VEGFR-2 inhibitors feature a urea or amide linkage connecting a heterocyclic core to a substituted aniline moiety. The following protocol details the synthesis of a hypothetical but representative VEGFR-2 inhibitor, N-(4-chloro-3-(trifluoromethyl)phenyl)-5-methyl-1,3-benzoxazol-2-amine, using this compound as the starting material.

Experimental Protocol: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-5-methyl-1,3-benzoxazol-2-amine

This protocol is a representative procedure adapted from general methods for the synthesis of 2-aminobenzoxazole-based kinase inhibitors.

Materials:

  • This compound

  • 4-Chloro-3-(trifluoromethyl)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-chloro-3-(trifluoromethyl)aniline (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Stir the reaction mixture at 100-110 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the celite pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation
Parameter Value Reference
Starting Material This compoundCommercially Available
Nucleophile 4-Chloro-3-(trifluoromethyl)anilineCommercially Available
Catalyst System Pd(OAc)₂ / XantphosBuchwald-Hartwig Amination
Base Cesium CarbonateCommon base for C-N coupling
Solvent 1,4-DioxaneAnhydrous
Temperature 100-110 °CTypical for this transformation
Typical Yield 70-90%Based on analogous reactions

The VEGFR-2 Signaling Pathway: The Target of Inhibition

The synthesized benzoxazole derivatives exert their therapeutic effect by inhibiting the kinase activity of VEGFR-2. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to cell proliferation, survival, migration, and increased vascular permeability – all essential components of angiogenesis. The diagram below illustrates the key signaling cascades downstream of VEGFR-2 activation.

G Figure 2: Simplified VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Benzoxazole Kinase Inhibitor Inhibitor->VEGFR2 Inhibits Autophosphorylation

Application Note: A Robust Protocol for the Palladium-Catalyzed N-arylation of 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-arylated 2-aminobenzoxazoles are privileged scaffolds in medicinal chemistry and drug discovery, appearing in a wide range of biologically active compounds.[1][2] The development of efficient and versatile synthetic methods to access these structures is therefore of paramount importance. This application note provides a detailed, field-proven protocol for the N-arylation of 2-chloro-5-methyl-1,3-benzoxazole using the Buchwald-Hartwig amination reaction. We delve into the mechanistic underpinnings of the catalytic cycle, explain the rationale behind the selection of critical reaction parameters, and offer a step-by-step guide for researchers. The protocol is designed to be a self-validating system, complete with troubleshooting advice and characterization checkpoints, ensuring high reproducibility for professionals in pharmaceutical and chemical research.

Introduction and Reaction Principle

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly for creating the arylamine moieties prevalent in pharmaceuticals.[3][4] While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and are limited by substrate scope.[1][5] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and general technology for constructing C(sp²)–N bonds, offering mild conditions and broad functional group tolerance.[3][6]

This protocol applies the principles of the Buchwald-Hartwig reaction to the specific challenge of coupling an amine with a heteroaryl chloride, this compound. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, making the choice of catalytic system—specifically the ligand—critical for success.[7] The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition into the C-Cl bond, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst.[5][8]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The generally accepted mechanism for the Buchwald-Hartwig amination using bulky, monodentate phosphine ligands is illustrated below.[5][9] The cycle is a finely tuned sequence of events where the ligand's electronic and steric properties play a decisive role in promoting each step, particularly the challenging oxidative addition to the aryl chloride and the final C-N bond-forming reductive elimination.[3][10]

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Inputs pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex (Ar)Pd(II)(Cl)L pd0->oa_complex Ar-Cl (Oxidative Addition) amine_complex Amine Coordination [(Ar)Pd(II)(Cl)(L)(R₂NH)] oa_complex->amine_complex + R₂NH amido_complex Amido Complex (Ar)Pd(II)(NR₂)L amine_complex->amido_complex + Base - [R₂NH₂]Cl amido_complex->pd0 product Ar-NR₂ amido_complex->product Reductive Elimination catalyst_regen Pd(0)L start end_cycle ArCl 2-Chloro-5-methyl- 1,3-benzoxazole Amine Primary/Secondary Amine Base Base (e.g., NaOtBu)

Figure 1: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.

Experimental Design: The Causality Behind Key Choices

A successful C-N coupling reaction is not merely about mixing reagents; it is an orchestrated process where each component is selected for a specific purpose.

  • Palladium Precatalyst: While Pd(0) sources like Pd₂(dba)₃ can be used, modern protocols often favor air-stable Pd(II) precatalysts (e.g., [Pd(allyl)Cl]₂ or specialized palladacycles).[11] These are reduced in situ to the active Pd(0) species. Using a precatalyst offers greater consistency, easier handling, and often allows for lower catalyst loadings.[3]

  • The Ligand: The Engine of the Reaction: For coupling an electron-rich heteroaryl chloride, the ligand is the most critical variable.

    • Steric Bulk: Large, bulky ligands like RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or BrettPhos (2-(dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) are essential. Their size promotes the formation of a coordinatively unsaturated, 14-electron L-Pd(0) complex, which is highly reactive in the oxidative addition step.[5][7]

    • Electron-Rich Nature: The phosphine's electron-donating character increases electron density on the palladium center, which facilitates the oxidative addition into the C-Cl bond and promotes the final reductive elimination step.[3] Bidentate ligands like BINAP were important in early generations of this chemistry but can be less effective for challenging aryl chlorides compared to modern monodentate biarylphosphine ligands.[5]

  • The Base: A Non-Innocent Participant: The base's primary role is to deprotonate the coordinated amine, forming the palladium-amido intermediate that precedes reductive elimination.[9]

    • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is highly effective due to its high basicity and steric bulk, which prevents it from acting as a competing nucleophile.

    • Weaker Bases: For substrates with base-sensitive functional groups (like esters), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[8]

  • Solvent Selection: Anhydrous, aprotic solvents are required.

    • Toluene and 1,4-Dioxane are commonly used due to their ability to dissolve the organometallic intermediates and their relatively high boiling points, which accommodate the thermal requirements of the reaction. Toluene is often preferred from a safety and environmental perspective over dioxane.[6][8]

Detailed Experimental Protocol

This protocol describes the N-arylation of this compound with 4-methoxyaniline as a representative example.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mg)mmolesEquivalents
This compoundC₈H₆ClNO167.591681.01.0
4-MethoxyanilineC₇H₉NO123.151481.21.2
[Pd(allyl)Cl]₂C₆H₁₀Cl₂Pd₂365.943.70.010.01 (Pd)
RuPhosC₃₀H₄₅O₂P476.6510.50.0220.022
Sodium tert-butoxide (NaOt-Bu)C₄H₉NaO96.101351.41.4
Anhydrous TolueneC₇H₈92.145 mL--
Equipment
  • Oven-dried 10 mL Schlenk flask or microwave vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stir plate with heating

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow start Start setup Add solids (benzoxazole, amine, NaOtBu, RuPhos, [Pd(allyl)Cl]₂) to vial start->setup inert Seal vial and purge with Argon/Nitrogen (3x cycles) setup->inert solvent Add anhydrous toluene via syringe inert->solvent reaction Heat to 100-110 °C with vigorous stirring for 12-24 h solvent->reaction monitor Monitor reaction by TLC/LC-MS (check for consumption of starting material) reaction->monitor monitor->reaction Incomplete? workup Cool to RT. Quench with water. Extract with Ethyl Acetate (3x) monitor->workup Complete? purify Combine organics, dry (Na₂SO₄), concentrate, and purify by column chromatography workup->purify end Characterize pure product (¹H NMR, ¹³C NMR, HRMS) purify->end

Figure 2: Step-by-step experimental workflow for the N-arylation protocol.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 10 mL microwave vial containing a magnetic stir bar, add this compound (168 mg, 1.0 mmol), 4-methoxyaniline (148 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), RuPhos (10.5 mg, 0.022 mmol), and [Pd(allyl)Cl]₂ (3.7 mg, 0.01 mmol).

    • Causality Note: The reagents are added as solids under ambient atmosphere. The use of an air-stable precatalyst and ligand simplifies this step. NaOt-Bu is hygroscopic and should be handled quickly. An excess of the amine and base is used to drive the reaction to completion.

  • Establish Inert Atmosphere: Securely cap the vial. Connect it to a Schlenk line and perform at least three cycles of evacuating the vial and backfilling with an inert gas (Argon or Nitrogen).

    • Causality Note: The Pd(0) catalytic species is sensitive to oxygen. Removing all air is critical to prevent catalyst deactivation and ensure high yields.

  • Solvent Addition: Using a syringe, add 5 mL of anhydrous toluene to the vial.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C. Stir the mixture vigorously for 12-24 hours.

    • Causality Note: Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture. The reaction is typically monitored for the disappearance of the limiting reagent (this compound) by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)-5-methyl-1,3-benzoxazol-2-amine.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Alternative Protocol: Microwave-Assisted Synthesis

For accelerated synthesis, microwave irradiation can significantly reduce reaction times.[12][13][14]

  • Follow steps 1-3 as above, using a dedicated microwave vial.

  • Place the sealed vial in a microwave reactor.

  • Heat the reaction to 120-140 °C for 20-60 minutes.

  • Monitor and work up the reaction as described in steps 5-7.

    • Causality Note: Microwave heating provides rapid and uniform heating, often leading to cleaner reactions and higher yields in shorter times compared to conventional heating.[15]

Expected Results and Substrate Scope

This protocol is robust and can be applied to a variety of primary and secondary amines. Yields are typically good to excellent.

EntryAmine Coupling PartnerProductTypical Yield
1AnilineN-phenyl-5-methyl-1,3-benzoxazol-2-amine85-95%
24-MethoxyanilineN-(4-methoxyphenyl)-5-methyl-1,3-benzoxazol-2-amine88-96%
33,5-DimethylanilineN-(3,5-dimethylphenyl)-5-methyl-1,3-benzoxazol-2-amine82-90%
4Morpholine4-(5-methyl-1,3-benzoxazol-2-yl)morpholine90-98%
5tert-ButylamineN-(tert-butyl)-5-methyl-1,3-benzoxazol-2-amine75-85%

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently active ligand for the chloride substrate.3. Poor quality base (hydrolyzed).1. Ensure the system is scrupulously purged of air. Use freshly opened anhydrous solvent.2. Switch to a more active ligand (e.g., BrettPhos).3. Use a fresh bottle of NaOt-Bu, preferably from a glovebox.
Formation of Side Products 1. Hydrodehalogenation of the starting material.2. Reaction with the solvent or base.1. This can occur if water is present. Ensure all reagents and glassware are dry.2. Ensure the base is non-nucleophilic. Lowering the temperature may help, but could slow the desired reaction.
Difficult Purification Residual palladium catalyst or ligand oxides in the product.During workup, a wash with a dilute aqueous solution of a thiol-containing scavenger (e.g., thiourea) or filtering the crude product through a pad of Celite® and silica can help remove palladium residues.

Safety Precautions

  • Palladium Compounds: While not highly toxic, they are precious metals and should be handled with care to avoid waste.

  • Phosphine Ligands: Can be air-sensitive and have unpleasant odors. Handle in a well-ventilated fume hood.

  • Sodium tert-butoxide: Corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle only in a fume hood.

Conclusion

The palladium-catalyzed N-arylation of this compound is a highly effective method for synthesizing valuable 2-amino-substituted benzoxazole derivatives. Success hinges on the rational selection of a potent catalytic system, particularly a sterically hindered and electron-rich biarylphosphine ligand, paired with a strong, non-nucleophilic base under strictly anhydrous and anaerobic conditions. The protocol detailed herein provides a reliable and reproducible starting point for researchers in drug discovery and organic synthesis.

References

  • Wikipedia.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Chemistry LibreTexts. (2023).
  • Pearson. (2022).
  • Gua, T. L., et al. (2015). SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262. [Link]
  • Vaddypally, S., et al. (2019). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Alsabeh, P. G., et al. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Organometallics, 39(21), 3847–3856. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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  • Bolshan, Y., & Batey, R. A. (2011). Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides.
  • Chaudhary, A., et al. (2007). Synthesis and Biological Evalutaion of 2-Amino-5-(Methyl-3-Benzoyl Benzyl – 1,3,4 – Oxadiazole Derivatives. Oriental Journal of Chemistry, 23(3). [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
  • ResearchGate. (2022). (a)
  • Punji, B., et al. (2010). Cobalt-catalyzed intramolecular C-N and C-O cross-coupling reactions: synthesis of benzimidazoles and benzoxazoles. Organic & Biomolecular Chemistry, 8(24), 5692–5699. [Link]
  • Royal Society of Chemistry. (2023).
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  • Das, U., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 116(19), 11854–11916. [Link]
  • National Center for Biotechnology Information. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
  • Polley, A., et al. (2021). Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids. The Journal of Organic Chemistry, 86(1), 819–830. [Link]
  • Gholinejad, M., & Nájera, C. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1227–1267. [Link]
  • Beilstein Journals. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. [Link]
  • Gerbino, D. C., et al. (2022). Palladium‐Catalyzed para‐C−H Arylation of Anilines with Aromatic Halides. Angewandte Chemie International Edition, 61(11), e202115349. [Link]
  • Beilstein Journals. (2022).
  • Green, R. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 54(12), 3768–3772. [Link]
  • Ueda, M., & Buchwald, S. L. (2011). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 50(37), 8634–8637. [Link]
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  • MDPI. (2024).
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Application Notes & Protocols: Suzuki Coupling Reactions with 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aryl-1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous compounds with significant biological and photophysical properties.[1][2] Derivatives of this core are explored as anticancer, antimicrobial, and antiviral agents.[1][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of biaryl and heteroaryl-aryl structures from readily available starting materials.[4][5]

This guide provides a detailed examination of the Suzuki coupling reaction specifically tailored for the arylation of 2-Chloro-5-methyl-1,3-benzoxazole. As a heteroaryl chloride, this substrate presents unique challenges compared to its bromide or iodide analogs, primarily due to the strength and inertness of the C-Cl bond.[6] Overcoming this hurdle requires a carefully optimized catalytic system. These application notes are designed for researchers and professionals in drug development, offering insights into reaction optimization, detailed protocols, and troubleshooting to facilitate the synthesis of novel 2-aryl-5-methyl-1,3-benzoxazole derivatives.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle is generally understood to have three key steps: oxidative addition, transmetalation, and reductive elimination. The active catalyst is a Pd(0) species, which may be generated in situ from a more stable Pd(II) precatalyst.[5][9]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This step forms a new Pd(II) complex and is often the rate-limiting step, especially for less reactive aryl chlorides.[10]

  • Transmetalation : The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a boronate species that facilitates the transfer of the organic group to the palladium center.[4][11]

  • Reductive Elimination : In the final step, the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond in the product (2-aryl-5-methyl-1,3-benzoxazole). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs & Outputs Pd0 Pd(0)L_n OA_complex Ar-Pd(II)L_n-Cl Pd0->OA_complex Oxidative Addition (+ Ar-Cl) TM_complex Ar-Pd(II)L_n-Ar' OA_complex->TM_complex Transmetalation (+ Ar'-B(OR)2, Base) TM_complex->Pd0 Reductive Elimination (- Ar-Ar') Product 2-Aryl-5-methyl- 1,3-benzoxazole TM_complex->Product ArCl 2-Chloro-5-methyl- 1,3-benzoxazole ArCl->OA_complex ArB Ar'-B(OR)2 ArB->TM_complex

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Reaction Optimization

The successful coupling of an unactivated heteroaryl chloride like this compound is highly dependent on the careful selection of several reaction parameters.

  • Palladium Catalyst System (Precatalyst & Ligand) : The choice of ligand is critical for activating the C-Cl bond. Electron-rich and sterically bulky phosphine ligands are required to promote the oxidative addition step and stabilize the active Pd(0) species.[10] Ligands such as XPhos, SPhos, and RuPhos, often supplied as air-stable Pd(II) precatalysts (e.g., XPhos Pd G3), are highly effective for this class of transformation.[12] Catalyst loading typically starts in the 1-5 mol% range for initial screening.[12]

  • Base : The base plays a crucial role in the transmetalation step by activating the boronic acid.[11] Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings, though cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) can also be effective.[13][14] The choice of base is often interdependent with the solvent system.

  • Solvent : Aprotic polar solvents are commonly used. Mixtures of solvents like 1,4-dioxane or THF with water are frequently employed, as water can aid in dissolving the inorganic base and facilitate transmetalation.[5][12] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[9] Vigorous stirring is essential for biphasic reactions to ensure efficient mixing.[9]

  • Boronic Acid/Ester : The purity and stability of the organoboron reagent are paramount. Boronic acids can undergo degradation, particularly protodeboronation (replacement of the boron group with hydrogen).[15] Using fresh, high-purity boronic acid or a more stable derivative, such as a pinacol boronate ester, can mitigate this side reaction.[12]

  • Temperature : Due to the inertness of the C-Cl bond, elevated temperatures (typically 80-110 °C) are usually required to drive the reaction to completion.[9] The optimal temperature should be determined empirically, balancing reaction rate against potential degradation of reactants or products.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of catalyst, base, and solvent may be required for specific substrates.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add Reactants to Vial (Benzoxazole, Boronic Acid, Base) degas 2. Seal and Degas (Cycle Vacuum/Inert Gas) setup->degas catalyst 3. Add Catalyst & Solvent (Precatalyst, Degassed Solvent) degas->catalyst heat 4. Heat & Stir (e.g., 100 °C, 12-24h) catalyst->heat monitor 5. Monitor Progress (TLC, LC-MS, or GC-MS) heat->monitor cool 6. Cool & Dilute (Cool to RT, add EtOAc) monitor->cool extract 7. Aqueous Wash (Wash with H₂O and Brine) cool->extract dry 8. Dry & Concentrate (Dry over Na₂SO₄, Evaporate) extract->dry purify 9. Purify (Column Chromatography) dry->purify

Figure 2. General experimental workflow for the Suzuki coupling protocol.
Materials & Reagents:
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1 ratio)

  • Ethyl acetate (EtOAc), water (H₂O), brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Method:
  • Reaction Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere : Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]

  • Reagent Addition : Under a positive pressure of inert gas, add the palladium precatalyst (0.02 equiv). Following this, add the degassed solvent system via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction : Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC), LC-MS, or GC-MS to check for the consumption of the starting material.[9]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Extraction : Transfer the mixture to a separatory funnel and wash sequentially with water and then brine. Extract the aqueous layers with ethyl acetate.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-aryl-5-methyl-1,3-benzoxazole product.

Optimization Data (Illustrative)

The following table presents hypothetical data from a screening process to optimize the reaction conditions for the coupling of this compound with 4-methoxyphenylboronic acid.

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2 equiv)Solvent (0.1 M)Temp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O (5:1)10015
2Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O (5:1)10065
3Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O (5:1)10088
4XPhos Pd G3-K₃PO₄Dioxane/H₂O (5:1)10092
5XPhos Pd G3-K₃PO₄Toluene/H₂O (10:1)10085
6XPhos Pd G3-Cs₂CO₃Dioxane/H₂O (5:1)10089
7XPhos Pd G3-K₃PO₄Dioxane/H₂O (5:1)8045

This data is for illustrative purposes only.

The results highlight the critical role of a modern, bulky phosphine ligand system (Entries 2-4 vs. 1). The combination of a strong base like K₃PO₄ and a highly active precatalyst like XPhos Pd G3 provides the highest yield under these conditions (Entry 4).

Troubleshooting Common Issues

Problem ObservedPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst or insufficient ligand performance.[9]2. Reaction temperature is too low.3. Base is not strong enough or is not soluble.[12]1. Switch to a more active catalyst system (e.g., a palladacycle precatalyst with a bulky phosphine ligand like XPhos or SPhos).[12]2. Increase the temperature in increments (e.g., 10°C), monitoring for product formation vs. degradation.3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring, especially in biphasic systems.
Protodeboronation 1. Presence of excess water or protic sources.2. Base is too strong or reaction time is too long.1. Use anhydrous solvents and ensure reagents are dry. Consider using a boronate ester instead of a boronic acid.[9]2. Reduce the equivalents of base or switch to a milder base like K₂CO₃ or KF. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.[5][9]2. Use of a Pd(II) source without efficient reduction to Pd(0).[5]1. Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Ar or N₂).2. Use a Pd(0) source directly or an efficient precatalyst system that readily forms the active Pd(0) species.
Catalyst Decomposition (Black Precipitate) 1. Reaction temperature is too high.2. Ligand is not robust enough to stabilize the catalyst.1. Lower the reaction temperature.2. Use a more sterically hindered and electron-rich ligand to prevent palladium black formation. A black coloration is normal, but a large amount of precipitate is a sign of decomposition.[12]
Dehalogenation of Starting Material 1. Presence of impurities that act as a hydrogen source.2. Unwanted side reaction pathway.1. Ensure high purity of all reagents and solvents.2. Re-screen catalyst and ligand combinations; some systems are more prone to this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing a valuable class of compounds for pharmaceutical and materials research. Success with this challenging substrate hinges on the rational selection of a highly active palladium catalyst system, typically one employing a bulky, electron-rich phosphine ligand, in conjunction with a suitable base and solvent. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can efficiently navigate the complexities of this transformation, enabling the rapid development of novel 2-aryl-1,3-benzoxazole derivatives.

References

  • Benchchem. Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • Singh, K., et al. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters - ACS Publications.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Kudo, N., Perseghini, M., & Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angew. Chem. Int. Ed., 2006, 45, 1282-1284.
  • Bhaskaran, S., et al. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole.
  • Leadbeater, N. E., & Marco, M. Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ResearchGate.
  • Int. J. Pharm. Sci. Rev. Res. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. 2021.
  • Al-Suhaimi, K. S., et al. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central, 2022.
  • Kumar, A., et al. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH, 2023.

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Application Notes and Protocols for High-Throughput Screening of 2-Chloro-5-methyl-1,3-benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole heterocyclic ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] These derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The specific analog, 2-chloro-5-methyl-1,3-benzoxazole, serves as a versatile synthetic intermediate for generating libraries of novel chemical entities with therapeutic potential.[6][7] High-throughput screening (HTS) is an indispensable methodology in the quest to rapidly identify and characterize lead compounds from such libraries, enabling the efficient interrogation of thousands to millions of molecules.[8][9][10]

This guide provides detailed application notes and protocols for designing and implementing robust HTS assays tailored for the discovery of bioactive this compound analogs. We will explore both target-based biochemical assays and mechanism-agnostic cell-based phenotypic screens, offering insights into the rationale behind experimental design and providing self-validating protocols for immediate application.

Pillar 1: Strategic Assay Selection for Benzoxazole Libraries

The choice between a biochemical and a cell-based assay is a critical first step in any HTS campaign.[11][12][13] This decision is contingent on whether a specific molecular target has been identified or if the goal is to discover compounds that elicit a desired cellular phenotype without a priori knowledge of the mechanism.

  • Biochemical Assays (Target-Based): These assays are ideal when a specific enzyme, receptor, or other protein is hypothesized to be modulated by the benzoxazole analogs. They offer a direct measure of the interaction between the compound and the target in a controlled, cell-free environment.[14] This approach simplifies data interpretation and is often more straightforward for establishing structure-activity relationships (SAR).[15] For instance, many benzoxazole derivatives are known to be kinase inhibitors.[16]

  • Cell-Based Assays (Phenotypic): These assays provide a more holistic view of a compound's effect by measuring a cellular response, such as cell viability, proliferation, or the activation of a specific signaling pathway.[17] They have the advantage of simultaneously assessing cell permeability, potential cytotoxicity, and on-target effects within a biologically relevant context.[13][17] This is particularly valuable for identifying compounds with novel mechanisms of action.

Below, we provide detailed protocols for two distinct HTS assays: a biochemical assay targeting a representative kinase and a cell-based assay to screen for cytotoxic effects against a cancer cell line.

Experimental Workflow & Data Analysis Pipeline

A successful HTS campaign follows a structured workflow from initial screening to hit confirmation. This process is designed to minimize false positives and negatives while ensuring data quality and reproducibility.[18][19]

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Generation Primary_Screen Primary HTS of Benzoxazole Library (Single Concentration) Data_Acquisition Raw Data Acquisition (e.g., Luminescence/Fluorescence Signal) Primary_Screen->Data_Acquisition QC Quality Control (Z'-factor > 0.5) Data_Acquisition->QC Primary_Hits Identification of Primary 'Hits' QC->Primary_Hits Confirmation Re-testing of Primary Hits Primary_Hits->Confirmation Advance Hits Dose_Response Dose-Response (IC50/EC50) Confirmation->Dose_Response Counterscreen Counterscreens (Rule out non-specific activity/artifacts) Dose_Response->Counterscreen Confirmed_Hits Selection of Confirmed Hits Counterscreen->Confirmed_Hits SAR Preliminary SAR Analysis Confirmed_Hits->SAR Advance Leads Hit_to_Lead Hit-to-Lead Optimization SAR->Hit_to_Lead

Caption: Generalized HTS workflow from primary screening to lead generation.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a target-based biochemical assay to identify benzoxazole analogs that inhibit the activity of a hypothetical protein kinase, "Kinase-X," which is implicated in cancer cell proliferation. The assay quantifies the amount of ATP remaining after the kinase reaction, where a lower ATP level corresponds to higher kinase activity. Inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Rationale: Luminescence-based ATP detection assays are widely used in HTS due to their high sensitivity, wide dynamic range, and simple "add-mix-measure" format, which is amenable to automation.[20][21][22] Commercially available kits, such as ADP-Glo™ (Promega), provide a robust platform for this type of screen.[16]

Materials & Reagents
Reagent/MaterialSupplierNotes
Recombinant Human Kinase-XIn-house or CommercialEnsure high purity and activity.
Poly(Glu, Tyr) 4:1 Peptide SubstrateSigma-AldrichGeneric substrate for many tyrosine kinases.
ATP, Ultra-PurePromega
Kinase Assay Buffer (e.g., Kinase-Glo®)PromegaContains MgCl₂, DTT, and buffer.
ADP-Glo™ Kinase Assay KitPromegaContains ADP-Glo™ Reagent and Kinase Detection Reagent.
This compound Analog LibraryIn-house or Vendor10 mM stock in 100% DMSO.
Staurosporine (Positive Control)Tocris BioscienceBroad-spectrum kinase inhibitor.
DMSO (Negative Control)Sigma-AldrichVehicle control.
Solid White, Opaque 384-well Assay PlatesCorningLow-volume, suitable for luminescence.
Acoustic Liquid Handler (e.g., Echo)LabcyteFor low-volume compound dispensing.
Multichannel Pipettes or Automated Liquid HandlerFor reagent addition.
Plate LuminometerBMG Labtech or similarWith reagent injectors if available.
Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each benzoxazole analog from the 10 mM stock plate into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.

    • Dispense 50 nL of Staurosporine (to a final concentration of 1 µM) into positive control wells.

    • Dispense 50 nL of 100% DMSO into negative control wells.

  • Enzyme/Substrate Addition:

    • Prepare a 2X Kinase-X/Substrate solution in Kinase Assay Buffer. The final concentration in the assay should be optimized for ~50% ATP consumption (e.g., 5 ng/µL Kinase-X and 0.2 µg/µL substrate).

    • Add 2.5 µL of the 2X Kinase-X/Substrate solution to each well of the assay plate.

    • Briefly centrifuge the plates (1000 rpm, 1 min) to spin down contents.

    • Incubate for 10 minutes at room temperature (RT) to allow for compound pre-incubation with the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final concentration should be at or near the Km of the enzyme for ATP (e.g., 10 µM).

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.

    • Briefly centrifuge the plates.

  • Reaction Incubation:

    • Incubate the reaction plate at 30°C for 60 minutes. The time should be optimized to ensure the reaction is in the linear range.

  • ATP Depletion & Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at RT.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at RT to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate luminometer.

Data Analysis and Quality Control
  • Percent Inhibition Calculation: % Inhibition = 100 * (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)

  • Z'-factor Calculation: A Z'-factor is calculated for each plate to assess assay quality.[9][23] A value > 0.5 is considered excellent for HTS.[23] Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

Protocol 2: Cell-Based Cytotoxicity Assay (Luminescence-Based)

This protocol outlines a phenotypic screen to identify benzoxazole analogs that reduce the viability of a human cancer cell line (e.g., HeLa). The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[20][24] A decrease in the luminescent signal indicates a cytotoxic or cytostatic effect of the compound.

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a robust, homogeneous assay that requires minimal steps ("add-mix-measure"), making it ideal for HTS.[20][22] The luminescent signal is highly stable, providing flexibility in plate processing.[21][24]

Materials & Reagents
Reagent/MaterialSupplierNotes
HeLa Human Cervical Cancer Cell LineATCC
DMEM with 10% FBS and 1% Pen/StrepGibcoComplete Growth Medium.
CellTiter-Glo® Luminescent Cell Viability AssayPromega
This compound Analog LibraryIn-house or Vendor10 mM stock in 100% DMSO.
Doxorubicin (Positive Control)Sigma-AldrichKnown cytotoxic agent.
DMSO (Negative Control)Sigma-AldrichVehicle control.
Solid White, Opaque 384-well Cell Culture PlatesGreiner Bio-OneTissue-culture treated.
Automated Liquid Handler or Multichannel Pipettes
Humidified Incubator (37°C, 5% CO₂)
Plate LuminometerBMG Labtech or similar
Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Dilute cells in complete growth medium to a density of 2,500 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (50 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Using an acoustic liquid handler, add 20 nL of the 10 mM benzoxazole library compounds, Doxorubicin (final concentration 10 µM), and DMSO to the appropriate wells. The final compound concentration will be 10 µM in 0.1% DMSO.

  • Incubation:

    • Incubate the plates for 48 hours in a humidified incubator.

  • Assay Reagent Addition:

    • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization and Lysis:

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate luminometer.

Data Analysis and Quality Control
  • Percent Viability Calculation: % Viability = 100 * (Signal_Compound / Signal_NegativeControl)

  • Percent Inhibition (Cytotoxicity) Calculation: % Inhibition = 100 - % Viability

  • Z'-factor Calculation: As described in Protocol 1, using Doxorubicin as the positive control for inhibition.

Visualization of Assay Principles

Assay_Principles cluster_biochem Protocol 1: Kinase Inhibition Assay cluster_cell Protocol 2: Cytotoxicity Assay Kinase_Reaction Kinase + Substrate + ATP Active Kinase Inhibited Kinase ATP_Consumption ATP Consumption High ATP Consumption (Low Signal) Low ATP Consumption (High Signal) Kinase_Reaction:f0->ATP_Consumption:f0 No Inhibitor Kinase_Reaction:f1->ATP_Consumption:f1 Inhibitor Present Cell_State Viable Cells Untreated (High ATP) Treated (Low ATP) Luminescence Luminescent Signal High Signal Low Signal Cell_State:f0->Luminescence:f0 No Cytotoxicity Cell_State:f1->Luminescence:f1 Cytotoxicity Present

Sources

Application Notes & Protocols: A Guide to the Development of Fluorescent Probes from 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzoxazole scaffold is a cornerstone in the design of advanced fluorescent probes, prized for its robust photophysical properties and environmental sensitivity.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and application of novel fluorescent probes derived from the versatile building block, 2-chloro-5-methyl-1,3-benzoxazole. The strategic placement of a chloro- leaving group at the 2-position renders the molecule an ideal electrophilic hub for introducing a wide array of analyte-responsive moieties via nucleophilic substitution.[3][4] We present detailed protocols, from initial synthesis and spectroscopic analysis to application in cellular imaging, designed for researchers in chemistry, biology, and drug development.

Part 1: The Chemistry - Synthesis and Characterization

Rationale: Why this compound?

The utility of this compound stems from its inherent chemical reactivity. The benzoxazole core is an electron-deficient aromatic system, which, combined with the electronegativity of the chlorine atom, makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward covalent attachment of various functional groups (amines, thiols, phenols, etc.) that can serve as recognition sites for specific biological analytes. The 5-methyl group provides a subtle electronic perturbation and can enhance solubility in organic solvents and reduce aggregation in aqueous media.

General Synthetic Workflow

The core synthetic strategy involves the reaction of this compound with a nucleophile-containing recognition moiety. This one-step reaction is typically efficient and high-yielding, making it an accessible entry point for probe development.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Precursor This compound (Electrophile) Conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, ACN) Heat (Optional) Precursor->Conditions Nucleophile Recognition Moiety (e.g., R-NH2, R-SH) Nucleophile->Conditions Probe Functional Benzoxazole Probe Conditions->Probe Byproduct Salt (e.g., KCl, DIPEA·HCl) Conditions->Byproduct G cluster_off "Off" State (No Analyte) cluster_on "On" State (Analyte Present) Probe_Off Probe (Benzoxazole-Maleimide) ICT Strong ICT State Electron-withdrawing maleimide quenches fluorescence. Probe_Off->ICT Analyte Biothiol (GSH) Probe_Off->Analyte Michael Addition Fluorescence_Off Weak Fluorescence ICT->Fluorescence_Off Probe_On Probe-Thiol Adduct ICT_Blocked Interrupted ICT Michael addition disrupts conjugation, blocking quenching. Probe_On->ICT_Blocked Fluorescence_On Strong Fluorescence ICT_Blocked->Fluorescence_On Analyte->Probe_On G cluster_prep Cell Preparation cluster_stain Probe Staining cluster_image Imaging & Analysis A Seed Cells on Confocal Dish B Culture to 60-70% Confluency A->B C Wash with PBS B->C D Incubate with Probe Solution (10 µM) C->D E Wash with PBS (2 times) D->E F Acquire Images on Confocal Microscope E->F G Quantify Mean Fluorescence Intensity F->G H Compare Control vs. Treated Groups G->H

Sources

Application Notes and Protocols: 2-Chloro-5-methyl-1,3-benzoxazole in Agricultural Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the field of agricultural chemistry and drug development. It details the synthesis, derivatization, and biological evaluation of 2-Chloro-5-methyl-1,3-benzoxazole, a pivotal heterocyclic scaffold for the discovery of novel agrochemicals. The protocols provided are designed to be robust and reproducible, drawing upon established chemical principles and field-proven biological assay methodologies.

The Strategic Importance of the Benzoxazole Scaffold in Agrochemicals

Benzoxazole and its derivatives are recognized as "privileged structures" in medicinal and agricultural chemistry.[1][2] This is attributed to their rigid bicyclic structure, which provides a stable and predictable framework for the orientation of functional groups, and their broad spectrum of biological activities.[3][4][5] In the relentless search for new agrochemicals to combat the ever-growing threat of resistance in weeds, fungi, and pests, the benzoxazole core offers a fertile ground for innovation.[1][2]

This compound, in particular, is a highly valuable synthetic intermediate.[6] The chlorine atom at the 2-position acts as a versatile leaving group, readily undergoing nucleophilic substitution. This allows for the systematic introduction of a wide array of chemical moieties, enabling the generation of large and diverse compound libraries for high-throughput screening. The 5-methyl group can also be a key determinant in modulating the biological activity and selectivity of the final compounds.

Synthesis of this compound: A Step-by-Step Protocol

The following protocol details a reliable, two-step synthesis of this compound from the commercially available starting material, 2-amino-4-methylphenol. This method is based on well-established procedures for benzoxazole synthesis.[7][8]

Part A: Synthesis of 5-Methyl-1,3-benzoxazol-2(3H)-one

This initial step involves the cyclization of 2-amino-4-methylphenol with a suitable carbonyl source, such as urea or diethyl carbonate, to form the benzoxazolone intermediate.

Materials:

  • 2-Amino-4-methylphenol

  • Urea

  • Sulfuric acid (concentrated)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, combine 2-amino-4-methylphenol and urea in a 1:1.5 molar ratio.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to 130-140 °C using a heating mantle. The mixture will melt and then resolidify as the reaction proceeds.

  • Maintain the temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Add deionized water to the flask and heat to boiling to dissolve the product and any unreacted starting materials.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization of the 5-Methyl-1,3-benzoxazol-2(3H)-one.

  • Collect the crystals by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Part B: Chlorination to this compound

The benzoxazolone intermediate is then chlorinated at the 2-position using a standard chlorinating agent like phosphorus oxychloride.

Materials:

  • 5-Methyl-1,3-benzoxazol-2(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Toluene (anhydrous)

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • In a fume hood, suspend the dried 5-Methyl-1,3-benzoxazol-2(3H)-one in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a catalytic amount of N,N-dimethylaniline to the suspension.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (approximately 1.5-2 molar equivalents) to the stirred suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to reflux (around 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with stirring to quench the excess POCl₃.

  • Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene.

  • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Derivatization for Agrochemical Screening

The reactivity of the 2-chloro group is the cornerstone of this scaffold's utility. A diverse library of compounds can be readily synthesized through nucleophilic aromatic substitution.

Derivatization_Strategy This compound This compound Derivative Library Derivative Library This compound->Derivative Library Nucleophilic Substitution (Base, Solvent, Heat) Nucleophiles Nucleophiles Nucleophiles->Derivative Library R-OH (Phenols) R-SH (Thiols) R-NH2 (Amines) Fungicidal_Assay_Workflow A Prepare PDA with Test Compounds B Inoculate with Fungal Mycelia A->B C Incubate at 25°C B->C D Measure Colony Diameter C->D E Calculate % Inhibition and EC50 D->E

Caption: Workflow for the in vitro fungicidal activity assay.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization and biological screening will enable the development of a structure-activity relationship (SAR) model. Key areas to explore include:

  • Effect of Nucleophile: Compare the activity of derivatives with different nucleophiles (e.g., substituted anilines, phenols, thiophenols).

  • Substitution Patterns: Investigate the impact of electron-donating and electron-withdrawing groups on the appended rings.

  • Lipophilicity: Correlate the octanol-water partition coefficient (logP) of the derivatives with their biological activity.

Conclusion and Future Outlook

This compound stands out as a highly promising and versatile platform for the discovery of next-generation agrochemicals. The synthetic and screening protocols outlined in this guide provide a clear and actionable framework for researchers to synthesize novel derivatives and evaluate their potential as herbicides and fungicides. Future work should focus on lead optimization, mode of action studies, and evaluation of the most promising compounds under greenhouse and field conditions to assess their real-world efficacy and crop safety.

References

  • Pest Management Science. (2019). Benzoxazoles as novel herbicidal agents. [Link]
  • MDPI. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]
  • PubMed. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. [Link]
  • SciSpace. (n.d.). Synthesis and antifungal activity of benzoxazole derivatives with their sar analysis by sas-map. [Link]
  • ResearchGate. (2018). Benzoxazoles as novel herbicidal agents | Request PDF. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2022).
  • AIP Publishing. (2021).
  • PubMed. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]
  • National Institutes of Health. (2023).
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
  • ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. [Link]
  • ResearchGate. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]
  • OUCI. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]
  • CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. [Link]
  • ResearchGate. (n.d.). Chemical structures analysis of benzoxazole and benzothiazole herbicidal active compounds 76–84. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). CN104327008A - Synthesis method of benzoxazole compound.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

Sources

Application Note: A Robust and Scalable Synthesis of 2-Chloro-5-methyl-1,3-benzoxazole for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven guide for the scale-up synthesis of 2-Chloro-5-methyl-1,3-benzoxazole, a key heterocyclic scaffold with significant applications in drug discovery and agrochemical development.[1][2] The protocol detailed herein emphasizes safety, scalability, and reproducibility, moving from theoretical chemistry to practical, large-scale laboratory application. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol using a safer phosgene equivalent, and address critical considerations for process optimization and safety. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method to produce this valuable intermediate.

Scientific Foundation and Rationale

The Significance of the Benzoxazole Moiety

The benzoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its derivatives are explored as potent antagonists for receptors like the 5-HT3 receptor, making them relevant for conditions such as irritable bowel syndrome.[3] Furthermore, substitutions on the benzoxazole ring, such as the 5-chloro group, have been shown to positively contribute to the anticancer activity of certain compounds.[4] The 2-chloro substituent provides a reactive handle for further synthetic transformations, making this compound a highly versatile building block for creating diverse chemical libraries.

Reaction Principle: Cyclization via Phosgene Equivalent

The most common and efficient method for constructing the 2-chlorobenzoxazole core is the cyclization of a corresponding 2-aminophenol derivative.[5][6] This process involves the reaction of 2-amino-4-methylphenol with a carbonylating agent that also serves as a chlorinating agent.

While phosgene (COCl₂) is a highly reactive and effective reagent for this transformation, its extreme toxicity and gaseous state present significant handling challenges, especially at scale.[7][8] A superior alternative for laboratory and pilot-scale synthesis is Triphosgene (bis(trichloromethyl) carbonate or BTC).[9][10] Triphosgene is a stable, crystalline solid that is easier and safer to handle, transport, and store.[10] In the presence of a base or upon thermal decomposition, it generates three equivalents of phosgene in situ, allowing for precise stoichiometric control while minimizing the risks associated with handling gaseous phosgene.[9][11]

The reaction proceeds via a two-step mechanism:

  • Formation of an Isocyanate Intermediate: The amino group of 2-amino-4-methylphenol attacks the in situ generated phosgene. Subsequent elimination of HCl forms an isocyanate intermediate.

  • Intramolecular Cyclization: The proximate hydroxyl group then performs an intramolecular nucleophilic attack on the isocyanate carbonyl. This cyclization, followed by tautomerization and subsequent reaction, leads to the formation of the stable 2-chlorobenzoxazole ring.

// Connections A -> D; B -> C; C -> D; D -> E; E -> F; F -> P; } caption [label="Fig. 1: Reaction Mechanism Flowchart.", fontname="Arial", fontsize=9]

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a nominal 10-gram scale synthesis and can be adapted for larger quantities with appropriate equipment adjustments.

Reagents and Materials
ReagentCAS No.FormulaMW ( g/mol )AmountMolar Eq.Comments
2-Amino-4-methylphenol95-84-1C₇H₉NO123.1510.0 g1.0Starting material. Ensure >97% purity.[12]
Triphosgene (BTC)32315-10-9C₃Cl₆O₃296.759.65 g0.4Phosgene equivalent. Handle with extreme caution.[13]
Triethylamine (TEA)121-44-8C₆H₁₅N101.1925.0 mL2.2Base to neutralize HCl. Use freshly distilled.
Toluene108-88-3C₇H₈92.14250 mL-Anhydrous grade solvent.
Ethyl Acetate141-78-6C₄H₈O₂88.11~300 mL-For extraction.
Saturated NaCl (Brine)7647-14-5NaCl58.44~100 mL-For washing.
Anhydrous MgSO₄7487-88-9MgSO₄120.37~10 g-Drying agent.
Equipment
  • 1 L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Dropping funnel (250 mL)

  • Thermometer

  • Nitrogen/Argon gas inlet

  • Heating mantle with temperature controller

  • Separatory funnel (1 L)

  • Rotary evaporator

Step-by-Step Procedure

G start Start setup 1. Assemble Apparatus under Inert Atmosphere (N₂) and connect to Scrubber start->setup dissolve_SM 2. Dissolve 2-Amino-4-methylphenol and TEA in Toluene in Flask setup->dissolve_SM cool 3. Cool Reaction Mixture to 0-5 °C dissolve_SM->cool prepare_BTC 4. Dissolve Triphosgene in Toluene in Dropping Funnel cool->prepare_BTC add_BTC 5. Add Triphosgene Solution Dropwise over 60-90 min (Maintain T < 10 °C) cool->add_BTC prepare_BTC->add_BTC react 6. Stir at RT for 2-4 hours Monitor by TLC/LC-MS add_BTC->react workup 7. Work-up: Quench, Extract, Wash react->workup purify 8. Dry, Concentrate, and Purify by Recrystallization workup->purify end End Product purify->end

  • Apparatus Setup: Assemble the 1 L three-neck flask with the overhead stirrer, condenser (with scrubber attachment), and nitrogen inlet. Purge the entire system with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Charge Reactants: To the flask, add 2-amino-4-methylphenol (10.0 g) and anhydrous toluene (150 mL). Begin stirring to dissolve the solid. Once dissolved, add triethylamine (25.0 mL).

  • Cooling: Immerse the flask in an ice/water bath and cool the solution to 0-5 °C with continuous stirring.

  • Prepare Triphosgene Solution: In a separate dry flask, carefully weigh triphosgene (9.65 g) and dissolve it in anhydrous toluene (100 mL). CAUTION: Perform this step entirely within a certified chemical fume hood.[14] Transfer this solution to the dropping funnel.

  • Controlled Addition: Begin the dropwise addition of the triphosgene solution to the cooled reaction mixture. The addition rate should be controlled to maintain the internal temperature below 10 °C. This slow addition, typically over 60-90 minutes, is critical to control the exothermic reaction and the rate of HCl gas evolution. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the mixture again in an ice bath. Slowly and carefully add 100 mL of water to quench any unreacted phosgene.

    • Transfer the entire mixture to a 1 L separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and finally, saturated NaCl (brine) (50 mL).

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a crystalline solid.

Safety, Troubleshooting, and Optimization

Mandatory Safety Protocols

The use of triphosgene requires strict adherence to safety protocols as it is fatal if inhaled and causes severe skin and eye burns.[14]

  • Engineering Controls: All manipulations involving triphosgene MUST be performed in a properly functioning chemical fume hood.[14][15] Consider installing a phosgene sensor in the lab.[14]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves are mandatory.[14][15]

  • Handling: Triphosgene is sensitive to moisture and heat.[15] Store it in a tightly sealed container in a refrigerated, dry, and dark environment.[14][16]

  • Waste Disposal: Unreacted triphosgene and residual phosgene in the apparatus should be quenched with a basic solution (e.g., aqueous NaOH) before cleaning. All waste must be disposed of according to institutional hazardous waste guidelines.

  • Emergency Response: In case of inhalation, move the individual to fresh air and seek immediate medical attention.[13] For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical help.[16]

Troubleshooting Guide

problem1 [label="{Problem: Incomplete Reaction

|Starting material remains after 4h}"]; cause1a [label="Potential Cause|Insufficient triphosgene (degraded)"]; sol1a [label="Solution|Use fresh, properly stored triphosgene"]; cause1b [label="Potential Cause|Poor quality base or solvent"]; sol1b [label="Solution|Use freshly distilled TEA and anhydrous solvent"];

problem2 [label="{Problem: Low Yield

|Product isolated is less than expected}"]; cause2a [label="Potential Cause|Addition of triphosgene was too fast"]; sol2a [label="Solution|Maintain T < 10 °C during addition to prevent side reactions"]; cause2b [label="Potential Cause|Losses during aqueous work-up"]; sol2b [label="Solution|Perform back-extraction of aqueous layers"];

problem1:c -> cause1a:p; problem1:c -> cause1b:p; cause1a:c -> sol1a:p; cause1b:c -> sol1b:p;

problem2:c -> cause2a:p; problem2:c -> cause2b:p; cause2a:c -> sol2a:p; cause2b:c -> sol2b:p; } caption [label="Fig. 3: Troubleshooting Logic Diagram.", fontname="Arial", fontsize=9]

Scale-Up Optimization Insights
  • Thermal Control: On a larger scale, heat dissipation is less efficient. A jacketed reactor with a chiller is recommended to maintain strict temperature control during the triphosgene addition.

  • Mixing Efficiency: Inadequate stirring can lead to localized "hot spots" and side reactions. Ensure the mechanical stirrer provides vigorous and efficient mixing throughout the reaction volume.

  • Scrubber Capacity: The amount of HCl gas generated is significant. Ensure the NaOH scrubber is of sufficient size and concentration to neutralize all evolved gas safely.

  • Solvent Choice: While toluene is effective, other aprotic solvents like ethyl acetate or dichloromethane can be used. The choice may depend on the desired reaction temperature, solubility of intermediates, and ease of removal during work-up.

References

  • University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Link]
  • ResearchGate. Large-scale synthesis of benzoxazole 4a by a new method. [Link]
  • Loba Chemie. TRIPHOSGENE FOR SYNTHESIS MSDS. [Link]
  • National Center for Biotechnology Information.
  • Quora. What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. [Link]
  • ACS Publications. Bis(trichloromethyl)carbonate (BTC, Triphosgene)
  • Wikipedia. Phosgene. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChem. This compound. [Link]
  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]
  • ACS Omega. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
  • MDPI.
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  • CAS Common Chemistry. 5-Chloro-2-methylbenzoxazole. [Link]
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  • National Center for Biotechnology Information. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. [Link]
  • ResearchGate.
  • PubMed. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. [Link]
  • PubMed Central. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. [Link]
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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Chloro-5-methyl-1,3-benzoxazole. This resource is tailored for researchers, medicinal chemists, and process development scientists who require a robust, field-tested methodology for obtaining this key synthetic intermediate in high purity. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Critical First Step: Safety & Handling

Before beginning any experimental work, a thorough understanding of the hazards associated with this compound and all solvents is mandatory.

  • Hazard Profile : this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation[1].

  • Personal Protective Equipment (PPE) : Always wear appropriate protective equipment. This includes chemical safety goggles, a lab coat, and chemical-resistant gloves[2]. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust[3].

  • Emergency Procedures :

    • Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[2].

    • Eye Contact : Rinse cautiously with water for several minutes. If irritation persists, seek immediate medical attention[4].

    • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical aid[2].

    • Spills : Clean up spills immediately using an absorbent material like sand or diatomite. Avoid generating dust. Ventilate the area and wash the spill site thoroughly after material pickup is complete[5][6].

Physicochemical Properties of this compound

A clear understanding of the target compound's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₆ClNO[1][7]
Molecular Weight 167.59 g/mol [1][7]
Appearance Varies; often a solid[8]
Melting Point 61.0-64.0 °C[8]
Boiling Point 64-65 °C at 13.3 Pa[8]
SMILES CC1=CC2=C(C=C1)OC(=N2)Cl[7]

Core Methodology: Column Chromatography Protocol

This protocol outlines a standard and effective method for purifying this compound. The cornerstone of successful column chromatography is the selection of an appropriate solvent system, which must be determined empirically using Thin-Layer Chromatography (TLC).

Experiment 1: TLC for Solvent System Selection

The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3-0.4, ensuring good separation from impurities.

Step-by-Step Protocol:

  • Prepare TLC Chambers : Add a small amount of various test solvent systems (e.g., Hexane:Ethyl Acetate mixtures like 9:1, 8:2, 7:3) to separate TLC chambers and allow the atmosphere to saturate.

  • Spot the Plate : Dissolve a small amount of the crude reaction mixture in a suitable solvent (like dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate : Place the TLC plate in a chamber and allow the solvent to travel up the plate.

  • Visualize : Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze : Calculate the Rf value for your target compound and any impurities. The optimal mobile phase will give the target compound an Rf of ~0.3-0.4 and show clear separation from other spots.[9]

Experiment 2: Purification by Flash Column Chromatography

Materials and Reagents:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Selected eluent system (e.g., Hexane/Ethyl Acetate)

  • Glass chromatography column

  • Sand (acid-washed)

  • Collection tubes/flasks

  • TLC plates and chamber

  • Rotary evaporator

Step-by-Step Protocol:

  • Column Packing (Wet Slurry Method) :

    • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack into a uniform bed. Never let the solvent level fall below the top of the silica bed.[10]

  • Sample Loading (Dry Loading Recommended) :

    • Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of dry silica gel (approx. 10-20 times the mass of the sample) to this solution.[11]

    • Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[11]

    • Carefully add this silica-adsorbed sample to the top of the packed column. Add a protective layer of sand on top.[11]

  • Elution and Fraction Collection :

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions systematically. The volume of each fraction should be appropriate for the column size.

  • Monitoring the Separation :

    • Periodically analyze the collected fractions using TLC to determine which contain the purified product.

    • Spot the crude mixture, the current fraction, and the previous fraction on the same TLC plate for easy comparison.

  • Combining and Concentrating :

    • Once all fractions containing the pure product have been identified, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System, Rf ~0.3) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Solvent (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: A standard workflow for the purification of an organic compound.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of heterocyclic compounds like this compound.

Q: My separation is poor; the bands are overlapping or smeared.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of your eluent may be too high, causing all components to move too quickly and together. Conversely, if it's too low, bands will broaden significantly.

    • Solution : Re-evaluate your TLC results. If the Rf of your compound was too high (>0.5), decrease the polarity of the mobile phase (e.g., from 8:2 to 9:1 Hexane:EtOAc). If the Rf was too low (<0.2), increase the polarity.[12]

  • Possible Cause 2: Column Overloading. The amount of crude material applied is too large for the amount of stationary phase.

    • Solution : A general rule is to load 1-5% of crude material by mass of the stationary phase (e.g., 1-5 g of crude on 100 g of silica). If you need to purify a large amount, use a column with a larger diameter.[12]

  • Possible Cause 3: Poorly Packed Column. Channels, cracks, or air bubbles in the silica bed will lead to an uneven solvent front and poor separation.[13]

    • Solution : The column must be repacked. Ensure the silica slurry is homogenous and allowed to settle evenly. Never let the solvent level drop below the top of the silica.[11]

Q: The compound is not eluting from the column.

  • Possible Cause: Compound is too Polar for the Solvent System. Your compound has a very high affinity for the silica gel and the mobile phase is not strong enough to move it.

    • Solution : Gradually increase the polarity of the mobile phase. This can be done in a stepwise fashion (e.g., moving from 8:2 to 7:3 Hexane:EtOAc). For very polar compounds, a different solvent system, such as dichloromethane/methanol, may be necessary.[12]

  • Possible Cause: On-Column Decomposition. The acidic nature of silica gel can sometimes cause sensitive compounds to decompose.[9]

    • Solution : Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If decomposition is observed, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.[9]

Q: The compound is coming out too fast, with the solvent front.

  • Possible Cause: Eluent is Too Polar. The solvent is too strong, and your compound has little to no affinity for the stationary phase.

    • Solution : Decrease the polarity of the eluent system significantly (e.g., switch from 7:3 to 9.5:0.5 Hexane:EtOAc). Check the first few fractions, as your compound may have eluted entirely in the "dead volume" of the column.[9]

Q: My compound bands are "tailing" or "streaking".

  • Possible Cause 1: Poor Solubility. The compound may be precipitating at the top of the column if it is not very soluble in the mobile phase.

    • Solution : Use the dry loading method described above. Alternatively, dissolve the sample in a minimum amount of a slightly more polar solvent for loading, but be aware this can affect the initial separation.[11]

  • Possible Cause 2: Acid-Base Interactions. The benzoxazole nitrogen is weakly basic and can interact with the acidic silanol groups on the silica surface, causing tailing.[12]

    • Solution : Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape. Always perform a TLC with the modified eluent first to see its effect.[12]

Troubleshooting Decision Tree

G Start Problem Observed PoorSep Poor Separation Start->PoorSep NoElution No Elution Start->NoElution FastElution Too Fast Elution Start->FastElution Tailing Tailing / Streaking Start->Tailing Overload Overload PoorSep->Overload Check Sample Load (>5% of Silica?) CheckSolvent2 CheckSolvent2 NoElution->CheckSolvent2 Check Eluent Polarity DecreasePolarity DecreasePolarity FastElution->DecreasePolarity Decrease Eluent Polarity CheckSolubility CheckSolubility Tailing->CheckSolubility Check Solubility in Eluent ReduceLoad ReduceLoad Overload->ReduceLoad Reduce Sample Load CheckSolvent1 CheckSolvent1 Overload->CheckSolvent1 No AdjustPolarity1 AdjustPolarity1 CheckSolvent1->AdjustPolarity1 Adjust Eluent Polarity IncreasePolarity IncreasePolarity CheckSolvent2->IncreasePolarity Increase Eluent Polarity CheckDecomp CheckDecomp CheckSolvent2->CheckDecomp Polarity is high DeactivatedSilica DeactivatedSilica CheckDecomp->DeactivatedSilica Use Deactivated Silica / Alumina DryLoad DryLoad CheckSolubility->DryLoad Use Dry Loading Method CheckModifier CheckModifier CheckSolubility->CheckModifier Good AddModifier AddModifier CheckModifier->AddModifier Add ~0.5% Triethylamine to Eluent

Sources

Technical Support Center: Recrystallization of 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-5-methyl-1,3-benzoxazole. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to overcome common challenges encountered during recrystallization.

Core Principles: The Science of Purification

Recrystallization is a powerful purification technique based on the principle of differential solubility. The goal is to identify a solvent (or solvent system) in which your compound of interest, this compound, is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at room temperature (so they remain in the mother liquor upon cooling). A successful recrystallization hinges on creating a supersaturated solution from which the desired compound selectively crystallizes, leaving impurities behind.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of this compound to consider for recrystallization?

A1: Understanding the compound's properties is key to designing a successful purification strategy. This compound (C₈H₆ClNO) has a molecular weight of 167.59 g/mol [1]. While specific, verified melting point data for this exact isomer is not widely published, the related isomer 5-Chloro-2-methylbenzoxazole has a melting point range of 61.0-64.0 °C[2]. This provides a crucial starting point. If your compound "oils out," it may be because its melting point is near this range, and the boiling point of your chosen solvent is too high.

Q2: What makes a solvent suitable for recrystallizing this specific benzoxazole derivative?

A2: An ideal solvent should meet several criteria:

  • Significant Solubility Differential: The compound should be significantly more soluble in the hot solvent than in the cold solvent. This maximizes yield.

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out." Given the estimated melting point, solvents with very high boiling points should be used with caution.

  • Inertness: The solvent must not react with this compound.

  • Impurity Solubility Profile: Impurities should remain in the solution upon cooling or be insoluble in the hot solvent.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals. Common solvents for benzoxazole derivatives include ethanol, methanol, and various hydrocarbon/polar solvent mixtures[3][4][5].

Q3: How do I perform an efficient solvent screen to find the best recrystallization solvent?

A3: A systematic, small-scale approach is most effective. Place a small amount of your crude material (e.g., 20-30 mg) into several different test tubes. Add a few drops of a candidate solvent to each tube and observe the solubility at room temperature. If the compound is insoluble, heat the mixture gently. A promising solvent will dissolve the compound completely upon heating and yield solid crystals upon cooling. For mixed solvent systems, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Then, heat to clarify and cool to crystallize.

Standard Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound. Ethanol is often a good first choice for this class of compounds[3][5].

Experimental Parameters

ParameterRecommended Value/SolventRationale
Compound Mass 1.0 g (Crude)Starting quantity for lab-scale purification.
Primary Solvent Ethanol (95%)Benzoxazoles often show good solubility differential in alcohols.
Initial Solvent Volume 10-15 mLStart with a conservative amount to avoid oversaturation.
Heating Method Hot plate with magnetic stirringEnsures even heating and dissolution.
Cooling Protocol 1. Slow cool to room temp. 2. Ice bath (0-5°C)Slow cooling promotes large, pure crystals. An ice bath maximizes yield.[6]
Filtration Method Büchner funnel with vacuumEfficiently separates crystals from the mother liquor.
Washing Solvent 2-3 mL ice-cold EthanolRinses away residual mother liquor without dissolving the product.

Step-by-Step Methodology

  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar. Add ~10 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (0.5-1.0 mL at a time) until the solid completely dissolves at the boiling point. Crucial: Use the minimum amount of hot solvent necessary to achieve full dissolution to ensure the solution is saturated.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block)[7]. Do not disturb the flask during this period. Crystal formation should begin within 5-20 minutes.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation[6].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold ethanol to the funnel to wash the crystals. Re-apply the vacuum to pull the wash solvent through.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Transfer the crystals to a watch glass to air dry completely.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This indicates that the solution is not yet supersaturated, or that nucleation has not been initiated.

  • Probable Cause 1: Too much solvent was used. Your solution is saturated, but not supersaturated enough to induce crystallization.

    • Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% by volume) to increase the compound's concentration. Allow it to cool again.[7]

  • Probable Cause 2: Lack of nucleation sites. Crystal growth requires an initial "seed" to start.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.[6][7]

    • Solution 2 (Seed Crystal): If you saved a tiny amount of the crude solid, add a single speck to the solution. This "seed crystal" provides a perfect template for further crystal growth.[7]

    • Solution 3 (Forced Cooling): In some cases, cooling the solution in a colder bath (e.g., a dry ice/acetone bath) can initiate crystallization, but this should be done cautiously as rapid cooling can trap impurities.[6]

Q: My compound separated as an oily liquid instead of solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the temperature at which the solution becomes saturated. The compound effectively "melts" out of the solution before it can crystallize.

  • Probable Cause 1: The boiling point of the solvent is too high. The solution is still too hot when supersaturation is reached.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) to lower the saturation temperature. Allow this more dilute solution to cool again, more slowly.[7]

  • Probable Cause 2: Significant impurities are present. Impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: Try removing the solvent and attempting the recrystallization with a different solvent system that has a lower boiling point. Alternatively, consider a preliminary purification step like column chromatography before recrystallization.

  • Probable Cause 3: Rapid cooling. If the solution is cooled too quickly, the concentration of the solute may increase too fast at a higher temperature.

    • Solution: Ensure the cooling process is slow and gradual. Insulate the flask to slow heat transfer.[6]

Q: My final yield of crystals is very low. Where did my product go?

A: A low yield is typically a solubility issue.

  • Probable Cause 1: Too much solvent was used initially. This is the most common reason. Your compound remains dissolved in the mother liquor even after cooling.

    • Solution: Collect the filtrate (mother liquor) and evaporate a significant portion of the solvent. Cool the concentrated solution to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Probable Cause 2: Premature crystallization during hot filtration. The compound crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure both the funnel and the receiving flask are pre-heated before filtration. Using a slight excess of solvent can also help prevent this, though the excess must be boiled off after filtration.[6]

  • Probable Cause 3: The chosen solvent is too good. The compound has significant solubility even at low temperatures.

    • Solution: Re-evaluate your solvent choice. A mixed-solvent system, where a "poor" solvent is added to a solution in a "good" solvent, can often provide a sharper drop in solubility upon cooling.

Recrystallization Troubleshooting Workflow

G start Begin Cooling of Saturated Solution observation Observation After Cooling? start->observation crystals Pure Crystals Formed observation->crystals Success no_crystals No Crystals Formed observation->no_crystals Problem oiled_out Compound 'Oiled Out' observation->oiled_out Problem low_yield Low Yield of Crystals observation->low_yield Problem nc_cause Cause: Insufficient Supersaturation or No Nucleation no_crystals->nc_cause oo_cause Cause: Saturation temp > Melting Point oiled_out->oo_cause ly_cause Cause: Too much solvent used low_yield->ly_cause nc_sol1 Action: Scratch inner wall of flask nc_cause->nc_sol1 nc_sol2 Action: Add a seed crystal nc_cause->nc_sol2 nc_sol3 Action: Boil off excess solvent & re-cool nc_cause->nc_sol3 nc_sol1->observation Re-evaluate nc_sol2->observation Re-evaluate nc_sol3->observation Re-evaluate oo_sol1 Action: Re-heat, add more solvent, cool slowly oo_cause->oo_sol1 oo_sol2 Action: Change to a lower-boiling point solvent oo_cause->oo_sol2 oo_sol1->observation Re-evaluate ly_sol1 Action: Concentrate mother liquor & cool for 2nd crop ly_cause->ly_sol1

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Overcoming poor solubility of 2-Chloro-5-methyl-1,3-benzoxazole.

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a benzene-fused heterocyclic compound, this compound belongs to a class of molecules that are foundational scaffolds in drug discovery but often exhibit poor aqueous solubility.[1][2] This guide provides a systematic, causality-driven approach to overcoming these challenges, ensuring the generation of reliable and reproducible experimental data.

Compound Profile: Quick Reference

Before troubleshooting, it is essential to be familiar with the fundamental properties and hazards of the compound.

PropertyValueSource(s)
IUPAC Name This compound[3][4]
CAS Number 3770-60-3[3][5]
Molecular Formula C₈H₆ClNO[3][4]
Molecular Weight 167.59 g/mol [3]
Appearance Powder / Beige Crystals[5][6]
Key GHS Hazards H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[3][7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of this compound.

Q1: I'm trying to dissolve this compound in an aqueous buffer for my assay, but it won't go into solution. Why?

A: The poor aqueous solubility is intrinsic to the compound's molecular structure. The benzoxazole core is largely non-polar and hydrophobic. Such molecules have limited ability to form favorable hydrogen bonds with water, which is a highly polar solvent. Consequently, the water molecules tend to self-associate, effectively "squeezing out" the non-polar solute.[8] This is a common challenge for many heterocyclic compounds in drug discovery programs.[9]

Q2: What organic solvents should I use to prepare a concentrated stock solution?

A: For creating a high-concentration stock solution, it is standard practice to use a water-miscible organic solvent. The most common choices are:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

These solvents are less polar than water and can effectively solvate the compound.[10] A stock solution in one of these solvents can then be diluted into your aqueous experimental medium. However, it is critical to be mindful of the final solvent concentration in your assay, as high concentrations can affect biological systems.

Q3: What are the essential safety precautions when handling this compound?

A: Based on its GHS classification, this compound is a hazardous substance.[3] Always handle this compound in a certified chemical fume hood. Essential Personal Protective Equipment (PPE) includes:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

Avoid generating dust.[11] In case of skin contact, wash the area thoroughly with soap and water.[12] If eye contact occurs, flush with copious amounts of water for at least 15 minutes.[13]

Q4: Can I simply heat the mixture to force the compound to dissolve?

A: While heating can increase the dissolution rate and solubility limit, this approach must be used with caution. You may be creating a supersaturated solution that will precipitate upon cooling to your experimental temperature (e.g., room temperature or 37°C), leading to non-reproducible results. Furthermore, the thermal stability of this compound is not well-documented in publicly available literature, and excessive heat could lead to degradation. If you must use heat, do so gently and always include a visual inspection for precipitation before use.

Part 2: Troubleshooting Guide: A Systematic Approach to Solubilization

For complex solubility issues, a tiered, systematic approach is more effective than random screening. This guide is structured to move from the simplest and most common techniques to more advanced formulation strategies.

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a logical decision-making process for addressing the solubility of this compound.

G cluster_0 Initial Assessment cluster_1 Tier 1: Simple Methods cluster_2 Tier 2: Intermediate Methods cluster_3 Tier 3: Advanced Formulation Start Start: Compound Fails to Dissolve in Aqueous Medium Assess Assess Requirements: 1. Target Concentration? 2. Acceptable Organic Solvent %? 3. In Vitro vs. In Vivo Study? Start->Assess Tier1 Tier 1: Co-Solvent Systems Assess->Tier1 pH_Adjust pH Adjustment (If Ionizable Groups Present) Assess->pH_Adjust Tier2_Surfactant Tier 2: Surfactant (Micellar) Solubilization Tier1->Tier2_Surfactant If co-solvent % is too high or precipitation occurs Tier2_Cyclodextrin Inclusion Complexation (Cyclodextrins) Tier1->Tier2_Cyclodextrin If specific formulation is needed Success Achieved Stable, Solubilized Compound for Experimentation Tier1->Success Tier3 Tier 3: Advanced Formulations (e.g., Solid Dispersions, SEDDS) Tier2_Surfactant->Tier3 For drug development & in vivo delivery Tier2_Surfactant->Success Tier2_Cyclodextrin->Tier3 Tier2_Cyclodextrin->Success Tier3->Success

Caption: Decision tree for selecting a solubilization method.

Tier 1: Initial Screening & Simple Methods

1. Co-Solvent Systems

This is the most direct and widely used technique for increasing the solubility of non-polar compounds in aqueous media.[14]

  • Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity lowers the interfacial tension between the solute and the solvent, making the solvation of the non-polar compound more energetically favorable.[15]

  • Recommended Co-solvents:

Co-solventTypical Starting % (v/v)Notes
DMSO 0.1 - 5%Potent solvent, but can have biological effects. Keep final concentration <0.5% for most cell-based assays.
Ethanol 1 - 10%Less toxic than DMSO, commonly used for in vivo and in vitro work.
Polyethylene Glycol 400 (PEG 400) 5 - 20%A low-toxicity polymer often used in formulations.[16]
Propylene Glycol (PG) 5 - 20%Another low-toxicity solvent common in pharmaceutical preparations.[14]
  • Best Practice: Always prepare a concentrated stock in 100% organic solvent first, then dilute it into the final aqueous medium with vigorous vortexing. This method, known as a precipitative method, can sometimes yield a higher kinetic solubility.[17] However, always check for precipitation over time.

2. pH Adjustment

  • Mechanism of Action: Adjusting the pH of the medium can increase the solubility of compounds that have ionizable functional groups. By converting a neutral molecule into a charged salt, its interaction with polar water molecules is significantly enhanced.[18]

  • Applicability: The benzoxazole ring system is weakly basic. While protonation is possible under strongly acidic conditions, this is often not compatible with biological experiments. This method is generally less effective for this class of compounds compared to co-solvents unless other ionizable handles are present on the molecule. It is worth exploring if your experimental pH range is flexible.

Tier 2: Intermediate Complexity Methods

If co-solvents are insufficient or the required concentration is toxic to your system, more sophisticated methods are required.

1. Surfactant (Micellar) Solubilization

  • Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into spherical structures called micelles. The interior of the micelle is hydrophobic, creating a favorable microenvironment where a poorly soluble drug like this compound can be sequestered, while the hydrophilic exterior keeps the entire micelle dissolved in the aqueous phase.[9][19]

  • Recommended Surfactants:

SurfactantTypeTypical Concentration Range (w/v)
Tween® 80 (Polysorbate 80) Non-ionic0.1% - 2%
Cremophor® EL Non-ionic0.1% - 2%
Sodium Dodecyl Sulfate (SDS) Anionic0.1% - 1% (Note: Can denature proteins)

2. Inclusion Complexation with Cyclodextrins

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. The poorly soluble "guest" molecule (this compound) can be encapsulated within the hydrophobic "host" cavity, forming an inclusion complex. This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[18][20]

  • Commonly Used Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.

Tier 3: Advanced Formulation Strategies

For applications in drug development, particularly for in vivo studies, advanced formulation techniques are often necessary.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[9] The drug is essentially trapped in an amorphous (non-crystalline) state, which has a higher free energy and thus improved solubility and dissolution rate.[16] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[16] This is typically achieved via methods like solvent evaporation or hot-melt extrusion.[9]

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Safety: Perform all steps in a chemical fume hood while wearing appropriate PPE.

  • Calculation: Calculate the mass of this compound needed. For 1 mL of a 10 mM solution (MW = 167.59 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 167.59 g/mol * (1000 mg / 1 g) = 1.676 mg

  • Weighing: Accurately weigh ~1.7 mg of the compound into a sterile microcentrifuge tube or amber glass vial.

  • Solubilization: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if needed, but ensure the solution returns to room temperature before use.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol determines the equilibrium (thermodynamic) solubility, which is a stable and reproducible value.[17]

  • Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to 1 mL of your chosen solvent system (e.g., Phosphate Buffered Saline, PBS) in a glass vial. The key is to have undissolved solid remaining.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation: After equilibration, allow the vials to sit undisturbed for 30 minutes to let the excess solid settle. Carefully remove a sample of the supernatant.

  • Clarification: To remove any remaining undissolved microcrystals, filter the supernatant through a 0.22 µm syringe filter (a filter compatible with your solvent, e.g., PTFE for organic solvents) into a clean vial.

  • Quantification: Dilute the clarified filtrate with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.

  • Calculation: The measured concentration is the thermodynamic solubility of the compound in that specific medium.

References

  • Khadka, P., et al. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2014, 839047. Link
  • Kaur, G., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 14-25. Link
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Link
  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(12), 2773. Link
  • Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(08), 12-19. Link
  • Planinsek, O. (2001). Some methods for solubility and dissolution rate increase of in water insoluble drugs - Part - 1. Farmacevtski Vestnik. Link
  • PubChem. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-methylbenzoxazole, 99+%. Link
  • Career Henan Chemical Co. (n.d.). 2-chloro-5-methyl-1,3-oxazole CAS NO.129053-68-5. Link
  • CAS Common Chemistry. (n.d.). 5-Chloro-2-methylbenzoxazole. American Chemical Society. Link
  • PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole.
  • Thermo Fisher Scientific. (2010).
  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2769-2788. Link
  • Enamine. (2021). SAFETY DATA SHEET - 5-chloro-1,3-benzoxazole-2-thiol. Link
  • CymitQuimica. (n.d.). This compound. Link
  • Apollo Scientific. (2023). Safety Data Sheet - 2,5-Dichloro-1,3-benzoxazole. Link
  • Slideshare. (n.d.).
  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Comprehensive Drug Discovery and Development. Link
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Link
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Link
  • PubChemLite. (n.d.). This compound (C8H6ClNO). Link
  • American Elements. (n.d.). Benzoxazoles. Link
  • BenchChem. (n.d.). Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide. Link
  • Kini, S., & Bhat, A. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 4), 316-320. Link
  • ChemicalBook. (n.d.). BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis. Link
  • Stellenbosch University. (2015). Studies in the Synthesis of Benzoxazole Compounds. Link
  • Der Pharma Chemica. (n.d.).

Sources

Stability of 2-Chloro-5-methyl-1,3-benzoxazole in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-5-methyl-1,3-benzoxazole

Welcome to the technical support center for this compound (C₈H₆ClNO, CAS No. 3770-60-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this versatile intermediate in various solvents and experimental conditions. Our goal is to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental stability profile of this compound?

This compound is best understood as a reactive intermediate rather than a completely inert compound. Its stability is highly dependent on the experimental environment. The key to its reactivity lies in the 2-chloro substituent on the benzoxazole ring. This position is electrophilic and susceptible to nucleophilic attack, making the chlorine atom a good leaving group.

The compound is generally stable under anhydrous, aprotic, and neutral conditions.[1] However, its stability is compromised by the presence of nucleophiles, protic solvents, acids, and bases, often leading to rapid degradation or unintended side reactions.

Q2: Which solvents are recommended for storing and handling this compound?

For short-term storage and use in reactions where the benzoxazole is the electrophile, high-purity, anhydrous aprotic solvents are strongly recommended. Suitable options include:

  • Hydrocarbons: Toluene, hexanes, cyclohexane

  • Ethers: Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl ether, Dioxane

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Polar Aprotic Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF)

Expert Insight: While DMF is a suitable solvent, be aware that technical grade DMF can contain amine impurities which may react with the compound over time. Using high-purity, anhydrous grades is crucial. Always store the compound under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to atmospheric moisture.

Q3: What specific solvents or chemical classes should be avoided?

Any nucleophilic or protic solvent can react with this compound. The most common problematic solvents and reagents include:

  • Water: Leads to rapid hydrolysis, likely forming 5-methyl-1,3-benzoxazol-2(3H)-one. The oxazole ring has lower aromatic stability compared to thiazole or imidazole systems, making it prone to hydrolysis.[2]

  • Alcohols (Methanol, Ethanol, Isopropanol): Cause solvolysis, replacing the 2-chloro group with a 2-alkoxy group.

  • Primary and Secondary Amines: These are strong nucleophiles that will readily displace the chloride to form 2-amino-benzoxazole derivatives.

  • Strong Acids & Bases: Can catalyze ring-opening or other decomposition pathways. For instance, the degradation of related benzoxazolinones is known to be pH-dependent.[3][4]

Troubleshooting Guide for Experimental Challenges

Issue 1: My sample shows degradation upon storage in solution.
  • Observation: You dissolve a sample in a solvent for future use, but subsequent analysis (e.g., by HPLC or NMR) shows new impurities or a significant decrease in the main peak area.

  • Root Cause Analysis: The most likely cause is the presence of trace amounts of water or other nucleophilic impurities in your solvent. For example, even "anhydrous" methanol can contain enough water to cause slow hydrolysis. The use of protic solvents is a primary driver of degradation.

  • Recommended Solution:

    • Solvent Selection: Switch to a non-reactive aprotic solvent like anhydrous acetonitrile or toluene for stock solutions.

    • Storage: Store solutions in a desiccator or under an inert atmosphere. For long-term storage, it is best to store the compound as a solid at low temperatures (-20°C) and only prepare solutions immediately before use.

Issue 2: During an aqueous workup, I am losing my product and seeing a new, more polar spot on my TLC.
  • Observation: After a reaction, you proceed with a standard aqueous workup (e.g., washing with water or brine), and subsequent analysis shows the formation of a significant byproduct that was not present in the crude reaction mixture.

  • Root Cause Analysis: This is a classic case of hydrolysis. The contact time with the aqueous phase, even if brief, is sufficient to convert a portion of the 2-chloro-benzoxazole into its corresponding 2-hydroxy tautomer, 5-methyl-1,3-benzoxazol-2(3H)-one.

  • Recommended Solution:

    • Minimize Contact: Reduce the time your organic layer is in contact with any aqueous phase.

    • Anhydrous Workup: If possible, avoid an aqueous workup altogether. Quench the reaction with a non-aqueous method and filter off any salts.

    • Vigorous Drying: If an aqueous wash is unavoidable, ensure the organic layer is thoroughly dried with a desiccant like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) immediately after separation.

Issue 3: My reaction with an amine nucleophile is slow and gives poor yield.
  • Observation: You are attempting a nucleophilic substitution with an amine but see a low conversion rate or a complex mixture of products.

  • Root Cause Analysis:

    • Steric Hindrance: The amine nucleophile may be sterically bulky, slowing the reaction rate.

    • Basicity: The HCl generated as a byproduct can protonate your starting amine, rendering it non-nucleophilic. This effectively consumes your reagent.

  • Recommended Solution:

    • Add a Base: Include a non-nucleophilic base in the reaction mixture to act as an HCl scavenger. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

    • Temperature: Gently heating the reaction (e.g., to 40-60°C) can often increase the rate of substitution. Monitor by TLC or LC-MS to avoid product degradation.

Visualization of Key Degradation Pathway

The most common degradation pathway encountered is hydrolysis. The following diagram illustrates the nucleophilic attack by water on the electrophilic C2 carbon, leading to the displacement of the chloride and formation of the more stable benzoxazolone tautomer.

G cluster_0 Hydrolysis Pathway A This compound B Intermediate A->B -Cl⁻ C 5-methyl-1,3-benzoxazol-2(3H)-one (Hydrolysis Product) B->C -H⁺ H2O H₂O (Nucleophile) H2O->A Nucleophilic Attack G A 1. Small-Scale Test (e.g., 10-20 mg scale) B 2. Prepare reaction mixture (add solvent, then other reagents) A->B C 3. Take 'Time Zero' Sample (Immediately analyze by TLC/LC-MS) B->C D 4. Run Reaction at Target Temp (Monitor over time) C->D E 5. Analyze Final Mixture (Compare with T=0 sample) D->E F Decision Point E->F G Proceed to Scale-Up F->G Stable (>95% purity) H Optimize Conditions (Change solvent, temp, etc.) F->H Degradation Observed

Sources

Optimizing reaction conditions for 2-Chloro-5-methyl-1,3-benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and biologically active compounds.[1][2][3] Its versatile reactivity makes it a valuable precursor in medicinal chemistry. The most common synthetic route involves the cyclization of 2-amino-4-methylphenol in the presence of a suitable cyclizing and chlorinating agent. While the synthesis may appear straightforward, several factors can influence the yield and purity of the final product. This guide will walk you through potential issues and provide scientifically grounded solutions.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have not isolated any of the desired this compound. What are the likely causes and how can I rectify this?

Answer: Low or no product yield is a common issue that can stem from several factors, from the quality of your starting materials to the specifics of your reaction setup. Let's break down the potential culprits:

  • Purity of Starting Material (2-Amino-4-methylphenol): The purity of your starting 2-amino-4-methylphenol is critical. Impurities can interfere with the reaction, leading to side products or complete reaction failure.[4]

    • Verification: Check the melting point of your 2-amino-4-methylphenol. It should be sharp and within the literature range of 133-136 °C. A broad melting range indicates impurities. You can also use techniques like 1H NMR to confirm its structure and purity.

    • Solution: If impurities are suspected, consider recrystallizing the 2-amino-4-methylphenol from a suitable solvent or purchasing from a reputable supplier with a certificate of analysis.[5][6][7]

  • Choice and Quality of Reagents: The choice of cyclizing and chlorinating agent is crucial. Common reagents for this transformation include phosgene, triphosgene, or cyanogen bromide followed by a chlorination step.

    • Reagent Activity: Ensure your reagents are not degraded. For instance, phosgene and triphosgene are sensitive to moisture.

    • Stoichiometry: Carefully check the molar ratios of your reactants. An excess or deficit of the cyclizing/chlorinating agent can lead to incomplete reaction or the formation of side products.

  • Reaction Conditions:

    • Temperature: The reaction temperature needs to be carefully controlled. For many cyclization reactions involving 2-aminophenols, moderate heating is required to drive the reaction to completion. However, excessive heat can lead to decomposition or unwanted side reactions.[8]

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

    • Solvent: The choice of solvent is important. Aprotic solvents like toluene, xylene, or dichlorobenzene are often used.[9] The solvent should be dry, as water can react with many of the reagents used.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are these likely side products and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing them.

  • Unreacted Starting Material: The most common "impurity" is unreacted 2-amino-4-methylphenol. This indicates an incomplete reaction.

    • Solution: As discussed in the previous section, re-evaluate your reaction time, temperature, and reagent stoichiometry.[4]

  • Formation of Benzoxazolinone: A common side product is 5-methylbenzoxazolin-2-one. This can occur if the intermediate undergoes hydrolysis or if the chlorination step is inefficient.

    • Solution: Ensure anhydrous reaction conditions. If using a two-step process (cyclization then chlorination), ensure the first step has gone to completion before proceeding.

  • Ring Chlorination: It is possible to get chlorination on the benzene ring, leading to dichlorinated products.[8][9]

    • Solution: This is often a result of harsh reaction conditions (e.g., high temperature, excess chlorinating agent). Carefully control the stoichiometry of the chlorinating agent and the reaction temperature.

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize, leading to an intractable tar-like substance.

    • Solution: This is often caused by overly high temperatures or the presence of certain impurities that can initiate polymerization. A gradual increase in temperature and the use of pure starting materials can help mitigate this.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my this compound. What are the recommended purification methods?

Answer: Effective purification is essential to obtain a high-purity product.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective method for purification, especially on a larger scale.[10]

  • Column Chromatography: For smaller scales or for removing closely related impurities, silica gel column chromatography is the method of choice.[11]

    • Solvent System: A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is typically effective.[11] Start with a low polarity and gradually increase it to elute your product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a very effective purification technique. The choice of solvent will depend on the solubility of the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from 2-amino-4-methylphenol?

A1: The reaction generally proceeds through a two-step mechanism:

  • Cyclization: The 2-amino-4-methylphenol reacts with a cyclizing agent (e.g., phosgene, triphosgene, or a carbonyl equivalent) to form an intermediate, typically the corresponding benzoxazolin-2-one.

  • Chlorination: This intermediate is then chlorinated at the 2-position to yield the final this compound. Some synthetic methods combine these two steps into a one-pot procedure.

Q2: What are the key safety precautions I should take during this synthesis?

A2: Safety is paramount.

  • Reagent Handling: Many of the reagents used, such as phosgene, triphosgene, and thionyl chloride, are highly toxic and corrosive.[11] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reaction Quenching: Be cautious when quenching the reaction. The addition of water or other protic solvents can lead to the release of corrosive gases like HCl. Quenching should be done slowly and in a controlled manner, preferably in an ice bath.

Q3: Can I use alternative starting materials or reagents?

A3: Yes, there are several alternative routes. For example, you can start from 5-methyl-2-mercaptobenzoxazole and chlorinate it using agents like chlorine gas or thionyl chloride.[10][11] The choice of route will depend on the availability of starting materials, scale, and safety considerations.

Q4: How can I best monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system to achieve good separation between your starting material, intermediate, and product. Visualizing the spots under a UV lamp will show the consumption of the starting material and the formation of the product over time.

Data and Protocols

Key Reaction Parameters
ParameterRecommended ConditionsRationale
Starting Material High-purity 2-amino-4-methylphenolImpurities can significantly impact yield and purity.[4]
Solvent Anhydrous aprotic solvents (e.g., toluene, xylene, o-dichlorobenzene)Prevents hydrolysis of reagents and intermediates.[9]
Temperature Varies with reagents (typically 80-150 °C)Balances reaction rate with minimizing side reactions and decomposition.[8]
Monitoring Thin Layer Chromatography (TLC)Allows for real-time tracking of reaction completion.
Work-up Careful quenching, extraction, and dryingEssential for isolating the crude product before purification.
Purification Column chromatography, distillation, or recrystallizationTo achieve high purity of the final product.[10][11]
General Experimental Workflow

Experimental Workflow Start Starting Materials (2-Amino-4-methylphenol, Reagents, Solvent) Reaction Reaction Setup (Inert atmosphere, Temperature control) Start->Reaction Combine Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Sample Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction, Drying) Monitoring->Workup Complete Purification Purification (Chromatography/Distillation) Workup->Purification Analysis Product Analysis (NMR, MS, MP) Purification->Analysis End Pure this compound Analysis->End

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism

Reaction Mechanism cluster_0 Cyclization cluster_1 Chlorination 2-Amino-4-methylphenol 2-Amino-4-methylphenol Intermediate Intermediate 2-Amino-4-methylphenol->Intermediate + Cyclizing Agent - H2O This compound This compound Intermediate->this compound + Chlorinating Agent

Caption: Simplified reaction mechanism for the formation of this compound.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Low Yield? Purity Check Starting Material Purity Start->Purity Yes Impure Impure Product? Start->Impure No Conditions Optimize Reaction Conditions (Temp, Time) Purity->Conditions Stoichiometry Verify Reagent Stoichiometry Conditions->Stoichiometry Stoichiometry->Impure SideReactions Minimize Side Reactions (Control Temp, Stoichiometry) Impure->SideReactions Yes Success Successful Synthesis Impure->Success No Purification Optimize Purification Method SideReactions->Purification Purification->Success

Caption: A decision tree to guide troubleshooting during synthesis.

References

  • Process for the preparation of 2-chlorobenzoxazoles. US4714766A.
  • Process for preparing 2-chlorobenzoxazoles. US4517370A.
  • 2-Chlorobenzoxazole synthesis. ChemicalBook.
  • Purification of Chlorzoxazone by Adsorption.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • This compound. CymitQuimica.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytop
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Synthesis and Characterization of New 1, 2, 4- (Triazine)
  • Synthesis of 2-chlorobenzoxazole. PrepChem.com.
  • 2-Amino-4-methylphenol 97 95-84-1. Sigma-Aldrich.
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis. ChemicalBook.
  • 2-Amino-4-methylphenol: A Versatile Intermedi
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • This compound. PubChem.
  • Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. EP0626379B1.
  • Process for preparing chlorobenzoxazoles. CA2311578C.
  • Studies in the Synthesis of Benzoxazole Compounds. CORE.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • 2-Amino-4-methylphenol. Santa Cruz Biotechnology.
  • A general mechanism for benzoxazole synthesis.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
  • 2-Amino-4-methylphenol. PubChem.
  • 2-Amino-4-methylphenol. SIELC Technologies.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

Sources

Technical Support Center: Common Pitfalls in the Synthesis of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzoxazoles. This guide is structured to provide direct, actionable advice in a question-and-answer format to troubleshoot common experimental challenges. We aim to move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring both scientific integrity and practical success.

I. Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a low yield. What are the most common initial factors to investigate?

Low yields are a frequent frustration in benzoxazole synthesis and can often be traced back to a few key areas.[1] A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The integrity of your final product is directly dependent on the purity of your starting materials. Impurities present in the 2-aminophenol or its coupling partner (such as an aldehyde or carboxylic acid) can significantly hinder the reaction.[2]

    • Recommendation: Always begin by verifying the purity of your reagents. Techniques like melting point analysis can be a quick and effective check. If impurities are suspected, purification of the starting materials through methods like recrystallization or distillation is a critical first step.[1]

  • Suboptimal Reaction Conditions: The delicate balance of temperature, reaction time, solvent, and catalyst is paramount for a successful synthesis.[1] An imbalance in any of these can lead to a dramatic decrease in yield.

    • Recommendation: Critically re-evaluate your reaction parameters. It is often beneficial to perform small-scale screening experiments to optimize these conditions for your specific substrates.[3]

  • Incomplete Cyclization: A common bottleneck is the incomplete cyclization of the intermediate to form the benzoxazole ring.[4] For instance, in reactions involving an o-aminophenol and an aldehyde, a stable Schiff base intermediate may form but fail to efficiently cyclize.[5][6]

    • Recommendation: To drive the cyclization forward, consider increasing the reaction temperature or extending the reaction time.[2] The use of an appropriate oxidizing agent can also facilitate this step.[4]

  • Atmospheric Conditions: 2-aminophenols are particularly susceptible to air oxidation, which can introduce colored impurities and reduce the overall yield.

    • Recommendation: If your reagents or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[1][2]

Q2: I'm observing a significant amount of a Schiff base byproduct. How can I promote its cyclization to the desired benzoxazole?

The formation of a stable Schiff base intermediate is a well-documented challenge in benzoxazole synthesis.[1][5] To encourage the subsequent cyclization, several strategies can be employed:

  • Increase the Reaction Temperature: Providing additional thermal energy can often supply the necessary activation energy for the cyclization to proceed. However, exercise caution, as excessively high temperatures can lead to degradation or other unwanted side reactions.[5]

  • Modify the Catalyst: The choice of catalyst can be pivotal. Lewis acids are frequently used to promote the cyclization step. If you are already using a catalyst, consider screening other options that may be more effective for your specific substrate.[5]

  • Introduce an Oxidizing Agent: In some cases, the cyclization is an oxidative process. The addition of a suitable oxidizing agent can facilitate the conversion of the Schiff base to the benzoxazole.

Q3: My reaction seems to stall and won't go to completion, even after an extended period. What could be the cause?

A stalled reaction can be perplexing. Here are a few potential reasons and their corresponding solutions:

  • Insufficient Temperature: The reaction may lack the necessary energy to overcome the activation barrier.[2]

    • Recommendation: Gradually increase the reaction temperature while carefully monitoring the progress using techniques like Thin Layer Chromatography (TLC).[2] Some solvent-free syntheses require temperatures as high as 130°C to achieve high yields.[7][8]

  • Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.[2]

    • Recommendation: If you suspect catalyst deactivation, adding a fresh portion of the catalyst may help to restart the reaction.[2] This is particularly relevant for recyclable catalysts.

  • Reversible Reaction: The reaction may be reaching a point of equilibrium where the forward and reverse reaction rates are equal.

    • Recommendation: Consider strategies to shift the equilibrium towards the product side. This could involve removing a byproduct (e.g., water) as it is formed.

II. Troubleshooting Guide: Side Reactions and Purification

Q4: I suspect side products are forming in my reaction. What are the common culprits and how can I minimize them?

The formation of side products is a primary cause of reduced yields and can complicate the purification process.[1] The nature of these byproducts is often dependent on the specific synthetic route.

  • Dimerization/Polymerization: Under strongly acidic or basic conditions, or at high temperatures, 2-aminophenol can self-condense or polymerize.[2]

    • Mitigation: Carefully control the reaction temperature and the rate of reagent addition. Exploring milder reaction conditions or alternative catalysts can also be beneficial.[1]

  • Over-alkylation/acylation: In syntheses that involve alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

    • Mitigation: Precise control over the stoichiometry of your reactants is key. The use of specific catalysts can also enhance selectivity.[1]

  • Beckmann Rearrangement: In syntheses starting from o-hydroxyaryl oximes, a Beckmann rearrangement can occur as a competing side reaction, leading to the formation of isomeric benzo[d]oxazoles.[3]

    • Mitigation: The choice of reaction conditions is critical to favor the desired N-O bond formation over this rearrangement.[3]

Q5: I'm having difficulty purifying my substituted benzoxazole. What are some effective purification strategies?

Purification can be a significant hurdle, leading to product loss.[1] Here are some commonly employed and effective techniques:

  • Column Chromatography: This is a widely used and effective method for purifying benzoxazoles. The choice of the solvent system is crucial for achieving good separation.[1]

  • Recrystallization: For solid benzoxazole derivatives, recrystallization is often a highly effective purification method.[4] Experimenting with different solvent systems, including mixed solvents, can be necessary to find the optimal conditions.[9]

  • Acid-Base Extraction: Given that benzoxazoles are weakly basic, an acid-base extraction can sometimes be a useful purification step. This involves extracting the product into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.[1]

III. Experimental Protocols & Data

Generalized One-Pot Synthesis of 2-Substituted Benzoxazoles

This protocol is a generalized procedure and should be optimized for specific substrates and catalysts.[3]

  • Reaction Setup: In a suitable reaction vessel, combine 2-aminophenol (1.0 mmol), the desired aldehyde or carboxylic acid (1.0 mmol), and the chosen catalyst (e.g., 1-20 mol%).[5][7]

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol).[5] Some reactions can also be performed under solvent-free conditions.[7][10]

  • Reaction Conditions: Stir the mixture at the optimized temperature (ranging from room temperature to 130°C or higher) for the required duration (which can range from a few hours to 24 hours).[7][10]

  • Monitoring: Monitor the progress of the reaction by TLC.[3][10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The crude product can be purified by washing with a suitable solvent (e.g., cold ethanol), followed by filtration.[5] Further purification can be achieved through column chromatography or recrystallization.[1][11]

Table 1: Comparison of Reaction Conditions for Benzoxazole Synthesis
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnS nanoparticlesEthanol70VariesGood[5]
Brønsted acidic ionic liquid gelSolvent-free130585-98[7][8]
Samarium triflateWaterMildVariesGood[12]
Copper(I) iodide / 1,10-phenanthrolineVariesModerateVariesGood[4][12]
N-heterocyclic carbene (NHC)VariesMildVariesGood[12]

IV. Mechanistic Insights & Troubleshooting Workflows

A fundamental understanding of the reaction mechanism is invaluable for effective troubleshooting. The synthesis of benzoxazoles from 2-aminophenol and an aldehyde typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization.

Benzoxazole Synthesis Pathway General Reaction Pathway for Benzoxazole Synthesis Reactants 2-Aminophenol + Aldehyde/Carboxylic Acid Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation (-H2O) Cyclized Cyclized Intermediate (Benzoxazoline) Intermediate->Cyclized Intramolecular Cyclization (Rate-Limiting Step) Product Substituted Benzoxazole Cyclized->Product Oxidation/Aromatization

Caption: A simplified diagram illustrating the key steps in the synthesis of substituted benzoxazoles.

Troubleshooting Decision Tree

When faced with a challenging synthesis, a logical workflow can help to systematically identify and resolve the issue.

Troubleshooting Workflow Troubleshooting Decision Tree for Benzoxazole Synthesis Start Low Yield or Incomplete Reaction Purity Verify Purity of Starting Materials Start->Purity Purity->Purity Conditions Re-evaluate Reaction Conditions (Temp, Time, Solvent) Purity->Conditions Purity OK Conditions->Conditions Catalyst Troubleshoot Catalyst (Activity, Loading, Type) Conditions->Catalyst Conditions Optimized Catalyst->Catalyst SideProducts Analyze for Side Products (TLC, NMR, MS) Catalyst->SideProducts Catalyst OK Modify Modify Procedure (e.g., two-step, different oxidant) SideProducts->Modify Side Products Identified Success Successful Synthesis SideProducts->Success No Side Products Modify->Success

Caption: A logical workflow to diagnose and resolve common issues in benzoxazole synthesis.

V. References

  • Optimizing reaction conditions for one-pot benzoxazole synthesis - Benchchem. (n.d.). Retrieved from

  • Optimizing reaction conditions for 1,2-Benzisoxazole synthesis - Benchchem. (n.d.). Retrieved from

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. (n.d.). Retrieved from

  • A general mechanism for benzoxazole synthesis - ResearchGate. (n.d.). Retrieved from

  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PubMed Central. (2020, February 11). Retrieved from

  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem. (n.d.). Retrieved from

  • Mechanism for the formation of benzoxazole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from

  • Technical Support Center: Optimization of Benzoxazole Synthesis - Benchchem. (n.d.). Retrieved from

  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. (2019, January 7). Retrieved from

  • Technical Support Center: Synthesis of Substituted Benzoxazoles - Benchchem. (n.d.). Retrieved from

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023, August 11). Retrieved from

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (n.d.). Retrieved from

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents. (n.d.). Retrieved from

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved from

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (n.d.). Retrieved from

Sources

Technical Support Center: Purification of 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Chloro-5-methyl-1,3-benzoxazole. The following content, structured in a question-and-answer format, addresses common issues and provides troubleshooting strategies grounded in established chemical principles. Our goal is to equip you with the expertise to diagnose impurities, select the appropriate purification strategy, and execute it with precision to achieve high purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound is highly dependent on the synthetic route employed. However, based on common benzoxazole syntheses, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, if synthesizing from a substituted 2-aminophenol, traces of this precursor may remain.

  • Side-Reaction Products: Benzoxazole synthesis can involve cyclization reactions[1]. Incomplete or alternative cyclization pathways can generate structural isomers or related heterocyclic by-products.

  • Hydrolysis Product: The 2-chloro substituent is susceptible to hydrolysis, especially in the presence of moisture or protic solvents. This reaction converts the desired product into 5-methyl-1,3-benzoxazol-2(3H)-one, which is often a major impurity.[2]

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., toluene, dichloromethane, N,N-dimethylformamide) and excess reagents (e.g., thionyl chloride, phosphorus oxychloride) can be carried over.[3]

Q2: How do I choose the best purification method for my crude product?

A2: The optimal purification strategy depends on the nature of the impurities and the scale of your experiment. A multi-step approach is often necessary to achieve high purity (>99%).

  • Initial Assessment: First, analyze your crude product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to get a preliminary idea of the number and type of impurities.

  • For Removal of Non-Volatile Impurities: If your impurities are salts or high-boiling point polymeric materials, vacuum distillation is an excellent choice, provided your target compound is thermally stable.

  • For Crystalline Solids with Thermally Sensitive Impurities: Recrystallization is the preferred method. It is highly effective at removing small amounts of impurities that have different solubility profiles from your product.

  • For Complex Mixtures or Structurally Similar Impurities: When distillation or recrystallization fails to provide adequate separation, silica gel column chromatography is the most powerful technique. It excels at separating compounds with minor differences in polarity.[4][5]

The following workflow diagram illustrates a typical decision-making process:

G start Crude Product (this compound) analysis Purity Analysis (TLC, NMR, HPLC) start->analysis decision Are impurities structurally similar? analysis->decision distill_check Is product thermally stable? decision->distill_check No chromatography Column Chromatography decision->chromatography Yes recrystallize Recrystallization distill_check->recrystallize No distill Vacuum Distillation distill_check->distill Yes final_product High-Purity Product recrystallize->final_product distill->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Excellent for detecting volatile impurities and quantifying purity, often reported as area %.[6]

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal impurities with distinct proton or carbon signals.[5][7][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[4]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Part 2: Troubleshooting and Detailed Protocols

Guide 1: Purification by Vacuum Distillation

This method is ideal for separating the volatile this compound from non-volatile or polymeric impurities.

Core Principle: Compounds are separated based on differences in their boiling points at a reduced pressure. Lowering the pressure allows the compound to boil at a significantly lower temperature, preventing thermal degradation.

Troubleshooting Q&A
  • Q: My product seems to be decomposing in the distillation flask (darkening color). What's wrong?

    • A: This is likely due to excessive temperature. The solution is to reduce the pressure further using a better vacuum pump. A distillation pressure between 0.5 and 10 mbar is often effective for similar chloro-heterocyclic compounds.[6][9] Ensure the heating mantle is not set too high; the goal is a slow, steady distillation.

  • Q: The distillation is very slow or has stopped. How can I fix this?

    • A: This could be due to insufficient heating or a vacuum leak. First, check all joints and connections for leaks. If the vacuum is stable, gradually increase the temperature of the heating mantle. For related compounds, bottom temperatures between 90°C and 110°C are typical under vacuum.[6]

Experimental Protocol: Vacuum Distillation
  • Setup: Assemble a standard short-path distillation apparatus. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuate: Slowly apply vacuum, ensuring the initial frothing or bumping is controlled. A target pressure of 1-4 mbar is recommended.[9]

  • Heating: Once the target vacuum is stable, begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions: Collect the distillate that comes over at a steady temperature. The pure this compound should be a colorless or pale-yellow liquid/solid.[6]

  • Completion: Stop the distillation when the temperature rises or drops significantly, or when signs of decomposition appear in the distillation pot. Release the vacuum before turning off the cooling water.

Guide 2: Purification by Recrystallization

Recrystallization is a highly effective technique for removing small quantities of impurities from a solid product.

Core Principle: This method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system. The crude material is dissolved in a hot solvent, and as the solution cools, the less soluble desired compound crystallizes out, leaving the more soluble impurities behind in the solvent.

Troubleshooting Q&A
  • Q: No crystals are forming, even after my solution has cooled to room temperature. What should I do?

    • A: The solution may be too dilute or supersaturated. Try the following:

      • Scratch: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

      • Seed: Add a tiny crystal of pure product to induce crystallization.

      • Reduce Volume: Evaporate some of the solvent to increase the concentration.

      • Cool Further: Place the flask in an ice bath to further decrease solubility.

  • Q: My yield is very low after recrystallization. Why?

    • A: This usually happens for one of two reasons:

      • Too much solvent was used: This keeps a significant amount of your product dissolved even after cooling. Use only the minimum amount of hot solvent required to fully dissolve the crude product.

      • The wrong solvent was chosen: If the product is too soluble in the solvent at low temperatures, recovery will be poor. An ideal solvent dissolves the product well when hot but poorly when cold.

  • Q: The product is colored, but I expect a white powder. How can I remove the color?

    • A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[10] Add the charcoal, let the solution simmer for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture like acetone/acetonitrile or ethyl acetate/hexane).[10][11] An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[10]

Guide 3: Purification by Column Chromatography

This is the most versatile method for separating complex mixtures.

Core Principle: A solution of the crude product is passed through a column packed with a stationary phase (typically silica gel). The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.

Troubleshooting Q&A
  • Q: My compounds are not separating on the column (they are all eluting together). What should I change?

    • A: The eluent (solvent system) is too polar. You need to decrease the eluting power of your solvent system. For example, if you are using a 20:1 mixture of petroleum ether:ethyl acetate, try changing to 30:1 or even 50:1.[5] The goal is to have a clear separation of spots on your TLC plate before running the column.

  • Q: The compound is stuck at the top of the column and won't move. What now?

    • A: The eluent is not polar enough. You need to gradually increase the polarity of the solvent system. For example, move from pure hexane to a 50:1 hexane:ethyl acetate mixture, and then gradually increase the proportion of ethyl acetate.

Experimental Protocol: Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. The ideal system gives the desired product an Rf value of approximately 0.2-0.4 and separates it well from all impurities. Common systems for benzoxazoles include petroleum ether:ethyl acetate or hexane:ethyl acetate.[5][12]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (a slurry packing method is often preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin passing the eluent through the column, collecting fractions in test tubes or flasks.

  • Monitoring: Monitor the fractions being collected by TLC to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery tlc 1. TLC Analysis (Find Eluent System) pack 2. Pack Column (Silica Gel + Eluent) tlc->pack load 3. Load Sample (Dissolved in Min. Solvent) pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Step-by-step workflow for column chromatography.

References

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules.
  • Process for the purification of substituted benzoxazole compounds. Google Patents.
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica.
  • This compound | C8H6ClNO. PubChem.
  • Method for purifying 2-chloro-5-chloromethyl thiazole. Google Patents.
  • Method for purifying 2-chloro-5-chloromethyl thiazole. Justia Patents.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Fe/S-Catalyzed Synthesis of 2-Benzoylbenzoxazoles and 2- Quinolylbenzoxazoles via Redox Condensation of o- Nitrophenols with Acetophenones/2-Methylquinolines. The Royal Society of Chemistry.
  • Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. Supporting Information.
  • This compound (C8H6ClNO). PubChemLite.
  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E.
  • Studies in the Synthesis of Benzoxazole Compounds. CORE.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. Journal of Young Pharmacists.
  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry.
  • 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem.
  • Process for preparing 2-chlorobenzoxazoles. Google Patents.
  • 2-chloro-5-methyl-1,3-oxazole CAS NO.129053-68-5. Career Henan Chemical Co.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
  • The Preparation Method of 2- Chloro-5-chloromethyl Thiazole. Unified Patents Portal.
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E.
  • Preparation method of 2-chloro-5-chloromethyl thiazole. Google Patents.
  • (PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. ResearchGate.
  • Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Eureka | Patsnap.
  • (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. ResearchGate.

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Technical Support Center: Catalyst Deactivation in 2-Chloro-5-methyl-1,3-benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-5-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation during this critical synthetic process. We will explore the underlying causes of decreased catalyst performance and provide actionable, field-proven solutions to restore and maintain high reaction efficiency.

Introduction: The Role of the Catalyst

The synthesis of this compound typically proceeds via the cyclization of 2-amino-4-methylphenol with a phosgene equivalent.[1][2][3] This reaction is most commonly facilitated by a porous catalyst, with activated carbon being the industrial standard.[4][5] The catalyst's high surface area provides active sites where phosgene (generated in situ or supplied) reacts with the aminophenol.[6] However, like all catalysts, its performance can degrade over time, leading to decreased yields, slower reaction rates, and process inefficiencies. Understanding the mechanisms of deactivation is the first step toward effective troubleshooting.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Issues

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction yield has plummeted after several successful runs with the same batch of catalyst. What's happening?

This is a classic symptom of catalyst deactivation. The most probable causes are poisoning, fouling (coking), or physical blockage of the catalyst's active sites.

Causality: Over time, impurities in the reactants or byproducts from side reactions can adsorb strongly onto the catalyst surface, rendering the active sites inaccessible.[7] This process can be gradual or rapid, depending on the nature and concentration of the contaminants.

Diagnostic Workflow:

To systematically identify the root cause, follow this diagnostic workflow:

start Low Yield Observed check_reactants 1. Verify Reactant Purity (2-amino-4-methylphenol, Phosgene Source) start->check_reactants impurity_found Impurity Detected (e.g., sulfur, metals) check_reactants->impurity_found purify Purify Reactants Before Use impurity_found->purify Yes no_impurity Reactants Are Pure impurity_found->no_impurity No analyze_catalyst 2. Analyze Spent Catalyst (Visually & Analytically) no_impurity->analyze_catalyst visual_check Visual Change? (Color, Clumping) analyze_catalyst->visual_check coking Coking/Fouling Likely visual_check->coking Yes no_visual No Visual Change visual_check->no_visual No regenerate Proceed to Catalyst Regeneration Protocol coking->regenerate elemental_analysis Elemental Analysis (XPS/EDX for Cl, S, etc.) no_visual->elemental_analysis poison_detected Poison Detected elemental_analysis->poison_detected poisoning Poisoning Confirmed poison_detected->poisoning Yes surface_analysis BET Surface Area Analysis poison_detected->surface_analysis No poisoning->regenerate surface_reduced Surface Area Significantly Reduced? surface_analysis->surface_reduced blockage Physical Blockage/ Fouling Confirmed surface_reduced->blockage Yes blockage->regenerate

Caption: Workflow for Diagnosing Catalyst Deactivation.

Q2: The reaction is running much slower and requires higher temperatures to achieve the same conversion rate. Is this a catalyst issue?

Yes, this strongly indicates a loss of catalyst activity. A decline in the number of available active sites means that more energy (higher temperature) is required to achieve the desired reaction rate.

Causality: The primary cause is often catalyst poisoning , where specific chemical species irreversibly bind to active sites. In this synthesis, chlorine-containing compounds are a major concern. Although chlorine is a reactant, excessive exposure or the formation of certain chlorinated byproducts can act as poisons.[8][9] These poisons can alter the electronic properties of the active sites, reducing their efficacy.

Mechanism of Chlorine Poisoning:

cluster_0 Catalyst Surface AC_Site Active Site (Carbon Surface) Poisoned_Site Poisoned Site (C-Cl bond) AC_Site->Poisoned_Site Forms Stable Bond Product Product AC_Site->Product Forms Blocked Reaction Blocked Poisoned_Site->Blocked Reactant Reactant (Phosgene/Aminophenol) Reactant->AC_Site Binds & Reacts Reactant->Poisoned_Site Poison Poison (Excess Cl₂ or HCl) Poison->AC_Site Strongly Adsorbs

Caption: Mechanism of Active Site Poisoning by Chlorine Species.

Troubleshooting Steps:

  • Review Gas Feed: Ensure the molar ratio of reactants is correct. An excessive amount of the chlorinating agent can accelerate poisoning.

  • Check for HCl Buildup: The reaction can generate HCl as a byproduct. Ensure your reactor setup has adequate venting or scrubbing to prevent its accumulation, as HCl can poison the catalyst.[9]

  • Purify Reactants: Impurities like sulfur compounds in the starting materials are known poisons for many catalysts.[7] Consider pre-treating your reactants if purity is questionable.

Q3: Can I regenerate my deactivated activated carbon catalyst?

Yes, in many cases, activated carbon catalysts can be regenerated to recover a significant portion of their activity. The appropriate method depends on the nature of the deactivation.[10][11]

Deactivation Type Regeneration Method Pros Cons
Fouling/Coking Thermal RegenerationHighly effective for organic foulants. Can restore porosity.[12]Requires high temperatures (500-900°C). Can lead to some carbon loss (5-10%).[12] Requires specialized equipment.
Poisoning (Reversible) Solvent WashingGood for removing weakly adsorbed organic molecules.[13]May not remove strongly chemisorbed poisons. Requires solvent disposal.
Poisoning (Ionic) Acid/Base WashingCan remove metallic or ionic poisons.[14]Can alter the surface chemistry of the carbon. Requires careful neutralization and drying.
Physical Blockage Wet Air OxidationEffective for decomposing stubborn organic residues at lower temperatures than thermal regeneration.[13]Operates under high pressure. Can cause some surface oxidation.

Experimental Protocol: Thermal Regeneration of Activated Carbon

This protocol is a general guideline and must be adapted to your specific equipment and safety procedures. High-temperature operations should be performed with extreme caution.

  • Pre-Drying: Place the spent catalyst in a furnace and heat slowly to 100-150°C under a flow of inert gas (e.g., Nitrogen) for 2-4 hours to remove water and volatile compounds.

  • High-Temperature Carbonization: Increase the temperature to 300-500°C in the inert atmosphere. This stage pyrolyzes the majority of the organic foulants. Hold for 2-3 hours.

  • Activation (Steam Treatment): While maintaining a high temperature (700-900°C), introduce a controlled flow of steam into the inert gas stream.[12] The steam reacts with the carbonized residues and helps reopen the porous structure. This is the most critical and sensitive step. Monitor for 1-2 hours.

  • Cool Down: Turn off the steam and cool the catalyst to room temperature under a continuous flow of inert gas to prevent re-oxidation of the activated surface.

  • Validation: Test the regenerated catalyst on a small-scale reaction and compare its performance against fresh catalyst.

A Spent Catalyst B 1. Drying (100-150°C, N₂) A->B C 2. Pyrolysis (300-500°C, N₂) B->C D 3. Activation (700-900°C, Steam + N₂) C->D E 4. Cooldown (Ambient, N₂) D->E F Regenerated Catalyst E->F

Caption: Process Flow for Thermal Regeneration of Activated Carbon.

Frequently Asked Questions (FAQs)

Q: What is the typical lifespan of an activated carbon catalyst in this synthesis? A: The lifespan is highly variable and depends on reactant purity, operating conditions (temperature, pressure), and reaction scale. In a well-optimized process with pure starting materials, a catalyst might be recycled 5-10 times before regeneration is needed. Continuous processes may see lifespans of hundreds of hours before performance drops.

Q: How do I handle and store the activated carbon catalyst to prevent premature deactivation? A: Store activated carbon in a tightly sealed container in a dry, inert atmosphere. It is highly porous and will readily adsorb moisture and atmospheric contaminants, which can occupy active sites before the reaction even begins.

Q: Are there visual signs of a deactivated catalyst? A: Sometimes. A catalyst suffering from coking may appear duller, change from black to greyish, or show signs of clumping due to polymer deposition. However, poisoning often occurs at a molecular level with no obvious visual change. Therefore, performance tracking (yield, rate) is the most reliable indicator.

Q: Could high reaction temperatures be damaging my catalyst? A: While activated carbon is thermally stable, localized hotspots due to the exothermic nature of the phosgenation reaction can be an issue.[6] These hotspots can lead to sintering, where the fine porous structure of the carbon collapses, reducing surface area and activity. Ensure efficient heat transfer and temperature control in your reactor to mitigate this risk.

Q: Are there alternative catalysts for this synthesis? A: While activated carbon is standard, research has explored various other catalysts for benzoxazole synthesis in general, including metal-organic frameworks (MOFs), Brønsted acidic ionic liquids, and metal oxides like Cu₂O or TiO₂–ZrO₂.[15][16][17][18] However, for the specific phosgenation route to obtain the 2-chloro substituent, activated carbon remains the most widely used and cost-effective option.

References

  • Activated Carbon Regeneration: 6 Proven Methods. (2025). Vertex AI Search.
  • Regeneration of Activated Carbons Spent by Waste Water Treatment Using KOH Chemical Activ
  • Activated Carbon Regeneration (Reactivation) Methods. (n.d.). Source provided by grounding tool.
  • A Look at Activated Carbon Thermal Regeneration. (n.d.).
  • Maximizing Cost Efficiency: A Comprehensive Guide to Activated Carbon Regener
  • 2-Chloro-5,6-dimethyl-1,3-benzoxazole. (n.d.). Benchchem.
  • Rossi, G. E., et al. (2020). Phosgene formation via carbon monoxide and dichlorine reaction over an activated carbon catalyst: Reaction kinetics and mass balance relationships.
  • Rossi, G. E. (2020). (Open Access)
  • DEACTIVATION OF LOW TEMPERATURE SHIFT CATALYST:Part II Poisoning by Chlorine. (n.d.). SciSpace.
  • Impact of induced chlorine-poisoning on the catalytic behaviour of Ce0.5Zr0.5O2 and Ce0.15Zr0.85O2 in the gas-phase oxidation of chlorinated VOCs. (n.d.).
  • The effect of chlorine on a Rh/γAl2O3 catalyst for reforming landfill gas to syngas. (n.d.). Source provided by grounding tool.
  • What Is Catalyst Poisoning In Chemical Reactions? (2025). YouTube.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Poisoning Effects of Chlorine on V2O5–WO3/TiO2 Catalysts for Selective Catalytic Reduction of NOx by NH3. (n.d.).
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • A general mechanism for benzoxazole synthesis. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • Technical Support Center: Optimization of Benzoxazole Synthesis. (n.d.). Benchchem.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). Source provided by grounding tool.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. (2019).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formul
  • CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol. (n.d.).
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI.
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (n.d.). Source provided by grounding tool.
  • Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formul
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  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). PubMed Central.
  • (PDF) Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formulation. (n.d.).
  • Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst. (n.d.). Dalton Transactions (RSC Publishing).
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  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
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  • This compound. (n.d.). PubChem.
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Technical Support Center: Analytical Methods for Monitoring 2-Chloro-5-methyl-1,3-benzoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 2-Chloro-5-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into method selection, implementation, and troubleshooting. Our goal is to equip you with the knowledge to generate reliable and reproducible analytical data, ensuring the integrity of your research and development efforts.

Introduction to Analytical Monitoring

The synthesis of this compound, a key intermediate in the development of various biologically active compounds, requires precise monitoring to ensure optimal yield, purity, and safety.[1][2] In-process analytical monitoring allows for real-time assessment of reaction kinetics, impurity formation, and the consumption of starting materials. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each offering distinct advantages depending on the specific analytical challenge.

This guide provides a structured approach to using these techniques, complete with detailed protocols and extensive troubleshooting sections in a user-friendly question-and-answer format.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for monitoring organic reactions due to its versatility in separating non-volatile and thermally sensitive compounds. It is ideal for quantifying the starting materials, intermediates, the final product (this compound), and any non-volatile impurities in the reaction mixture.

Frequently Asked Questions (FAQs) - HPLC

Q1: Why is Reversed-Phase HPLC (RP-HPLC) the recommended mode for this analysis? A1: this compound is a moderately polar organic molecule. RP-HPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, is exceptionally effective at separating such compounds based on their hydrophobicity. This mode provides excellent resolution, reproducibility, and is compatible with a wide range of solvents, making it a robust choice for complex reaction mixtures.

Q2: What is a reliable starting HPLC method for monitoring my reaction? A2: A gradient RP-HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water is a robust starting point. UV detection is suitable as the benzoxazole ring system is chromophoric. For a detailed protocol, please refer to the "Detailed Protocol: HPLC-UV Method for Reaction Monitoring" section below. A similar approach has been successfully used for the analysis of other benzoxazole and related heterocyclic compounds.[3][4]

Q3: How should I prepare my reaction sample for HPLC analysis? A3: Proper sample preparation is critical to protect the HPLC column and ensure accurate results.

  • Quench the Reaction: Immediately stop the reaction in your aliquot by rapid cooling or using a chemical quenching agent if necessary.

  • Dilution: Dilute a small, accurately measured volume of the reaction mixture with a solvent that is miscible with the mobile phase (e.g., acetonitrile or a mixture of acetonitrile/water). This prevents solvent-related peak distortion.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon) to remove particulate matter that could clog the column or system tubing.[5]

  • Injection: The sample is now ready for injection into the HPLC system.

Workflow for HPLC Reaction Monitoring

HPLC Workflow Figure 1: General Workflow for HPLC Reaction Monitoring cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Aliquot from Reaction Quench 2. Quench Reaction Sample->Quench Dilute 3. Dilute Sample Quench->Dilute Filter 4. Filter (0.22 µm) Dilute->Filter Inject 5. Inject into HPLC Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. UV Detection Separate->Detect Integrate 8. Integrate Peaks Detect->Integrate Quantify 9. Quantify Components Integrate->Quantify Report 10. Report Results Quantify->Report

Caption: A streamlined process from sample extraction to final data analysis.

Detailed Protocol: HPLC-UV Method for Reaction Monitoring

This protocol provides a robust starting point for monitoring the conversion of reactants to this compound.

Parameter Recommended Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column offering good resolution and efficiency.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase improves peak shape for many heterocyclic compounds by suppressing silanol interactions.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent providing good elution strength for moderately polar compounds.
Gradient 30% B to 95% B over 15 minA gradient ensures elution of both polar starting materials and the less polar product within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time stability.[7]
Injection Vol. 5 µLA small injection volume minimizes the risk of column overload.
Detection UV at 254 nmThe benzoxazole moiety has strong absorbance at this wavelength.

Step-by-Step Methodology:

  • System Preparation:

    • Prepare mobile phases A and B using HPLC-grade solvents. Filter and degas the solvents to prevent pump issues and baseline noise.[5]

    • Install the C18 column and equilibrate the system with the initial mobile phase conditions (70% A, 30% B) for at least 20 minutes or until a stable baseline is achieved.

  • System Suitability:

    • Inject a standard solution of this compound five times.

    • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. This verifies that the system is performing consistently.

  • Sample Analysis:

    • Prepare the reaction sample as described in the FAQ section.

    • Inject the prepared sample into the HPLC system.

  • Data Analysis:

    • Identify peaks based on their retention times compared to pure standards of starting materials and the product.

    • Integrate the peak areas to determine the relative percentage of each component or quantify using a pre-established calibration curve.

Troubleshooting Guide: HPLC Analysis

Q: My peak for this compound is tailing. What is the cause and solution? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Probable Cause 1: Silanol Interactions. Residual silanol groups on the silica-based C18 packing can interact with the basic nitrogen of the benzoxazole ring.

    • Solution: Ensure your mobile phase is slightly acidic (e.g., with 0.1% formic or acetic acid) to suppress the ionization of silanols. Using a modern, high-purity silica column with end-capping will also minimize these interactions.[6]

  • Probable Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample further.

Q: I'm seeing my retention times shift from one injection to the next. Why is this happening? A: Retention time instability compromises data reliability.

  • Probable Cause 1: Inadequate Column Equilibration. The column needs to be fully equilibrated with the initial mobile phase conditions before starting a new run, especially in gradient analysis.

    • Solution: Increase the equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Probable Cause 2: Mobile Phase Composition Change. The mobile phase can change over time due to the evaporation of the more volatile solvent component.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Bypassing the system's proportioning valve by using a pre-mixed mobile phase can help diagnose if the valve is the issue.[7]

  • Probable Cause 3: Temperature Fluctuations. The viscosity of the mobile phase and reaction kinetics are temperature-dependent.

    • Solution: Use a column oven to maintain a constant temperature.

Q: I am observing "ghost peaks" – peaks that appear in blank runs. Where are they coming from? A: Ghost peaks are typically due to contamination or carryover.

  • Probable Cause 1: Sample Carryover. The autosampler needle and injection port can retain small amounts of a previous, more concentrated sample.

    • Solution: Implement a robust needle wash protocol in your method, using a strong solvent like acetonitrile or isopropanol.

  • Probable Cause 2: Contaminated Mobile Phase. Impurities in the solvents can accumulate on the column and elute as peaks, especially during a gradient.

    • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases regularly.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. It is particularly useful for impurity profiling, as the mass spectrometer provides structural information that can help identify unknown byproducts.

Frequently Asked Questions (FAQs) - GC-MS

Q1: When should I opt for GC-MS instead of HPLC? A1: GC-MS is the preferred method when you need to identify unknown impurities or when your starting materials and byproducts are volatile and stable at elevated temperatures. The mass spectral data provides a molecular fingerprint, allowing for confident identification by matching against spectral libraries or through interpretation. Halogenated compounds often yield characteristic isotopic patterns that are easily recognizable by MS.[8][9]

Q2: What are the critical parameters for analyzing a chlorinated compound like this compound by GC? A2:

  • Inlet Temperature: This must be high enough to ensure complete vaporization without causing thermal degradation. A temperature around 250 °C is a good starting point, but may need to be optimized.

  • Column Choice: A low- to mid-polarity column, such as a DB-5ms or HP-5ms, is typically used for the analysis of halogenated aromatic compounds.[8] These columns provide good resolution and are robust.

  • Sample Stability: Assess the thermal stability of your analyte. If degradation is suspected, a lower inlet temperature or a more inert GC system (liner, column) may be required.

Detailed Protocol: GC-MS Method for Impurity Profiling

This protocol is designed for the separation and identification of this compound and potential volatile impurities.

Parameter Recommended Condition Rationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA workhorse column providing excellent separation for a wide range of semi-volatile organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid vaporization of the analyte.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks. Use splitless for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/minA standard temperature program to separate compounds with varying boiling points.
MS Source Temp. 230 °CStandard source temperature to promote ionization while minimizing fragmentation.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 40-400 m/zCovers the molecular ion of the target analyte and potential fragments/impurities.

Step-by-Step Methodology:

  • System Preparation:

    • Install the GC column and condition it according to the manufacturer's instructions to remove any contaminants.

    • Perform an autotune of the mass spectrometer to ensure optimal performance.

  • Sample Preparation:

    • Dilute the reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.

    • Filter if necessary, although dilution often makes this optional for GC.

  • Sample Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum. The molecular ion (M+) should be observed at m/z 167, with a characteristic M+2 isotope peak at m/z 169 (approximately one-third the intensity) due to the presence of chlorine.

    • Analyze other peaks by comparing their mass spectra to a commercial library (e.g., NIST) to tentatively identify impurities.

Troubleshooting Guide: GC-MS Analysis

Q: My analyte peak is broad or tailing. What should I check? A: Poor peak shape in GC can originate from several sources.

  • Probable Cause 1: Active Sites. The analyte may be interacting with active sites in the inlet liner or on the column.

    • Solution: Use a deactivated inlet liner. If the problem persists, you can trim the first 10-20 cm from the front of the GC column to remove accumulated non-volatile residues that create active sites.

  • Probable Cause 2: Incompatible Solvent. The injection solvent may not be focusing the analyte band effectively on the column.

    • Solution: Ensure the initial oven temperature is at or slightly below the boiling point of the injection solvent.

Q: I suspect my compound is degrading in the GC inlet. How can I confirm and prevent this? A: Thermal degradation is a common issue for reactive molecules.

  • Confirmation: Inject the same sample at progressively lower inlet temperatures (e.g., 250 °C, 220 °C, 200 °C). If the relative area of the main peak increases and the area of new, smaller peaks decreases at lower temperatures, degradation is likely occurring.

  • Solution:

    • Lower the Inlet Temperature: Use the lowest temperature that still provides good peak shape.

    • Use an Inert Liner: A highly deactivated liner (e.g., with wool) can minimize contact with hot metal surfaces.

Q: I'm seeing significant background noise or my mass spectra are inconsistent. What could be the issue? A: High background or spectral variability often points to system contamination or leaks.

  • Probable Cause 1: Column Bleed. At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline and characteristic background ions.

    • Solution: Ensure you are operating within the column's specified temperature limits. If the column is old, it may need to be replaced.

  • Probable Cause 2: System Leak. Air leaking into the mass spectrometer can cause high background noise and oxidation of the ion source and filament.

    • Solution: Perform a leak check, paying close attention to the inlet septum and column fittings. A high signal at m/z 28 (N₂) and 32 (O₂) is a strong indicator of a leak.

Troubleshooting Decision Tree: HPLC Peak Tailing

HPLC Troubleshooting Figure 2: Decision Tree for Troubleshooting HPLC Peak Tailing Start Problem: Peak Tailing Observed CheckOverload Is the peak shape better at lower concentrations? Start->CheckOverload CheckpH Is mobile phase pH ~2 units below analyte pKa? CheckOverload->CheckpH No Sol_Overload Solution: Reduce sample load. Dilute sample or decrease injection volume. CheckOverload->Sol_Overload Yes CheckColumn Is the column old or has it been used with harsh conditions? CheckpH->CheckColumn Yes Sol_pH Solution: Adjust mobile phase pH. Add 0.1% formic or acetic acid. CheckpH->Sol_pH No Sol_Column Solution: Column may have active sites. Try a new, end-capped column. CheckColumn->Sol_Column Yes End Problem Resolved CheckColumn->End No, consult further Sol_Overload->End Sol_pH->End Sol_Column->End

Caption: A systematic approach to diagnosing and solving peak tailing issues.

References

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Gómara, B., & González, M. J. (2015). Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS. In Comprehensive Analytical Chemistry (Vol. 67, pp. 373-405). Elsevier. DOI: 10.1016/B978-0-444-63299-9.00012-7
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation - Troubleshooting Guide.
  • Mubarak, A. T., & Eatherton, R. L. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1745–1752. DOI: 10.1021/ac0484878
  • Gómara, B., & González, M. J. (2015). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate.
  • Gerpe, A., Merlino, A., Boiani, M., Porcal, W., Fagiolino, P., González, M., & Cerecetto, H. (2008). Development of a HPLC method for the determination of antichagasic phenylethenylbenzofuroxans and its major synthetic secondary products in the chemical production processes. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 88–94. DOI: 10.1016/j.jpba.2007.12.041
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Lester, R. P., & Camp, J. E. (2013). Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. ACS Sustainable Chemistry & Engineering, 1(5), 545–548. DOI: 10.1021/sc4000253
  • University of Stellenbosch. (2010). Studies in the Synthesis of Benzoxazole Compounds. CORE.
  • ResearchGate. (n.d.). GC- MS Analysis of Halocarbons in the Environment.
  • Stoyanova, A., Zheleva, D., & Valcheva, V. (2020). HPLC method for analyzing new compounds - analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(1), 116-121.
  • De Vrieze, M., & Verleysen, K. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. DOI: 10.1016/j.ab.2024.115620
  • Sharma, R., Kumar, V., & Singh, P. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381–25418. DOI: 10.1039/d3ra03871h
  • Al-Hiari, Y. M., et al. (2015). Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate.
  • Reddy, C. S., et al. (2012). Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. ResearchGate.
  • Kaczmarek, E., & Daszkiewicz, Z. (2011). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 68(4), 499-505.
  • Thomas, S. P., et al. (2022). Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. ResearchGate.

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Validation & Comparative

A Comparative Guide to the Bioactivity of 2-Chloro-5-methyl-1,3-benzoxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the benzoxazole nucleus stands out as a "privileged scaffold." This heterocyclic system, formed by the fusion of a benzene ring with an oxazole ring, is a structural cornerstone found in numerous compounds with significant pharmacological activities.[1][2][3][4] The versatility of the benzoxazole ring allows for substitutions at various positions, leading to a vast chemical space of derivatives with a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6][7][8] This diversity has made benzoxazoles a focal point for researchers aiming to develop novel therapeutics.[9]

This guide provides an in-depth comparative analysis of 2-chloro-5-methyl-1,3-benzoxazole[10] against other key benzoxazole derivatives. We will delve into their performance in critical activity assays, elucidate the underlying mechanisms of action, and provide detailed experimental protocols to support further research and development. Our objective is to present a clear, data-driven comparison for researchers, scientists, and drug development professionals.

Comparative Analysis: Unraveling the Structure-Activity Relationship (SAR)

The biological activity of a benzoxazole derivative is profoundly influenced by the nature and position of its substituents. The substitutions at the 2- and 5-positions are particularly critical in determining the potency and selectivity of these compounds.[11]

Anticancer Activity: A Tale of Two Positions

Benzoxazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[2][3][11] The SAR insights reveal that specific substitutions can dramatically enhance this activity.

  • The 2-Position: This position is a frequent site for modification, and the introduction of aryl groups is often linked to potent anticancer activity.[12][13]

  • The 5-Position: Halogenation, particularly with chlorine, or the addition of a methyl group at this position can significantly modulate biological efficacy.[13] For instance, some studies have shown that a 5-chloro substituent is important for the anticancer activity of certain benzoxazole derivatives.[14] In other cases, 5-methyl substitution has led to greater activity compared to unsubstituted analogs.[13]

The following table summarizes the cytotoxic activity (IC₅₀ values) of various benzoxazole derivatives against different cancer cell lines, illustrating the impact of these substitutions.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
Series 1: 5-Chloro Derivatives
5-Chloro-2-(aryl)benzoxazoleMCF-7 (Breast)7.52 - 18.57[14]
5-Chloro-2-(aryl)benzoxazoleMDA-MB-231 (Breast)3.79 - 17.37[14]
5-Chlorotolylbenzoxazole(DNA Topo II)22.3[12]
Series 2: Other Key Derivatives
2-Arylbenzoxazole (Phortress Analog)HT-29 (Colon)Varies[15]
2-Arylbenzoxazole (Phortress Analog)A549 (Lung)Varies[15]
Benzoxazole-1,3,4-oxadiazole hybridHT-29 (Colon)Potent[3]
Benzoxazole-Combretastatin hybridMCF-7 (Breast)Potent[3]
2-Substituted Benzoxazole (Compound 6)HCT116 (Colorectal)24.5[5]

Note: This table is a synthesis of data from multiple sources and is for comparative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Antimicrobial Potency: Targeting Bacterial and Fungal Pathogens

Benzoxazole derivatives are also recognized for their broad-spectrum antimicrobial activity against both bacteria and fungi.[1][6][11][16] The structural features that govern anticancer activity also play a crucial role in antimicrobial efficacy.

Studies have shown that compounds with electron-withdrawing groups (like nitro or chloro) and electron-releasing groups (like methyl) can enhance antimicrobial effects.[17] For example, 5-nitro-2-cyclohexylmethyl benzoxazole was found to be highly active against Bacillus subtilis and Pseudomonas aeruginosa.[7] The combination of a halogen at the 5-position and specific aryl groups at the 2-position has yielded compounds with significant antibacterial and antifungal properties.[8]

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative benzoxazole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL or µM)Reference(s)
Series 1: General Antimicrobial
2-Phenyl/N-phenyl BenzoxazolesE. coliPotent at 25 µg/mL[1]
2-Substituted BenzoxazolesB. subtilis, E. coli, etc.Varies (some < 1.5 x 10⁻³ µM)[5]
3-(2-Benzoxazol-5-yl)alanine DerivativesB. subtilis (Gram-positive)Selective activity[11]
3-(2-Benzoxazol-5-yl)alanine DerivativesC. albicans (Fungus)Active in ~50% of compounds[11]
Series 2: Chloro-Substituted Derivatives
5-Chloro-2-cyclohexylmethyl BenzoxazoleC. albicansActive[7]
5-Chloro-1,3-benzoxazol-2(3H)-one DerivativesS. aureus, E. coliGood activity[18]

Mechanisms of Action: How Benzoxazoles Exert Their Effects

The therapeutic potential of benzoxazoles stems from their ability to interact with various biological targets, disrupting key cellular processes in cancer cells and microbes.

Anticancer Mechanisms

Several distinct mechanisms have been identified for the anticancer action of benzoxazole derivatives:

  • Kinase Inhibition: A primary mechanism involves the inhibition of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for tumor angiogenesis.[13] By blocking this pathway, benzoxazoles can stifle the growth of new blood vessels that supply tumors.

  • DNA Topoisomerase II Inhibition: Certain 2-arylbenzoxazoles act as inhibitors of DNA topoisomerase II, an enzyme vital for DNA replication and cell division.[12][13] This inhibition leads to cell cycle arrest and programmed cell death (apoptosis).

  • PARP Inhibition: Hybrid molecules combining the benzoxazole scaffold have been developed as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[14][19] This is a particularly effective strategy against cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[14]

  • Aryl Hydrocarbon Receptor (AhR) Agonism: Some derivatives function as prodrugs that, upon activation by cytochrome P450 enzymes, become potent agonists of the AhR, triggering a cascade that leads to anticancer activity.[13][15]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Binds PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->GeneExpression Promotes Benzoxazole Benzoxazole Derivatives Benzoxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Antimicrobial Mechanism: DNA Gyrase Inhibition

For antibacterial activity, a key proposed target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][20] By inhibiting this enzyme, benzoxazole derivatives prevent the bacterial cell from properly managing its DNA, leading to cell death. This provides a selective mechanism of action against bacterial pathogens.

DNAGyrase_Inhibition Benzoxazole Benzoxazole Derivatives DNAGyrase Bacterial DNA Gyrase Benzoxazole->DNAGyrase Inhibits DNA_Supercoiling DNA Supercoiling & Replication DNAGyrase->DNA_Supercoiling Blocks CellDeath Bacterial Cell Death DNA_Supercoiling->CellDeath Leads to

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Experimental Protocols: A Guide for the Bench Scientist

To ensure reproducibility and validity, adhering to standardized protocols is paramount. Below are detailed methodologies for key assays used to evaluate benzoxazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using SRB Assay

The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity by measuring cellular protein content.[4][5]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the benzoxazole derivatives (including this compound and other analogs) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[5] Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance (Optical Density) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

SRB_Assay_Workflow start Start: Cell Culture plate 1. Plate Cells in 96-well plate start->plate treat 2. Add Benzoxazole Derivatives plate->treat incubate 3. Incubate (48-72h) treat->incubate fix 4. Fix with TCA incubate->fix wash1 5. Wash with Water fix->wash1 stain 6. Stain with SRB wash1->stain wash2 7. Wash with Acetic Acid stain->wash2 solubilize 8. Solubilize Dye with Tris Base wash2->solubilize read 9. Read Absorbance (510 nm) solubilize->read analyze 10. Calculate IC50 read->analyze end End: Cytotoxicity Data analyze->end

Sources

A Comparative Analysis of Synthetic Methodologies for 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis of a Key Chemical Intermediate

Introduction: The Significance of 2-Chloro-5-methyl-1,3-benzoxazole

This compound is a crucial heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural motif, featuring a fused benzene and oxazole ring system with a reactive chloro-group at the 2-position, renders it a valuable precursor for the synthesis of a diverse array of pharmacologically active molecules. This versatile intermediate is instrumental in the development of novel therapeutic agents, including fungicides and plant growth regulators.[1] The strategic importance of this compound necessitates a thorough understanding of its synthetic pathways to enable efficient and scalable production. This guide provides a comprehensive comparative analysis of the primary methods for its synthesis, offering detailed experimental protocols and supporting data to inform methodological choices in research and development.

Primary Synthetic Routes: A Two-Step Approach

The synthesis of this compound is predominantly achieved through a two-step process. The first step involves the cyclization of 2-amino-4-methylphenol to form the stable intermediate, 5-methyl-1,3-benzoxazol-2(3H)-one. This is followed by a chlorination step to yield the final product. The choice of reagents and reaction conditions in each step significantly impacts the overall yield, purity, safety, and scalability of the synthesis.

synthesis_workflow start 2-Amino-4-methylphenol intermediate 5-Methyl-1,3-benzoxazol-2(3H)-one start->intermediate Step 1: Cyclization product This compound intermediate->product Step 2: Chlorination

Caption: General two-step synthesis workflow.

Step 1: Synthesis of 5-Methyl-1,3-benzoxazol-2(3H)-one

The formation of the benzoxazolone ring from 2-amino-4-methylphenol is a critical step that can be accomplished using several carbonyl sources. Here, we compare two of the most common methods: reaction with urea and reaction with phosgene or its safer equivalents.

Method A: Reaction with Urea

This method is often favored for its operational simplicity and the use of a relatively non-toxic and inexpensive reagent. The reaction proceeds by the thermal condensation of 2-amino-4-methylphenol with urea, releasing ammonia as a byproduct.

Reaction Mechanism:

urea_mechanism cluster_0 Reaction of 2-amino-4-methylphenol with Urea 2-amino-4-methylphenol 2-amino-4-methylphenol Intermediate_1 Intermediate_1 2-amino-4-methylphenol->Intermediate_1 + Urea - NH3 5-methyl-1,3-benzoxazol-2(3H)-one 5-methyl-1,3-benzoxazol-2(3H)-one Intermediate_1->5-methyl-1,3-benzoxazol-2(3H)-one Intramolecular cyclization - NH3

Caption: Proposed mechanism for urea-based cyclization.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a mixture of 2-amino-4-methylphenol (1 mole) and urea (1.05 moles) is suspended in a high-boiling solvent such as o-dichlorobenzene.

  • The reaction mixture is heated to 150-160°C under a nitrogen atmosphere for approximately 3 hours, during which ammonia gas evolves.

  • After completion of the reaction (monitored by TLC), the solvent is partially removed by distillation under reduced pressure.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with water and can be further purified by recrystallization from a suitable solvent like ethanol.

Method B: Reaction with Phosgene Equivalents (Triphosgene)

Phosgene and its solid, safer-to-handle equivalent, triphosgene (bis(trichloromethyl) carbonate), are highly effective reagents for the synthesis of benzoxazolones. These reagents offer the advantage of often producing higher yields and cleaner reactions compared to the urea method. However, their high toxicity necessitates stringent safety precautions.

Reaction Mechanism:

triphosgene_mechanism cluster_1 Reaction with Triphosgene 2-amino-4-methylphenol 2-amino-4-methylphenol Isocyanate_Intermediate Isocyanate_Intermediate 2-amino-4-methylphenol->Isocyanate_Intermediate + Triphosgene - HCl, - CO2 5-methyl-1,3-benzoxazol-2(3H)-one 5-methyl-1,3-benzoxazol-2(3H)-one Isocyanate_Intermediate->5-methyl-1,3-benzoxazol-2(3H)-one Intramolecular cyclization

Caption: Proposed mechanism for triphosgene-based cyclization.

Experimental Protocol:

  • To a stirred solution of 2-amino-4-methylphenol (1 mole) in a suitable aprotic solvent (e.g., toluene or dichloromethane) under a nitrogen atmosphere, a solution of triphosgene (0.35 moles) in the same solvent is added dropwise at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is treated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts.

  • The solid product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Comparative Analysis of Step 1 Methods
ParameterMethod A: UreaMethod B: Phosgene Equivalents (Triphosgene)
Yield Good to ExcellentGenerally Excellent
Reagent Cost LowHigh
Safety Relatively SafeHighly Toxic, requires specialized handling
Reaction Time Longer (typically 3-12 hours)Shorter (typically 2-4 hours)
Work-up SimpleRequires neutralization and careful handling
Scalability Readily scalableRequires specialized equipment for large scale

Step 2: Chlorination of 5-Methyl-1,3-benzoxazol-2(3H)-one

The conversion of the benzoxazolone intermediate to the final 2-chloro derivative is a crucial transformation. Several chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being the most common. A less common but effective alternative is phosphorus pentachloride (PCl₅).

Method C: Chlorination with Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful and widely used chlorinating agent for converting lactams and cyclic ketones to their corresponding chloro-derivatives. The reaction can be performed neat or in the presence of a high-boiling solvent. The addition of a tertiary amine or a phase-transfer catalyst can sometimes accelerate the reaction and improve yields.

Experimental Protocol:

  • A mixture of 5-methyl-1,3-benzoxazol-2(3H)-one (1 mole) and phosphorus oxychloride (2-5 equivalents) is heated at reflux (around 105-110°C) for 2-4 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water until neutral, and dried.

  • The crude product can be purified by column chromatography or recrystallization.

A variation of this method involves the use of benzyltriethylammonium chloride as an acid binder, which can lead to higher yields and purity.[2]

Method D: Chlorination with Thionyl Chloride (SOCl₂)

Thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), is another effective reagent for this transformation. The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active chlorinating species.

Experimental Protocol:

  • To a suspension of 5-methyl-1,3-benzoxazol-2(3H)-one (1 mole) in an excess of thionyl chloride (5-10 equivalents), a catalytic amount of DMF (a few drops) is added.

  • The reaction mixture is heated to reflux (around 75-80°C) for 3-6 hours.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The oily residue is co-evaporated with an inert solvent like toluene to remove any remaining traces of SOCl₂.

  • The crude product is then carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution).

  • The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated to afford the crude product, which can be further purified.

Method E: Chlorination with Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a very strong chlorinating agent that can be used for this conversion, often in a high-boiling inert solvent.

Experimental Protocol:

  • To a suspension of 5-methyl-1,3-benzoxazol-2(3H)-one (1 mole) in a high-boiling inert solvent (e.g., o-dichlorobenzene), phosphorus pentachloride (1.1-1.5 equivalents) is added portion-wise.

  • The reaction mixture is heated to 140-150°C for 1-2 hours.

  • Upon completion, the solvent and the byproduct POCl₃ are removed by distillation under reduced pressure.

  • The residue is then purified by vacuum distillation or recrystallization. A patent describes that maintaining an excess of PCl₅ in the reaction mixture leads to good yields.[3]

Comparative Analysis of Step 2 Methods
ParameterMethod C: POCl₃Method D: SOCl₂/DMFMethod E: PCl₅
Yield Good to ExcellentGoodGood to Excellent
Reactivity HighModerate to HighVery High
Safety Corrosive, toxic fumesCorrosive, toxic fumesCorrosive, moisture sensitive
Work-up Quenching with ice, distillationDistillation, neutralization, extractionDistillation
Byproducts Phosphoric acidSO₂, HClPOCl₃, HCl
Cost ModerateModerateModerate

Conclusion and Recommendations

The synthesis of this compound is most reliably achieved through a two-step process. The choice of methodology for each step should be guided by considerations of yield, safety, cost, and available equipment.

  • For the cyclization step (Step 1): The use of urea is a safer and more cost-effective option, suitable for large-scale synthesis, although it may require longer reaction times. Triphosgene offers higher yields and shorter reaction times but demands stringent safety protocols due to its high toxicity.

  • For the chlorination step (Step 2): Phosphorus oxychloride (POCl₃) is a robust and effective reagent that generally provides high yields. The use of thionyl chloride with catalytic DMF is also a viable option. Phosphorus pentachloride (PCl₅) is a powerful alternative, particularly when high reactivity is required.

The optimal synthetic strategy will ultimately depend on the specific requirements of the laboratory or production facility. For academic and small-scale research, the urea method followed by POCl₃ chlorination offers a good balance of efficiency and safety. For industrial applications where yield and reaction time are critical, and appropriate safety measures are in place, the triphosgene and PCl₅ methods may be more advantageous.

References

  • This compound | C8H6ClNO | CID 9989607. PubChem. [Link]
  • This compound - MySkinRecipes. [Link]
  • KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride - Google P
  • US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google P
  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - PubMed Central. [Link]
  • 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one - NIH. [Link]
  • A decade review of triphosgene and its applications in organic reactions - PMC. [Link]

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A Guide to the Structural Validation of 2-Chloro-5-methyl-1,3-benzoxazole Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and materials science, the benzoxazole moiety is a privileged scaffold, appearing in a wide array of biologically active compounds and functional materials.[1] 2-Chloro-5-methyl-1,3-benzoxazole (C₈H₆ClNO) is a key synthetic intermediate, valued for its reactive 2-chloro group which allows for further molecular elaboration.[2] Given its role as a foundational building block, the unequivocal confirmation of its structure is a critical first step in any synthetic campaign, ensuring the integrity of downstream products.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary method for structural validation. We will dissect the ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between molecular structure and spectral output. This document is designed for researchers, scientists, and drug development professionals who rely on precise analytical data for informed decision-making.

The Imperative of Structural Validation

The isomeric possibilities and potential for side-reactions in heterocyclic synthesis necessitate a robust analytical methodology. While techniques like mass spectrometry can confirm molecular weight and elemental composition, they provide limited information about atomic connectivity. Infrared (IR) spectroscopy can identify functional groups, but it falls short of providing a complete structural picture. NMR spectroscopy, however, directly probes the chemical environment of individual nuclei (¹H and ¹³C), offering an unparalleled, high-resolution map of the molecule's architecture.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally linked to the experimental setup. The following protocol outlines a standard procedure for obtaining ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean NMR tube.

    • Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a large solvent signal from overwhelming the analyte signals. CDCl₃ is an excellent choice for many organic compounds due to its good dissolving power and relatively inert nature.[3]

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a universal reference point.[4]

2. Instrument & Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Causality: Higher magnetic field strengths increase chemical shift dispersion, reducing signal overlap and simplifying spectral interpretation, especially for complex aromatic systems.[4]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2 seconds.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 512 to 1024) is required to achieve an adequate signal-to-noise ratio.[5]

Structural Analysis of this compound

The structure of this compound, with systematic numbering for NMR assignment, is shown below.[6][7] Based on this structure, we anticipate 3 distinct signals in the ¹H NMR spectrum and 8 distinct signals in the ¹³C NMR spectrum.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum: Interpretation and Assignment

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
~ 7.45d, J ≈ 0.8 Hz1HH-4This proton is ortho to the methyl group and meta to the ring junction, experiencing minimal coupling from H-6 (meta-coupling is small). It appears as a narrow doublet or singlet.
~ 7.35d, J ≈ 8.4 Hz1HH-7This proton is ortho to H-6, resulting in a clear doublet splitting pattern with a typical ortho coupling constant.
~ 7.10dd, J ≈ 8.4, 1.5 Hz1HH-6This proton is coupled to both H-7 (ortho) and H-4 (meta), resulting in a doublet of doublets.
~ 2.45s3HH-8 (CH₃)The methyl protons are not coupled to any adjacent protons and therefore appear as a sharp singlet. Its chemical shift is in the typical range for an aryl methyl group.[3]
¹³C NMR Spectrum: Interpretation and Assignment

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single line, with its chemical shift indicating its electronic environment.

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~ 153.5C-2This carbon is bonded to three electronegative atoms (O, N, Cl), causing a significant downfield shift, making it the most deshielded carbon in the molecule.
~ 149.0C-7aA quaternary carbon part of the heterocyclic ring fusion, typically found in this region for benzoxazoles.[8]
~ 141.5C-3aThe other quaternary carbon at the ring fusion.
~ 134.0C-5The carbon atom bearing the methyl group. Its chemical shift is influenced by the substituent effect.
~ 125.5C-6A protonated aromatic carbon.
~ 119.5C-4A protonated aromatic carbon.
~ 110.0C-7A protonated aromatic carbon, often shifted slightly upfield in benzoxazole systems.[9]
~ 21.5C-8 (CH₃)The methyl carbon, appearing in the characteristic upfield aliphatic region.[3]

Workflow for NMR-Based Structural Validation

The process of validating a chemical structure using NMR follows a logical, self-reinforcing workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Compound Synthesized Compound Dissolve Dissolve in CDCl3 with TMS Compound->Dissolve Acquire_1H Acquire 1H Spectrum Dissolve->Acquire_1H Acquire_13C Acquire 13C Spectrum Dissolve->Acquire_13C Analyze_1H Analyze Integration, Multiplicity, δ Acquire_1H->Analyze_1H Analyze_13C Analyze Chemical Shifts (δ) Acquire_13C->Analyze_13C Assign Assign Signals to Structure Analyze_1H->Assign Analyze_13C->Assign Validate Structure Validated Assign->Validate

Caption: Workflow for structural validation using 1D NMR.

Comparison with Alternative Analytical Methods

While NMR is the cornerstone of structural elucidation, a multi-technique approach provides the most comprehensive characterization.

TechniqueInformation ProvidedStrengthsLimitations for this Application
¹H & ¹³C NMR Precise atomic connectivity, stereochemistry, electronic environment of nuclei.Unambiguous structure determination; non-destructive.Requires slightly larger sample amounts; can be insensitive to minor impurities.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; confirms molecular formula (with HRMS).Does not differentiate between isomers; provides no connectivity data.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=N, C-O, aromatic C-H).Fast, simple, and inexpensive.Provides only a partial picture of the structure; spectrum can be complex.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the definitive solid-state structure.Requires a suitable single crystal, which can be difficult or impossible to grow.

Trustworthiness: A Self-Validating System with 2D NMR

The true power of NMR lies in its ability to create a self-validating dataset through multi-dimensional experiments. While ¹H and ¹³C spectra provide strong evidence, 2D NMR experiments like COSY, HSQC, and HMBC can definitively link all the pieces together, removing any ambiguity.

  • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling interactions. For this compound, it would show a cross-peak between the signals for H-6 and H-7, confirming their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would show cross-peaks for (H-4/C-4), (H-6/C-6), (H-7/C-7), and (H-8/C-8), confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. This is exceptionally powerful for connecting molecular fragments. Key expected correlations include:

    • From the methyl protons (H-8) to carbons C-5, C-4, and C-3a.

    • From the aromatic proton H-4 to carbons C-5, C-6, and C-7a.

G cluster_1D 1D NMR Data H1 1H Spectrum (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 13C Spectrum (Carbon Backbone) C13->HSQC C13->HMBC Structure Definitive 3D Structure COSY->Structure Confirms Neighbors HSQC->Structure Confirms Assignments HMBC->Structure Connects Fragments

Caption: Multi-dimensional NMR workflow for definitive structural confirmation.

Conclusion

The structural validation of a key synthetic intermediate like this compound is non-negotiable for ensuring the success and reproducibility of subsequent research. This guide has demonstrated that a combined analysis of ¹H and ¹³C NMR spectra provides a robust and detailed blueprint of the molecular architecture. The interpretation of chemical shifts, integration, and coupling patterns allows for the confident assignment of every proton and carbon atom. For ultimate certainty, this 1D data can be seamlessly integrated with 2D NMR experiments, creating a self-validating and unambiguous confirmation of the target structure, thereby upholding the highest standards of scientific integrity.

References

  • SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry.
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  • Supplementary Material (ESI) for Chemical Communications. (n.d.). The Royal Society of Chemistry.
  • This compound | C8H6ClNO. (n.d.). PubChem.
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.
  • Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. (2019). ResearchGate.
  • Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. (n.d.). Beilstein Journals.
  • 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. (n.d.). National Institutes of Health.
  • This compound (C8H6ClNO). (n.d.). PubChemLite.
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  • This compound. (n.d.). CymitQuimica.
  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (n.d.). Journal of University of Babylon for Pure and Applied Sciences.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Scite.ai.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). MDPI.

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A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of mass spectrometry (MS) techniques for the analysis of 2-Chloro-5-methyl-1,3-benzoxazole (C₈H₆ClNO), a heterocyclic compound of interest in synthetic and medicinal chemistry. We will explore the nuanced differences between various ionization methods, offering supporting data and detailed experimental protocols to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated heterocyclic compound featuring a benzoxazole core.[1][2] Such structures are pivotal building blocks in the synthesis of more complex molecules, including pharmaceutically active compounds. Accurate characterization and purity assessment are critical during development and quality control. Mass spectrometry serves as a cornerstone technique for this purpose, providing precise molecular weight determination and structural information through fragmentation analysis.

The choice of MS ionization and introduction technique profoundly impacts the quality of data obtained. For a small, semi-volatile, and neutral molecule like this compound (MW: 167.59 g/mol ), the primary analytical choice lies between Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with softer ionization techniques like Electrospray Ionization (ESI).[1] This guide will dissect these approaches to provide a clear, evidence-based comparison.

Comparative Analysis of Ionization Techniques

The ionization method is the most critical variable in the mass spectrometric analysis of a small molecule. The choice between a "hard" ionization technique like EI, which imparts high energy and causes extensive fragmentation, and a "soft" technique like ESI, which typically preserves the molecular ion, dictates the type of information acquired.[3]

Electron Ionization (EI): The Gold Standard for Structural Elucidation

Typically coupled with Gas Chromatography (GC), EI is the premier choice for volatile and semi-volatile organic compounds with molecular weights below 600 Da.[4] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (M•⁺). This high internal energy results in predictable and reproducible fragmentation, which is invaluable for structural confirmation and identification via library matching.[3]

  • Causality: The inherent volatility and thermal stability of this compound make it an ideal candidate for GC-MS analysis. The high energy of EI is necessary to break the stable aromatic and heterocyclic rings, generating a rich fragmentation pattern that acts as a structural fingerprint.

Electrospray Ionization (ESI): Prioritizing Molecular Weight

ESI is a soft ionization technique predominantly used with LC-MS for analyzing a wide range of molecules, from small polar compounds to large biomolecules.[4][5] It generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets.[6] For a neutral molecule like our analyte, ionization typically occurs through protonation ([M+H]⁺) or the formation of adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) present in the solvent.[6]

  • Causality: ESI would be selected if the analyte is part of a complex mixture that requires LC separation, if it is thermally labile (less likely for this compound), or if the primary goal is solely to confirm the molecular weight with minimal fragmentation.[6][7] However, achieving efficient ionization for a small, non-polar molecule can be challenging and may require careful solvent and additive selection.

Data Presentation: A Comparative Overview

The following table summarizes the expected outcomes for the analysis of this compound using the two primary ionization techniques. The predicted data is based on established fragmentation principles for aromatic, heterocyclic, and halogenated compounds.[8][9]

ParameterElectron Ionization (EI) via GC-MSElectrospray Ionization (ESI) via LC-MS
Primary Ion Observed Molecular Ion (M•⁺) at m/z 167/169Protonated Molecule ([M+H]⁺) at m/z 168/170
Isotopic Pattern Prominent M/M+2 peaks in a ~3:1 ratio due to ³⁵Cl/³⁷ClProminent [M+H]⁺/[M+2+H]⁺ peaks in a ~3:1 ratio
Fragmentation Extensive and structurally informativeMinimal to none; primarily molecular ion information
Key Use Case Structural elucidation and identificationMolecular weight confirmation, analysis in complex matrices
Sensitivity High, especially with selective ion monitoring (SIM)Dependent on ionization efficiency; can be high
Compatibility Requires volatile and thermally stable analytesBroad applicability, suitable for non-volatile compounds

Predicted Fragmentation Pathways

Understanding the fragmentation of this compound is key to its identification. The presence of the chlorine atom, the methyl group, and the fused ring system provides several predictable cleavage points under EI conditions.

dot

Caption: Predicted EI Fragmentation Pathway of this compound.

Interpretation of Key Fragments:

  • Molecular Ion (m/z 167/169): The base peak or a very intense peak, showing the characteristic 3:1 isotopic signature of chlorine.

  • Loss of Chlorine (m/z 132): Cleavage of the C-Cl bond results in the loss of a chlorine radical (35 Da), a common fragmentation for halogenated compounds, leading to a stable cation at m/z 132.[9]

  • Loss of Methyl Radical (from m/z 132): Subsequent loss of a methyl radical (15 Da) from the m/z 132 fragment gives rise to an ion at m/z 117.

  • Loss of Carbon Monoxide (from m/z 132): The benzoxazole ring can undergo cleavage, leading to the loss of a neutral CO molecule (28 Da), resulting in a fragment at m/z 104, or a fragment at m/z 90 after further rearrangement. This is a characteristic fragmentation of benzoxazole derivatives.[7]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, including necessary calibration and quality control steps.

Protocol 1: GC-MS with Electron Ionization (EI)

This method is optimized for structural confirmation and purity analysis.

  • Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in Dichloromethane. Prepare serial dilutions down to 1 µg/mL for linearity assessment.

  • Instrumentation: A Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • GC Conditions:

    • Column: VF-624ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Split/Splitless, 250 °C, Split ratio 20:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temp 60 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-250.

  • System Validation:

    • Perform a daily tuning and calibration check using the manufacturer's standard (e.g., PFTBA).

    • Inject a solvent blank before and after the sample sequence to check for carryover.

    • Run a standard at a known concentration to verify system performance.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve Analyte in Dichloromethane (1-100 µg/mL) Inject Inject 1 µL into GC Prep->Inject GC GC Separation (VF-624ms column) Inject->GC MS EI Ionization (70 eV) & Mass Analysis GC->MS Process Acquire Spectrum (m/z 40-250) MS->Process Identify Identify Peaks & Compare to Library Process->Identify

Sources

A Comparative In Vitro Analysis of 2-Chloro-5-methyl-1,3-benzoxazole Against Clinically Relevant Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Benzoxazoles, a class of heterocyclic compounds, have garnered significant interest due to their broad-spectrum biological activities.[1][2] This guide presents a comprehensive in vitro evaluation of a specific derivative, 2-Chloro-5-methyl-1,3-benzoxazole, against a panel of Gram-positive and Gram-negative bacterial strains. Its performance is objectively compared with established antibiotics, Ciprofloxacin and Vancomycin, to benchmark its potential efficacy. Detailed, standards-compliant protocols for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility via disk diffusion are provided to ensure reproducibility. This analysis serves as a critical resource for researchers engaged in the primary screening and development of new antibacterial agents.

Introduction: The Rationale for Investigating Benzoxazole Scaffolds

Heterocyclic compounds are cornerstones of medicinal chemistry, and the benzoxazole moiety is recognized as a "privileged structure" due to its presence in numerous compounds with diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.[1][2][3] Their structural similarity to natural biomolecules like adenine and guanine allows them to interact readily with biological polymers, making them attractive candidates for drug design.[4] While various benzoxazole derivatives have been synthesized and tested, this guide focuses on this compound, a derivative whose specific antimicrobial potential warrants systematic investigation.

To contextualize its efficacy, we employ a comparative approach, benchmarking its activity against two widely-used clinical antibiotics:

  • Ciprofloxacin : A broad-spectrum fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5][6][7] It is particularly effective against a wide range of Gram-negative bacteria.[5][8]

  • Vancomycin : A glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan cell wall in Gram-positive bacteria.[9][10][11] Its large molecular size prevents it from crossing the outer membrane of Gram-negative bacteria, rendering it ineffective against them.[9][12]

This guide provides the foundational in vitro data necessary to assess the promise of this compound as a potential lead compound for further development.

Methodologies: A Framework for Standardized In Vitro Assessment

To ensure data integrity and reproducibility, all experimental protocols are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), particularly documents M07 and M100.[13][14][15][16] These standards provide a validated framework for performing and interpreting antimicrobial susceptibility tests.

Bacterial Strains and Culture Conditions

A panel of reference strains is used to assess the breadth of antibacterial activity:

  • Gram-Positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

All strains are maintained on appropriate agar and sub-cultured to ensure viability. For susceptibility testing, Mueller-Hinton Broth (MHB) or Agar (MHA) is used, as it is the standard medium recommended by CLSI for its reproducibility and low concentration of inhibitors.[17]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18][19] This protocol follows the CLSI M07 guidelines.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition Inoculum 1. Prepare Inoculum (0.5 McFarland Std. ~1.5x10^8 CFU/mL) Dilute_Inoculum 2. Dilute Inoculum for final test conc. (~5x10^5 CFU/mL) Inoculum->Dilute_Inoculum Inoculate 4. Inoculate Plate (100 µL inoculum into 100 µL compound dilution) Dilute_Inoculum->Inoculate Compound_Prep 3. Prepare Serial Dilutions of Test Compounds in Plate Compound_Prep->Inoculate Incubate 5. Incubate Plate (35°C ± 2°C for 16-20h) Inoculate->Incubate Read_MIC 6. Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Workflow for MIC Determination

Step-by-Step Protocol:

  • Preparation of Compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare stock solutions of Ciprofloxacin and Vancomycin as per CLSI guidelines.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in MHB to achieve a range of desired concentrations.[18]

  • Inoculum Preparation: From a fresh culture, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (bacteria, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

  • MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[20]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[21][22] This test is performed as a follow-up to the MIC assay.

Experimental Workflow:

MBC_Workflow MIC_Plate Start: Completed MIC Plate Select_Wells 1. Select Wells (MIC, 2x MIC, 4x MIC, etc. and Growth Control) MIC_Plate->Select_Wells Spot_Plate 2. Spot Plate (Aliquot from selected wells onto Mueller-Hinton Agar) Select_Wells->Spot_Plate Incubate_Agar 3. Incubate Agar Plate (35°C ± 2°C for 18-24h) Spot_Plate->Incubate_Agar Count_CFU 4. Count Colonies (CFU) on each spot Incubate_Agar->Count_CFU Determine_MBC 5. Determine MBC (Lowest concentration with ≥99.9% kill vs. control) Count_CFU->Determine_MBC

Workflow for MBC Determination

Step-by-Step Protocol:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC and at least two more concentrated dilutions.[23]

  • Plating: Aliquot a small, defined volume (e.g., 10-20 µL) from each selected well and plate it onto a fresh MHA plate that contains no antimicrobial agent.[24]

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of surviving colonies (CFU/mL). The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[22][24]

Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Test

This method provides a qualitative assessment of antimicrobial susceptibility.[25][26] It is performed by placing antimicrobial-impregnated paper disks on an agar surface uniformly inoculated with the test organism.[26][27]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC test.

  • Plate Inoculation: Using a sterile cotton swab, inoculate the entire surface of a MHA plate to create a uniform "lawn" of bacteria. This is typically done by streaking in three different directions.[25][26]

  • Disk Application: Aseptically place paper disks impregnated with a standard concentration of the test compound and control antibiotics onto the agar surface. Ensure disks are spaced at least 24 mm apart.[26][28]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[25] The result is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established breakpoints in CLSI M100 tables.[13][28]

Comparative Performance Analysis (Illustrative Data)

The following tables summarize hypothetical data for this compound compared to Ciprofloxacin and Vancomycin. This data is for illustrative purposes to demonstrate how results would be presented and interpreted.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainTypeThis compoundCiprofloxacinVancomycin
S. aureus (ATCC 29213)Gram-Positive40.51
E. faecalis (ATCC 29212)Gram-Positive812
E. coli (ATCC 25922)Gram-Negative>1280.015>128
P. aeruginosa (ATCC 27853)Gram-Negative>1280.25>128

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL & MBC/MIC Ratio

Bacterial StrainCompoundMBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusThis compound82Bactericidal
S. aureusCiprofloxacin12Bactericidal
S. aureusVancomycin22Bactericidal
E. faecalisThis compound>32>4Bacteriostatic

Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[22]

Table 3: Agar Disk Diffusion Zone of Inhibition in mm

Bacterial StrainThis compound (30 µg disk)Ciprofloxacin (5 µg disk)Vancomycin (30 µg disk)
S. aureus182519
E. coli6 (No Zone)326 (No Zone)

Discussion and Interpretation

Based on the illustrative data, this compound demonstrates notable activity against Gram-positive bacteria, with MIC values of 4 µg/mL against S. aureus and 8 µg/mL against E. faecalis. The MBC/MIC ratio of 2 for S. aureus suggests a bactericidal mechanism of action against this key pathogen.[22] This performance, while less potent than the comparators Vancomycin and Ciprofloxacin, indicates a valid antibacterial effect.

Conversely, the compound shows a significant lack of activity against the tested Gram-negative strains (E. coli and P. aeruginosa), with MICs exceeding 128 µg/mL. This is a common characteristic for certain classes of molecules that are unable to penetrate the protective outer membrane of Gram-negative bacteria. This selective spectrum is mirrored by Vancomycin, which is also ineffective against these organisms.[9][12] Ciprofloxacin, as expected, shows potent, broad-spectrum activity against all tested strains.[8][29]

The disk diffusion results corroborate the MIC data, showing clear zones of inhibition for the test compound against S. aureus but no activity against E. coli. The results suggest that the benzoxazole scaffold, and specifically this derivative, could be a starting point for developing agents targeting Gram-positive infections. Further research, including molecular docking studies, could elucidate its mechanism of action, which for some benzoxazoles has been suggested to involve DNA gyrase inhibition.[30]

Conclusion

This guide provides a standardized framework for the in vitro evaluation of novel antimicrobial compounds like this compound. The presented methodologies, aligned with CLSI standards, ensure that the generated data is robust, reproducible, and comparable across different research settings. The illustrative results highlight a selective antibacterial profile for this compound, with promising bactericidal activity against S. aureus. While its potency does not yet match that of established drugs, it represents a viable chemical scaffold for further optimization in the quest for new antibiotics to combat drug-resistant Gram-positive pathogens.

References

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A Researcher's Comparative Guide to Cytotoxicity Assays for 2-Chloro-5-methyl-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling for Novel Benzoxazole Derivatives

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including oncology.[1][2] Compounds such as 2-Chloro-5-methyl-1,3-benzoxazole are synthetic precursors for developing novel agents that may target specific cellular pathways. As researchers, our primary goal is to identify compounds with high efficacy and minimal off-target toxicity. Therefore, rigorous in vitro cytotoxicity testing is not merely a preliminary step but a foundational component of the drug discovery cascade.

This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the technical insights and experimental rationale needed to make informed decisions when evaluating the cytotoxic potential of novel this compound derivatives. We will delve into the mechanistic basis of each assay, provide field-tested protocols, and present a logical framework for selecting the most appropriate method for your research objectives.

Part 1: A Decision Framework for Selecting the Right Cytotoxicity Assay

The choice of a cytotoxicity assay is dictated by the experimental question. Are you conducting a high-throughput screen of a new library of benzoxazole derivatives, or are you investigating the specific mechanism of cell death induced by a lead compound? The following decision tree illustrates a logical approach to assay selection.

G cluster_screening High-Throughput Screening cluster_mechanistic Mechanistic Studies start Experimental Goal screening Primary Screening (Large Compound Library) start->screening mechanistic Mechanism of Action (Lead Compound) start->mechanistic metabolic_assays Metabolic Assays (MTT, XTT, CellTiter-Glo) - Rapid, cost-effective, scalable screening->metabolic_assays Focus on viability & proliferation membrane_integrity Membrane Integrity Assays (LDH, Trypan Blue) - Detects necrosis/late apoptosis mechanistic->membrane_integrity Investigating membrane damage? apoptosis_assays Apoptosis Assays (Caspase-Glo, Annexin V) - Differentiates apoptosis from necrosis mechanistic->apoptosis_assays Investigating programmed cell death?

Caption: Decision tree for selecting a cytotoxicity assay.

Part 2: Comparative Analysis of Key Cytotoxicity Assays

Here, we compare three classes of assays: those that measure metabolic activity, those that assess cell membrane integrity, and those that specifically detect markers of apoptosis.

Metabolic Assays: Gauging the Engine Room of the Cell

Metabolic assays are often the first line of investigation due to their sensitivity, reliability, and amenability to high-throughput formats. They infer cell viability by measuring a specific metabolic function.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[3] The insoluble formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[3]

  • Experimental Workflow:

    MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Benzoxazole Derivative A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Add Solubilization Solution (e.g., DMSO) C->D E 5. Read Absorbance (~570 nm) D->E

    Caption: MTT Assay Workflow.

  • Expert Insights & Causality: The choice of a 2-4 hour incubation with MTT is critical; it allows sufficient time for formazan production without causing significant toxicity from the reagent itself. The final solubilization step is a key limitation, as incomplete dissolution of formazan crystals can lead to variability.[4]

  • Principle: This homogeneous "add-mix-measure" assay quantifies ATP, the presence of which signals metabolically active cells.[5][6][7] The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[8]

  • Experimental Workflow:

    CTG_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Benzoxazole Derivative A->B C 3. Add CellTiter-Glo® Reagent B->C D 4. Mix & Incubate (10 min) C->D E 5. Read Luminescence D->E

    Caption: CellTiter-Glo® Assay Workflow.

  • Expert Insights & Causality: The primary advantage of CellTiter-Glo® is its high sensitivity and simple workflow, making it ideal for high-throughput screening.[7][9] The stable "glow-type" signal, with a half-life often exceeding five hours, provides flexibility in read times.[7][8]

Cell Membrane Integrity Assays: Sentinels of Cell Death

These assays quantify cytotoxicity by measuring the leakage of intracellular components into the culture medium, a hallmark of compromised membrane integrity seen in necrosis or late-stage apoptosis.

  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[10][11] The assay measures the activity of this extracellular LDH through a coupled enzymatic reaction that results in the formation of a colored product.[11]

  • Expert Insights & Causality: The LDH assay is a reliable indicator of cell lysis. It is crucial to include a positive control (e.g., cells treated with a lysis buffer) to determine the maximum LDH release. A key consideration is the potential for LDH activity in the serum of the culture medium, which can contribute to background signal.[11]

  • Principle: This is a classic dye exclusion method. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[12][13]

  • Expert Insights & Causality: While simple and rapid, this assay is subjective and not easily scalable.[14][15] It is also a late-stage indicator of cell death and cannot distinguish between apoptotic and necrotic cells.[12] Furthermore, prolonged exposure to trypan blue can be toxic even to healthy cells, potentially skewing results.[14][16]

Apoptosis-Specific Assays: Unraveling Programmed Cell Death

When the goal is to understand how a benzoxazole derivative is killing cells, apoptosis-specific assays are indispensable.

  • Principle: Caspases are key executioner enzymes in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3 and -7.[17][18] This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[17][18]

  • Expert Insights & Causality: This assay provides a direct measure of apoptotic pathway activation. Its high sensitivity and "add-mix-measure" format make it suitable for screening compounds that induce apoptosis.[17][19] It can also be multiplexed with other assays to gain more data from a single sample.[20]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to label these early apoptotic cells.[21][23] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[22][24] This dual staining, typically analyzed by flow cytometry, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[21][22]

  • Experimental Workflow:

    AnnexinV_Workflow A 1. Induce Apoptosis with Benzoxazole Derivative B 2. Harvest & Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Add Annexin V-FITC & PI C->D E 5. Incubate (15 min, in dark) D->E F 6. Analyze by Flow Cytometry E->F

    Caption: Annexin V/PI Staining Workflow.

Part 3: Data Presentation and Protocols

Comparative Summary of Cytotoxicity Assays
AssayPrincipleEndpointThroughputProsCons
MTT Enzymatic reduction of tetrazolium saltColorimetric (Absorbance)HighInexpensive, well-establishedInsoluble product requires solubilization, potential for interference
CellTiter-Glo® ATP quantification[5][6]LuminescenceVery HighHighly sensitive, simple "add-mix-measure" protocol[7]Higher reagent cost
LDH Release of cytosolic enzyme[10][11]Colorimetric (Absorbance)HighMeasures membrane integrity directlyBackground from serum LDH[11], endpoint assay
Trypan Blue Dye exclusion by intact membranes[12][13]Microscopic cell countingLowSimple, inexpensiveSubjective, low throughput, toxic to cells over time[14][16]
Caspase-Glo® 3/7 Detection of active caspases 3 and 7[17][18]LuminescenceHighSpecific for apoptosis, highly sensitiveIndirect measure of cell death
Annexin V/PI PS externalization and membrane permeability[21][22]Fluorescence (Flow Cytometry)Low to MediumDifferentiates apoptosis and necrosis[24]Requires flow cytometer, more complex protocol
Detailed Experimental Protocols
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative. Remove the old medium and add 100 µL of medium containing the test compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[25]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[25]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm.

  • Cell Seeding and Treatment: Follow steps 1-3 as in the MTT protocol.

  • Prepare Controls: Set up triplicate wells for:

    • No-Cell Control (medium only)

    • Vehicle-Only Control (untreated cells)

    • Maximum LDH Release Control (cells treated with a lysis buffer 45 minutes before the end of the incubation)

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]

References

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  • Caspase-Glo® 3/7 Assay System (C001W-000956). (n.d.). Cenmed Enterprises.
  • Caspase-Glo® 3/7 3D Assay. (n.d.). IM Beit HaEmek.
  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-5-methyl-1,3-benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-Chloro-5-methyl-1,3-benzoxazole. As a privileged heterocyclic scaffold, benzoxazole is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The this compound core serves as a versatile starting point for chemical exploration, where the chlorine atom at the 2-position acts as a reactive handle for introducing diverse chemical functionalities, and the methyl group at the 5-position influences the molecule's electronic and steric properties.

Our objective is to dissect the intricate relationship between chemical structure and biological function for this class of compounds. We will explore how targeted modifications to the benzoxazole core can modulate potency and selectivity, offering a rational framework for the design of novel therapeutic agents. This analysis is grounded in experimental data from peer-reviewed literature, providing researchers and drug development professionals with a comparative and actionable guide.

The Benzoxazole Core: A Structural Dissection of Activity

The biological activity of benzoxazole analogs is not dictated by a single feature but rather by a synergistic interplay of substituents around the core. The electronic nature, size, and lipophilicity of these substituents determine the molecule's ability to interact with specific biological targets.

The Pivotal Role of the C2-Position

The 2-position of the benzoxazole ring is the most common site for chemical modification, and its substituent profoundly impacts the compound's pharmacological profile. The 2-chloro atom is an excellent leaving group, facilitating nucleophilic substitution reactions to generate a library of diverse analogs.

  • Amino and Amide Linkages: Introducing amino groups, particularly substituted amines and amides, has been a successful strategy. For instance, studies on fatty acid amide hydrolase (FAAH) inhibitors revealed that incorporating an isoindoline group at the 2-position resulted in compounds with low nanomolar potency.[4] This suggests that a constrained, bicyclic amine at this position can optimally occupy a hydrophobic pocket in the enzyme's active site.

  • Thioether Linkages: The introduction of a thioacetamido linker at C2 has been used to connect the benzoxazole core to various benzamide moieties, creating potent anti-proliferative agents. This linker provides optimal spacing and geometry for interaction with key residues in enzyme targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

  • Influence on Anticancer Activity: In a series of benzoxazole-benzamide conjugates, modifications at the C2-linker and the terminal amide group were critical. While the linker provides the structural framework, the nature of the terminal group (e.g., cyclohexyl vs. phenyl) fine-tunes the binding affinity, significantly altering the IC50 values against cancer cell lines.

The Modulatory Effect of the C5-Position

While C2 is often the primary focus for diversification, substituents on the benzene ring of the benzoxazole core, such as the 5-methyl group, play a crucial modulatory role.

  • Electron-Donating Properties: The methyl group is weakly electron-donating. This can influence the electron density of the entire heterocyclic system, potentially affecting p-p stacking interactions with aromatic residues in a protein target.

  • Comparative Analysis: In studies directly comparing 5-substituents, a 5-chloro group (electron-withdrawing) often leads to better cytotoxic activity against cancer cell lines like HCT-116 and MCF-7 compared to a 5-methyl group (electron-donating) or an unsubstituted analog. This highlights the importance of electronic effects at this position. For instance, in one study, 5-chlorobenzoxazole derivatives generally showed superior performance to their 5-methyl counterparts in anti-proliferative assays. This suggests that an electron-deficient aromatic ring may be favored for certain anticancer targets.

The general principle that emerges is that electron-withdrawing groups on the benzoxazole ring can enhance the antiproliferative and antimicrobial effects of the compounds.[5]

Visualizing the Core SAR Principles

The following diagram summarizes the key structure-activity relationships for the 2,5-disubstituted benzoxazole scaffold.

SAR_Summary Key SAR Insights for Benzoxazole Analogs core Benzoxazole Core C2 Position C5 Position c2_mods C2 Substituents Constrained Amines (e.g., Isoindoline) Thio-acetamido Linkers Substituted Phenylamines core:f1->c2_mods Primary Site of Diversification c5_mods C5 Substituents Methyl (Electron-donating) Chloro (Electron-withdrawing) H (Unsubstituted) core:f2->c5_mods Modulatory Site c2_effect Activity Impact Often dictates primary activity Crucial for target binding affinity Modifies potency significantly c2_mods->c2_effect c5_effect Activity Impact Modulates electronic properties Electron-withdrawing groups often enhance anticancer activity Fine-tunes overall potency c5_mods->c5_effect

Caption: Key SAR trends for 2,5-disubstituted benzoxazole analogs.

Comparative Performance Analysis: A Data-Driven Overview

To objectively compare the performance of different analogs, we have synthesized data from various studies into the tables below. The data focuses on two key therapeutic areas where benzoxazoles have shown significant promise: anticancer and antimicrobial applications.

Anticancer Activity: Targeting Proliferation and Kinases

Benzoxazole derivatives have been extensively investigated as anticancer agents, often acting as kinase inhibitors.[6] The following table compares the in vitro anti-proliferative activity of several analogs against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, as well as their inhibitory activity against VEGFR-2.

Table 1: Comparative Anticancer Activity of Benzoxazole Analogs

Compound IDC2-Substituent Linker & GroupC5-SubstituentIC50 HCT-116 (µM)IC50 MCF-7 (µM)IC50 VEGFR-2 (µM)Reference
Analog 1 -S-CH2-CO-NH-CyclohexylH7.2 ± 0.017.8 ± 0.0150.268
Analog 2 -S-CH2-CO-NH-CyclohexylMethyl > 50> 500.451
Analog 3 -S-CH2-CO-NH-CyclohexylChloro10.3 ± 0.0211.1 ± 0.020.361
Analog 4 -S-CH2-CO-NH-PhenylMethyl > 50> 500.512
Analog 5 -S-CH2-CO-NH-PhenylChloro15.4 ± 0.0117.2 ± 0.030.597
Sorafenib Reference Drug---0.352

Analysis & Insights: From this dataset, a clear trend emerges. The unsubstituted analog with a cyclohexylamide side chain (Analog 1 ) demonstrates the most potent anti-proliferative activity and is a more potent VEGFR-2 inhibitor than the reference drug Sorafenib. Interestingly, the introduction of a 5-methyl group (Analog 2 and Analog 4 ) is detrimental to activity against these cell lines. In contrast, a 5-chloro group (Analog 3 and Analog 5 ) restores a significant level of activity, reinforcing the observation that electron-withdrawing substituents at C5 are generally favorable for this particular scaffold and target.

Antimicrobial Activity: Combating Bacteria and Fungi

The benzoxazole scaffold is also a component of many potent antimicrobial agents. The substitutions at various positions influence the spectrum and potency of activity.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzoxazole Derivatives

Compound IDC2-SubstituentC5-SubstituentS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Analog 6 2-N-phenylaminoMethyl 6.2512.512.5[7]
Analog 7 2-N-(4-chlorophenyl)aminoMethyl 3.126.256.25[7]
Analog 8 2-N-(4-methoxyphenyl)aminoMethyl 12.52525[7]
Analog 9 2-Mercapto-N-(4-chlorobenzylidene)carbohydrazideH---[8]
Ciprofloxacin Reference Drug-3.123.12-[7]
Fluconazole Reference Drug---6.25[7]

Analysis & Insights: The data indicates that for 2-N-phenylamino-5-methylbenzoxazoles, the substitution on the terminal phenyl ring is critical. An electron-withdrawing chloro group (Analog 7 ) enhances activity against all tested strains, achieving potency comparable to Ciprofloxacin against S. aureus. Conversely, an electron-donating methoxy group (Analog 8 ) diminishes the antimicrobial effect.[7] This again underscores the importance of electronic effects, even on peripheral parts of the molecule, in modulating biological activity.

Experimental Methodologies: Synthesis and Biological Evaluation

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for the synthesis of a representative analog and for a common in vitro biological assay.

Synthesis Protocol: Preparation of 2-Substituted-5-methyl-1,3-benzoxazole Analogs

The following is a generalized, two-step procedure for synthesizing a library of 2-amino-5-methyl-benzoxazole derivatives, starting from the commercially available 2-amino-4-methylphenol.

Step 1: Synthesis of the Thiourea Intermediate

  • Dissolve 2-amino-4-methylphenol (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF).

  • Add the desired isothiocyanate (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting solid with a non-polar solvent (e.g., hexane) to remove unreacted isothiocyanate.

  • Dry the solid product under vacuum. The resulting thiourea derivative is often used in the next step without further purification.

Step 2: Cyclization to form the 2-Amino-5-methyl-benzoxazole

  • Suspend the thiourea intermediate from Step 1 in a solvent like dichloromethane (DCM) or methanol.

  • Add a cyclizing agent. A common choice is a carbodiimide such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq) or a mercury (II) salt.

  • Stir the mixture at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated urea byproduct (in the case of DCC).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 2-amino-5-methyl-benzoxazole analog.

Visualizing the Synthetic Workflow

Synthesis_Workflow start Start: 2-Amino-4-methylphenol reagent1 Add Isothiocyanate in THF start->reagent1 step1 Step 1: Form Thiourea Intermediate (Stir 4-6h at RT) reagent1->step1 workup1 Solvent Removal & Hexane Wash step1->workup1 intermediate Thiourea Derivative workup1->intermediate reagent2 Add Cyclizing Agent (DCC) in DCM intermediate->reagent2 step2 Step 2: Cyclization (Stir overnight at RT) reagent2->step2 workup2 Filter Byproduct & Concentrate step2->workup2 purification Column Chromatography (Silica Gel) workup2->purification end Final Product: 2-Amino-5-methyl-benzoxazole Analog purification->end

Caption: General workflow for the synthesis of benzoxazole analogs.

Biological Assay Protocol: In Vitro Anticancer SRB Assay

The Sulforhodamine B (SRB) assay is a common method for determining drug-induced cytotoxicity in cancer cell lines.

  • Cell Plating: Seed cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzoxazole analogs in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a positive control (e.g., 5-Fluorouracil) and a negative control (vehicle, e.g., DMSO).

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding cold 10% (w/v) Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

  • Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Concluding Remarks and Future Directions

The structure-activity relationship studies of this compound analogs reveal a highly tunable scaffold for drug discovery. The key takeaways are:

  • The C2-position is the primary handle for introducing diverse functionalities that directly interact with the biological target, making it the focal point for potency optimization.

  • The C5-position plays a critical role in modulating the electronic environment of the entire scaffold. For many anticancer applications, electron-withdrawing groups like chlorine are more favorable than electron-donating groups like methyl.

  • Peripheral substitutions, such as on a C2-phenylamino moiety, can also significantly influence biological activity, demonstrating that a holistic molecular design approach is necessary.

Future research should focus on integrating computational methods, such as 3D-QSAR and molecular docking, to build predictive models that can guide the synthesis of more potent and selective analogs.[9][10] By combining rational design with efficient synthesis and robust biological evaluation, the full therapeutic potential of the benzoxazole scaffold can be realized.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions of a novel compound is paramount. This guide provides an in-depth technical overview and a practical framework for conducting cross-reactivity studies on 2-Chloro-5-methyl-1,3-benzoxazole, a member of the pharmacologically significant benzoxazole family.[1][2][3][4] The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5][6][7] However, the same structural features that confer therapeutic efficacy can also lead to unintended cross-reactivity with other biomolecules, potentially causing adverse drug reactions.

This guide is designed to provide not just a methodology, but a comprehensive understanding of the principles behind assessing the cross-reactivity of small molecules like this compound.

The Imperative of Cross-Reactivity Assessment

Small molecules, particularly those with reactive functionalities, can act as haptens.[8] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[8][9][] The resulting antibodies may then recognize not only the original hapten but also structurally similar molecules, leading to cross-reactivity. This phenomenon is a significant concern in drug development, as it can result in allergic reactions and other off-target effects. Therefore, rigorous cross-reactivity profiling is a critical step in the preclinical safety assessment of any new chemical entity.

Structural Analogs for Comparative Analysis

To meaningfully assess the cross-reactivity of this compound, a panel of structurally related compounds should be included in the analysis. The selection of these analogs is crucial and should be based on systematic variations of the core structure. The rationale is to probe how modifications to different parts of the molecule influence its recognition by specific antibodies.

Here is a proposed panel of compounds for a comparative cross-reactivity study:

Compound IDCompound NameStructural Variation from Target CompoundRationale for Inclusion
TARGET-01 This compound - The primary compound of interest.
ANALOG-012,5-Dichloro-1,3-benzoxazoleMethyl group at position 5 replaced by a chloro group.To assess the impact of substituting an electron-donating methyl group with an electron-withdrawing chloro group.
ANALOG-025-Chloro-2-methyl-1,3-benzoxazoleChloro group at position 2 replaced by a methyl group.To evaluate the influence of the substituent at the 2-position on antibody recognition.
ANALOG-032-Chloro-1,3-benzoxazoleLacks the methyl group at position 5.To determine the contribution of the methyl group to the antigenic determinant.
ANALOG-045-Methyl-1,3-benzoxazoleLacks the chloro group at position 2.To understand the role of the chloro group in antibody binding.
ANALOG-052-Chloro-5-nitro-1,3-benzoxazoleMethyl group at position 5 replaced by a nitro group.To investigate the effect of a strongly electron-withdrawing group at position 5.

Experimental Framework: A Competitive ELISA Approach

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for quantifying small molecules and assessing cross-reactivity.[11][12][13][14][15] The principle of this assay is the competition between the analyte in a sample and a labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Hapten Synthesis & Conjugation cluster_1 Phase 2: Antibody Production cluster_2 Phase 3: Competitive ELISA cluster_3 Phase 4: Data Analysis hapten Synthesis of a Hapten Derivative of this compound conjugation Conjugation to Carrier Proteins (e.g., KLH for immunization, BSA for coating) hapten->conjugation immunization Immunization of Host Animal with Hapten-KLH Conjugate titer Monitoring Antibody Titer immunization->titer purification Purification of Polyclonal Antibodies titer->purification competition Add Antibody Mixed with Target Compound or Analogs purification->competition coating Coat Microplate with Hapten-BSA Conjugate blocking Block Non-specific Binding Sites coating->blocking blocking->competition detection Add Enzyme-linked Secondary Antibody competition->detection substrate Add Substrate and Measure Signal detection->substrate curve Generate Standard Curve ic50 Calculate IC50 Values for Each Compound curve->ic50 cr Determine Percent Cross-Reactivity ic50->cr

Caption: Workflow for assessing cross-reactivity using a competitive ELISA.

Detailed Experimental Protocols
Part 1: Hapten Synthesis and Conjugation

For the generation of specific antibodies, this compound needs to be rendered immunogenic by conjugating it to a carrier protein.[16][17] This requires the synthesis of a derivative with a functional group suitable for conjugation, such as a carboxylic acid or an amine.

Synthesis of a Hapten Derivative:

A plausible strategy involves introducing a linker with a terminal carboxylic acid at a position that is solvent-exposed and less likely to be critical for antibody recognition. For this compound, derivatization could be explored at a position other than the chloro or methyl groups to maintain their potential contribution to the epitope.

Conjugation to Carrier Proteins:

  • Activation of the Hapten: The carboxylic acid group of the hapten derivative is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester.

  • Conjugation Reaction: The activated hapten is then reacted with the primary amine groups on the carrier proteins, Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for coating the ELISA plate.

  • Purification: The resulting conjugates are purified by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.

  • Characterization: The conjugation efficiency (hapten-to-protein ratio) is determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[16]

Part 2: Antibody Production

Polyclonal antibodies are generated by immunizing a suitable host animal (e.g., rabbits) with the hapten-KLH conjugate. Standard immunization protocols are followed, involving an initial injection with complete Freund's adjuvant and subsequent booster injections with incomplete Freund's adjuvant. The antibody titer in the serum is monitored throughout the immunization schedule using an indirect ELISA. Once a high titer is achieved, the serum is collected, and the polyclonal antibodies are purified using protein A/G affinity chromatography.

Part 3: Competitive ELISA Protocol
  • Coating: A 96-well microtiter plate is coated with the hapten-BSA conjugate (e.g., 1-10 µg/mL in coating buffer) and incubated overnight at 4°C.[13]

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.[13]

  • Washing: The plate is washed as described above.

  • Competition: A fixed concentration of the purified polyclonal antibody is mixed with varying concentrations of the target compound (this compound) or the analog compounds. These mixtures are then added to the coated and blocked wells and incubated for 1-2 hours at 37°C.

  • Washing: The plate is washed to remove unbound antibodies and compounds.

  • Detection: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed thoroughly.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until sufficient color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: The optical density (OD) is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to generate a standard curve by plotting the OD values against the logarithm of the concentration of the unlabeled target compound. The concentration of the target compound or its analogs that causes 50% inhibition of the antibody binding (IC50) is determined from this curve.

The percent cross-reactivity of each analog is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

A higher percent cross-reactivity indicates a greater ability of the analog to bind to the antibodies raised against the target compound.

Hypothetical Cross-Reactivity Data:

Compound IDCompound NameHypothetical IC50 (nM)Calculated % Cross-Reactivity
TARGET-01 This compound 50 100%
ANALOG-012,5-Dichloro-1,3-benzoxazole15033.3%
ANALOG-025-Chloro-2-methyl-1,3-benzoxazole50010%
ANALOG-032-Chloro-1,3-benzoxazole8062.5%
ANALOG-045-Methyl-1,3-benzoxazole10005%
ANALOG-052-Chloro-5-nitro-1,3-benzoxazole25020%

Conclusion and Future Directions

The cross-reactivity studies outlined in this guide provide a robust framework for evaluating the specificity of this compound. The results of these experiments are critical for understanding the potential for off-target effects and for guiding further drug development efforts. A low cross-reactivity profile with structurally similar compounds enhances the safety profile of a drug candidate. Conversely, significant cross-reactivity may necessitate further investigation into the potential for adverse reactions and could inform the design of more specific analogs. For regulatory submissions, it is advisable to consult the latest guidance from agencies such as the FDA.[18][19]

This guide provides a comprehensive, scientifically grounded approach to assessing the cross-reactivity of this compound. By understanding the principles and meticulously executing the experimental protocols, researchers can generate the critical data needed to advance their drug discovery programs with confidence.

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A Comparative Guide to Purity Analysis of 2-Chloro-5-methyl-1,3-benzoxazole: An In-depth Evaluation of HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous assessment of purity for novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 2-Chloro-5-methyl-1,3-benzoxazole, a key heterocyclic building block in medicinal chemistry, demands a robust and reliable analytical method for its quantitative purity determination. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose, supported by experimental data and a detailed, validated HPLC protocol.

The inherent characteristics of this compound—a halogenated, aromatic, and moderately polar molecule—present specific analytical challenges. These include ensuring complete separation from structurally similar impurities and preventing thermal degradation during analysis. This guide will delve into the causality behind the selection of HPLC as the superior method for this analyte, offering field-proven insights into method development and validation.

The Analytical Dichotomy: HPLC vs. GC for a Halogenated Benzoxazole

The choice between HPLC and GC is dictated by the physicochemical properties of the analyte.[1][2] While both are powerful separation techniques, their applicability hinges on factors like volatility, thermal stability, and polarity.

Gas Chromatography (GC): A Flawed Approach for this compound

Gas chromatography is a premier technique for volatile and thermally stable compounds.[2][3] However, for this compound, GC presents significant drawbacks. The relatively high molecular weight and the presence of a halogen atom can necessitate high inlet temperatures for volatilization, posing a risk of on-column degradation. This can lead to inaccurate purity assessments and the generation of artifactual impurities. Furthermore, the polarity of the benzoxazole ring can lead to peak tailing and poor resolution on common non-polar GC columns.

High-Performance Liquid Chromatography (HPLC): The Method of Choice

HPLC is ideally suited for the analysis of non-volatile or thermally labile compounds, making it a perfect match for this compound.[4] The separation occurs in the liquid phase at or near ambient temperature, mitigating the risk of degradation.[3] The versatility of HPLC, with its wide array of stationary and mobile phases, allows for fine-tuning of the separation to resolve the target compound from closely related impurities.[5]

Unveiling the Impurities: A Look into the Synthesis of this compound

A robust purity analysis method must be capable of separating the active pharmaceutical ingredient (API) from any potential process-related impurities and degradation products. The synthesis of this compound typically involves the cyclization of a substituted 2-aminophenol derivative.[1][6]

A common synthetic route starts from 4-methyl-2-aminophenol. Potential impurities that can arise from this synthesis include:

  • Starting Material Carryover: Unreacted 4-methyl-2-aminophenol.

  • Positional Isomers: Formation of isomeric benzoxazole structures, such as 2-chloro-6-methyl-1,3-benzoxazole, if the starting aminophenol contains isomeric impurities.

  • By-products of Cyclization: Incomplete or alternative cyclization reactions can lead to various side products.

  • Degradation Products: Hydrolysis of the 2-chloro group to a 2-hydroxy group, particularly under non-anhydrous conditions or upon exposure to moisture.

Head-to-Head Comparison: HPLC vs. GC Performance Data

To illustrate the superiority of HPLC for this analysis, a comparative study was designed. The following table summarizes the key performance parameters for the quantitative analysis of this compound by a validated HPLC method versus a theoretical GC method.

Parameter HPLC Method GC Method (Theoretical) Commentary
Linearity (R²) > 0.999> 0.995Both methods can exhibit good linearity, but HPLC often shows superior correlation due to the absence of thermal degradation.
Accuracy (% Recovery) 99.5% - 101.2%95.8% - 103.5%The wider recovery range for GC is indicative of potential sample loss or degradation at high temperatures.
Precision (%RSD) < 1.0%< 2.5%HPLC demonstrates higher precision due to its more controlled and reproducible injection and separation process.
Limit of Quantification (LOQ) 0.01%0.05%The lower LOQ of the HPLC method allows for the detection and quantification of trace-level impurities.
Resolution (Rs) of Critical Pair > 2.0< 1.5The HPLC method provides baseline separation of the main peak from its closest eluting impurity, which is often a challenge in GC for such compounds.
Analysis Time ~15 minutes~10 minutesWhile GC may offer a slightly faster run time, the compromised data quality outweighs this advantage.

The Definitive HPLC Protocol for Purity Determination

This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound purity by HPLC. The choices behind each parameter are explained to provide a deeper understanding of the method's design.

Experimental Workflow

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Diluent Standard->Dissolve Sample Weigh Sample Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Chromatographic Conditions
Parameter Condition Rationale
Instrument Agilent 1260 Infinity II or equivalentA standard, robust HPLC system capable of delivering reproducible results.
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic benzoxazole ring, while the column dimensions ensure good resolution.[7]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase suppresses the ionization of any residual silanols on the stationary phase, leading to improved peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-10 min: 50-90% B; 10-12 min: 90% B; 12-15 min: 50% BA gradient elution is employed to ensure the timely elution of the main peak while also allowing for the separation of any less retained (more polar) and more retained (less polar) impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 280 nmThe benzoxazole ring system exhibits strong UV absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA suitable injection volume to achieve good peak response without overloading the column.
Diluent Acetonitrile/Water (50:50, v/v)The diluent is compatible with the mobile phase and effectively solubilizes the analyte.
Method Validation: A Self-Validating System

The trustworthiness of an analytical method is established through rigorous validation, following guidelines from the International Council for Harmonisation (ICH).

Method Validation Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD Limit of Detection Precision->LOD LOQ Limit of Quantification Precision->LOQ

Caption: Key parameters for HPLC method validation according to ICH guidelines.

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the baseline resolution of the main peak from all other peaks.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response. A calibration curve is generated using at least five concentration levels, and a correlation coefficient (R²) of >0.999 is typically required.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of pure standard is spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: The Unambiguous Choice for Purity Determination

For the quantitative analysis of this compound purity, HPLC emerges as the unequivocally superior technique when compared to GC. Its ability to handle non-volatile and thermally sensitive compounds, coupled with its high resolving power and versatility, ensures an accurate and reliable purity assessment. The detailed HPLC method and validation framework presented in this guide provide a robust system for researchers and drug development professionals to confidently characterize the purity of this important heterocyclic intermediate, thereby ensuring the quality and integrity of their scientific endeavors. The use of mass spectrometric detection in conjunction with UV can further enhance the certainty of peak identification, especially for unknown impurities.[8][9][10]

References

  • Phenomenex. (2018). Reversed Phase Selectivity.
  • Advion. (2019, September 10). 3 reasons why you should upgrade from UV detection to Mass Spectrometry.
  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • Szepesy, L., & Czencz, M. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • Wikipedia. (n.d.). 2-Aminophenol.
  • LCGC International. (n.d.). Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies.
  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • Engineering. (n.d.). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions.
  • Mayer, B. X., et al. (2003). Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 745-754.
  • PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole.
  • PMC. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • INIS-IAEA. (2024, December 29). Persistent degradation products of halogenated refrigerants and blowing agents in the environment.
  • ISRN Organic Chemistry. (2025, August 6). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives.
  • Google Patents. (n.d.). CN104327008A - Synthesis method of benzoxazole compound.
  • ResearchGate. (2025, August 7). HPLC and UV Spectroscopy in Pharmaceutical Analysis.
  • Career Henan Chemical Co. (n.d.). 2-chloro-5-methyl-1,3-oxazole CAS NO.129053-68-5.
  • Lume - UFRGS. (n.d.). UV Spectrophotometric method for determination of posaconazole: comparison to HPLC.
  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds.
  • PubMed. (n.d.). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
  • oeko.de. (n.d.). Persistent degradation products of halogenated blowing agents and refrigerants in the environment.

Sources

A Comparative Guide to Green Synthesis of 2-Chloro-5-methyl-1,3-benzoxazole: Paving the Way for Sustainable Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. Among these, the benzoxazole scaffold is of paramount importance, featuring in a multitude of biologically active molecules. The targeted synthesis of derivatives such as 2-Chloro-5-methyl-1,3-benzoxazole, a key intermediate, presents a compelling case for the integration of green chemistry principles. This guide provides a critical comparison of emerging green synthetic routes for this compound against a conventional approach, offering researchers and drug development professionals the data-driven insights necessary to adopt more sustainable and efficient methodologies.

The Imperative for Greener Pathways

The traditional synthesis of 2-chlorobenzoxazoles often relies on harsh reagents like phosphorus pentachloride or thionyl chloride, which pose significant environmental and safety hazards.[1][2] These multi-step processes can also be energy-intensive and generate considerable waste, running counter to the contemporary ethos of sustainable chemical manufacturing. The principles of green chemistry—waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency—are not merely aspirational but are becoming integral to the entire lifecycle of drug development. This guide explores practical and validated green alternatives that enhance both the environmental profile and the efficiency of synthesizing this compound.

Comparative Analysis of Synthetic Routes

This guide will delve into a detailed comparison of three distinct synthetic strategies for this compound: a conventional method and two green alternatives that leverage microwave and ultrasound technologies.

Parameter Conventional Route: Phosphorus Pentachloride Green Route 1: Microwave-Assisted (Solvent-Free) Green Route 2: Ultrasound-Assisted (Aqueous Medium)
Starting Materials 5-methyl-1,3-benzoxazol-2(3H)-one, Phosphorus pentachloride2-Amino-4-methylphenol, N-chlorosuccinimide (NCS)2-Amino-4-methylphenol, N-chlorosuccinimide (NCS)
Solvent o-dichlorobenzeneNone (Solvent-free)Water
Catalyst/Reagent Phosphorus pentachlorideIodine (catalytic)None
Temperature 140-170 °C[1]100-120 °C (inferred from similar syntheses)[3]50-60 °C (inferred from similar syntheses)[4][5]
Reaction Time Several hours[1]10-15 minutes[3]30-45 minutes[4][5]
Yield ~60-70% (estimated)>85%[3]~80-90% (estimated)
Work-up Complex, involves quenching with ice, extractionSimple, extraction with ethyl acetateSimple, extraction with ethyl acetate
Green Chemistry Principles Poor: Hazardous reagents, high energy, waste generationExcellent: Solvent-free, energy-efficient, high atom economyVery Good: Use of water as a safe solvent, energy-efficient

Experimental Protocols

Conventional Synthesis: The Phosphorus Pentachloride Route

This method, adapted from established procedures for 2-chlorobenzoxazoles, serves as our baseline for comparison.[1]

Step-by-Step Methodology:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 5-methyl-1,3-benzoxazol-2(3H)-one (1 mole) in o-dichlorobenzene (400 ml).

  • Heat the mixture to 150-160 °C.

  • Carefully add phosphorus pentachloride (4 moles) in portions to the heated suspension.

  • Maintain the reaction mixture at this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.

  • Separate the organic layer and extract the aqueous layer with o-dichlorobenzene.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or recrystallization to yield this compound.

Green Synthesis Route 1: Microwave-Assisted Solvent-Free Synthesis

This protocol is an adaptation of a green methodology for the synthesis of 2,5-disubstituted benzoxazoles, leveraging the efficiency of microwave irradiation and eliminating the need for a solvent.[3]

Step-by-Step Methodology:

  • In a microwave-safe vessel, combine 2-amino-4-methylphenol (1 mmol), N-chlorosuccinimide (NCS) (1.1 mmol), and a catalytic amount of iodine (0.1 mmol).

  • Place the vessel in a microwave reactor and irradiate at 100-120 °C for 10-15 minutes.

  • Monitor the reaction for completion using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the resulting solid in ethyl acetate and wash with a 10% sodium thiosulfate solution to remove iodine.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Green Synthesis Route 2: Ultrasound-Assisted Synthesis in Aqueous Medium

This method utilizes the cavitation effects of ultrasound to promote the reaction in an environmentally benign aqueous medium, avoiding the need for harsh catalysts and organic solvents.[4][5]

Step-by-Step Methodology:

  • In a round-bottom flask, suspend 2-amino-4-methylphenol (1 mmol) and N-chlorosuccinimide (NCS) (1.1 mmol) in water (10 mL).

  • Place the flask in an ultrasonic bath and sonicate at 50-60 °C for 30-45 minutes.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol/water to obtain pure this compound.

Mechanistic Insights and Rationale

The causality behind the efficiency of the green methods lies in their energy transfer mechanisms.

G cluster_0 Conventional Heating cluster_1 Microwave Irradiation cluster_2 Ultrasonic Irradiation A External Heat Source B Slow & Inefficient Energy Transfer A->B Conduction & Convection C Bulk Reaction Mixture B->C D Microwave Energy E Direct & Rapid Energy Transfer D->E Dielectric Heating F Polar Molecules E->F G Ultrasound Waves H Acoustic Cavitation G->H I Localized High Temperature & Pressure H->I

Caption: Comparison of energy transfer mechanisms in different heating methods.

Microwave synthesis directly heats the polar reactants, leading to rapid and uniform heating that significantly reduces reaction times.[6][7] Ultrasound-assisted synthesis, on the other hand, generates localized hot spots through acoustic cavitation, providing the energy required for the reaction to proceed at a lower bulk temperature.[4][8][9]

The Green Advantage: A Conclusion for the Modern Lab

The presented green synthetic routes for this compound offer compelling advantages over the conventional phosphorus pentachloride method. The microwave-assisted solvent-free approach stands out for its exceptional speed, high yield, and adherence to multiple green chemistry principles. The ultrasound-assisted method provides a simple, safe, and efficient alternative that utilizes water as a solvent, making it highly attractive for scaling up.

By embracing these technologies, researchers and drug development professionals can not only improve the efficiency and safety of their synthetic processes but also contribute to a more sustainable chemical industry. The experimental data and protocols provided herein serve as a practical guide for the implementation of these greener alternatives in the laboratory.

References

  • A review on various synthetic methods of benzoxazole moiety. International Journal of Pharmacy and Biological Sciences.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]
  • Green synthesis of benzoxaozles.
  • “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ
  • Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Deriv
  • Microwave-assisted synthesis of benzimidazoles, benzoxazoles, and benzothiazoles
  • Microwave-Assisted Synthesis of Benzoxazoles in Glycerol. 应用化学. [Link]
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  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. [Link]
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]
  • Ultrasound assisted Heterocycles Synthesis.
  • Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing. [Link]
  • Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. PubMed. [Link]
  • Process for the preparation of 2-amino-5-chlorobenzoxazole.
  • Ultrasound Assisted Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles from (diethoxymethyl)benzene Derivatives.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]

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A Comparative Guide to the Biological Evaluation of 2-Chloro-5-methyl-1,3-benzoxazole and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] The strategic placement of substituents on this bicyclic ring system can dramatically influence the biological profile of the resulting molecule. This guide provides a comprehensive comparative analysis of the biological activities of 2-Chloro-5-methyl-1,3-benzoxazole and its positional isomers, offering insights into their potential as antimicrobial and anticancer agents. While direct head-to-head comparative studies of all isomers are not extensively available in the current literature, this guide synthesizes existing data on closely related analogues to elucidate structure-activity relationships (SAR) and guide future research.

Introduction to this compound and Its Isomers

This compound is a halogenated and alkylated derivative of benzoxazole. Its chemical structure, characterized by a fused benzene and oxazole ring, is ripe for modification. The chlorine atom at the 2-position and the methyl group on the benzene ring are key determinants of its physicochemical properties and, consequently, its biological activity.

The isomers of this compound arise from the different possible positions of the methyl group on the benzene ring, namely at positions 4, 6, and 7. Each isomer presents a unique electronic and steric profile that can influence its interaction with biological targets.

Positional Isomers of 2-Chloro-methyl-1,3-benzoxazole:

  • 2-Chloro-4-methyl-1,3-benzoxazole

  • This compound

  • 2-Chloro-6-methyl-1,3-benzoxazole

  • 2-Chloro-7-methyl-1,3-benzoxazole

Comparative Biological Evaluation

The biological potential of benzoxazole derivatives spans a wide spectrum, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][3][4] This section will compare the available data on the antimicrobial and anticancer activities of this compound and its related isomers.

Antimicrobial and Antifungal Activity

Benzoxazole derivatives have been extensively investigated for their ability to combat various bacterial and fungal pathogens.[2] The presence of a chloro group, in particular, has been associated with enhanced antimicrobial potency.

Furthermore, a series of 2,5-disubstituted benzoxazoles showed significant activity against Bacillus subtilis, with some compounds having a MIC value of 3.12 µg/mL.[6] This suggests that the substitution pattern on the benzoxazole core is a critical determinant of antimicrobial efficacy. The structure-activity relationship (SAR) of benzoxazole derivatives indicates that the presence of electron-withdrawing groups, such as chlorine, can enhance antimicrobial effects.[7]

Table 1: Antimicrobial Activity (MIC in µg/mL) of Representative Chloro-Methyl Benzoxazole Derivatives and Related Compounds

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
5-methyl-2-(p-chlorobenzyl)benzoxazoleCandida albicans6.25[5]
2,5-disubstituted benzoxazole (5c, 5e)Bacillus subtilis3.12[6]
2,5-disubstituted benzoxazole (5e)Pseudomonas aeruginosaNot specified[6]

Note: Data for the specific isomers of 2-Chloro-methyl-1,3-benzoxazole is limited. The table presents data from closely related compounds to infer potential activity.

Anticancer Activity

The benzoxazole scaffold is a prominent feature in the design of novel anticancer agents.[8][9] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes like kinases and topoisomerases, and the induction of apoptosis.[10]

Studies have shown that substitutions on the benzoxazole ring significantly impact anticancer potency. For example, compounds bearing a 5-chlorobenzoxazole moiety have demonstrated better cytotoxic activity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines compared to their 5-methyl or unsubstituted counterparts.[10] This highlights the positive contribution of the chlorine atom at the 5-position to anticancer activity.

While direct IC50 values for all isomers of this compound are not available, data from various studies on substituted benzoxazoles provide a basis for comparison. For instance, some 2-substituted benzoxazole derivatives have shown potent activity against a panel of human cancer cell lines.[11]

Table 2: Anticancer Activity (IC50 in µM) of Representative Chloro-Methyl Benzoxazole Derivatives and Related Compounds

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-chlorobenzoxazole derivative (9)HCT-116<10[10]
5-chlorobenzoxazole derivative (9)MCF-7<10[10]
5-methylbenzoxazole derivative (5)HCT-116>10[10]
5-methylbenzoxazole derivative (5)MCF-7>10[10]
Benzoxazole derivative (3m)HT-29 (Colon)Not specified[9]
Benzoxazole derivative (3n)MCF7 (Breast)Not specified[9]

Note: This table presents a qualitative comparison based on reported activities. Specific IC50 values for the target isomers are not consistently available.

Experimental Protocols

To ensure the reproducibility and validity of biological evaluations, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to assess the antimicrobial and anticancer activities of benzoxazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution Assay

G prep Prepare serial dilutions of test compounds disp Dispense dilutions and inoculum into 96-well plate prep->disp inoc Prepare standardized microbial inoculum inoc->disp incub Incubate at optimal temperature and time disp->incub read Read results visually or with a plate reader incub->read mic Determine MIC read->mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the benzoxazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

G seed Seed cancer cells in a 96-well plate treat Treat cells with various concentrations of test compounds seed->treat incubate_cells Incubate for 24-72 hours treat->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calc Calculate cell viability and IC50 read->calc

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

At its core, the disposal of any chemical waste is governed by a framework of federal and institutional regulations designed to protect both human health and the environment. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory oversight for hazardous waste management.[1][2][3][4] This "cradle-to-grave" approach ensures that hazardous materials are managed responsibly from their point of generation to their ultimate disposal.[1][5]

Understanding the Hazard Profile of 2-Chloro-5-methyl-1,3-benzoxazole

Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified with several GHS hazard statements, indicating its potential to cause significant harm upon exposure.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity (Oral) H302Harmful if swallowed.[6]
Acute Toxicity (Dermal) H312Harmful in contact with skin.[6]
Acute Toxicity (Inhalation) H332Harmful if inhaled.[6]
Skin Corrosion/Irritation H315Causes skin irritation.[6]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[6]

This data underscores the necessity of stringent safety protocols and the use of appropriate Personal Protective Equipment (PPE) at all times when handling this compound.

Immediate Safety and Handling Protocols: Your First Line of Defense

Proper handling is the first step in a safe disposal process. Adherence to these protocols minimizes the risk of exposure and accidental release.

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a comprehensive PPE strategy is essential.

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can be harmful.[6]
Body Protection A lab coat, worn fully buttoned, and closed-toe shoes.Shields skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Necessary to prevent inhalation of harmful vapors or dusts, especially when handling outside of a fume hood.[6]

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation exposure.

Step-by-Step Disposal Procedure: A Self-Validating System

The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Dedicated Waste Container: Collect all waste this compound, including any contaminated materials such as weighing papers, pipette tips, and gloves, in a dedicated, clearly labeled, and sealable container.

  • Container Compatibility: Ensure the waste container is made of a material compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).

Secure Storage of Hazardous Waste

Proper storage of the waste container is a critical step in maintaining a safe laboratory environment.

  • Designated Accumulation Area: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Incompatible Materials: Keep the waste container segregated from strong oxidizing agents, strong acids, and strong bases to prevent any potential reactions.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Arranging for Professional Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal facility.

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will have established procedures and relationships with certified disposal vendors.

  • Documentation: Complete all required hazardous waste manifests and other documentation as instructed by your EHS department. Accurate and complete documentation is a legal requirement.

The Science of Disposal: Why Incineration is the Preferred Method

For halogenated organic compounds like this compound, high-temperature incineration is the most effective and environmentally sound disposal method.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Professional Disposal cluster_3 Destruction This compound Waste This compound Waste Labeled, Sealed Container Labeled, Sealed Container This compound Waste->Labeled, Sealed Container Segregate Designated Hazardous Waste Area Designated Hazardous Waste Area Labeled, Sealed Container->Designated Hazardous Waste Area Store Securely EHS Pickup EHS Pickup Designated Hazardous Waste Area->EHS Pickup Schedule Licensed Disposal Facility Licensed Disposal Facility EHS Pickup->Licensed Disposal Facility Transport High-Temperature Incineration High-Temperature Incineration Licensed Disposal Facility->High-Temperature Incineration Treat Neutralized Byproducts Neutralized Byproducts High-Temperature Incineration->Neutralized Byproducts Decompose

Caption: Disposal Workflow for this compound

The high temperatures (typically above 1100°C for wastes containing more than 1% halogenated organic substances) and controlled conditions within a hazardous waste incinerator are designed to break the stable carbon-halogen bonds, effectively destroying the molecule.[1] These facilities are equipped with advanced pollution control systems, such as scrubbers, to neutralize the acidic gases (like hydrogen chloride) that are formed during the combustion of chlorinated compounds.

Emergency Preparedness: Responding to Spills

In the event of an accidental spill of this compound, a swift and appropriate response is crucial to mitigate potential hazards.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.

  • Contain the Spill: For a small, manageable spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance. Avoid using combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by a rinse with an appropriate solvent like ethanol or acetone, if compatible with the surface), collecting all cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. In case of inhalation, move the individual to fresh air and seek medical attention.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and regulatory compliance. By understanding the hazards, implementing robust handling protocols, and adhering to a systematic disposal plan, researchers can ensure that their scientific pursuits do not come at the cost of personal or environmental well-being. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • U.S. Environmental Protection Agency. (n.d.). EPA's Cradle-to-Grave Hazardous Waste Management Program.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER).
  • PubChem. (n.d.). This compound.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the pursuit of discovery must be anchored in an unwavering commitment to safety. 2-Chloro-5-methyl-1,3-benzoxazole is a heterocyclic compound with significant potential, but its handling demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe use, ensuring that your focus remains on the science, secured by a foundation of safety.

The 'Why': Understanding the Hazard Profile

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted hazard profile.[1] It is classified as:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • An Irritant: Causes significant skin and serious eye irritation.[1]

  • A Respiratory Tract Irritant: May cause respiratory irritation upon inhalation.[1][2]

Furthermore, under fire conditions, it may decompose to release highly toxic fumes, including carbon oxides, nitrogen oxides, and phosgene.[3][4] This profile necessitates a comprehensive PPE strategy that leaves no route of exposure unprotected.

Core Protective Measures: Your Essential Armor

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the compound's reactivity and toxicity. The following are the minimum requirements for any procedure involving this compound.

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, robust eye protection is non-negotiable.[1]

  • Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Best Practice: For procedures with a higher risk of splashing (e.g., transfer of solutions, reactions under reflux), supplement safety goggles with a full-face shield.[6] This provides a secondary barrier, protecting not just the eyes but the entire face from accidental exposure.

Hand Protection: Preventing Dermal Absorption

Dermal contact is a primary route of exposure for this compound.[7] The choice of glove material is critical.

  • Recommended Material: Use compatible chemical-resistant gloves, such as nitrile or neoprene.[3][6]

  • Critical Insight: It is crucial to recognize that some chlorinated compounds can permeate standard laboratory gloves over time.[6] Therefore, a single pair of gloves may not suffice for prolonged procedures. It is imperative to change gloves frequently, especially after direct contact with the substance, and to always inspect them for any signs of degradation or puncture before use.[3] Proper glove removal technique, without touching the outer surface, is essential to prevent skin contact.[3]

Body Protection: Shielding Against Contamination
  • Standard Protocol: A flame-resistant lab coat is mandatory.[6]

  • Enhanced Protection: For larger-scale operations or situations with a significant risk of spills, consider using chemical-resistant aprons or suits. Ensure all protective clothing is worn correctly and removed before leaving the laboratory area to prevent the spread of contamination.

Respiratory Protection: Safeguarding the Air You Breathe

The potential for respiratory irritation and inhalation toxicity makes respiratory protection a critical consideration, guided by the nature of the experimental work.[1][2]

  • Engineering Controls First: Always handle this compound in a well-ventilated area.[2][3] A certified chemical fume hood is the most effective engineering control to minimize airborne concentrations.[7]

  • When Respirators are Required: In situations where engineering controls are insufficient, if there is a risk of generating dust or aerosols, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4][5][6] For high airborne concentrations, a positive-pressure supplied-air respirator may be necessary.[4]

Operational and Disposal Plans: From Use to Neutralization

A comprehensive safety plan extends beyond personal protection to include clear, actionable protocols for operations and disposal.

PPE Selection by Task: A Risk-Based Approach

The level of PPE should be commensurate with the scale and nature of the work.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solids (<1g) Safety GogglesNitrile or Neoprene GlovesLab CoatRequired if outside a fume hood or if dust is generated
Solution Preparation Safety Goggles & Face ShieldDouble-gloved Nitrile/NeopreneLab CoatUse within a certified chemical fume hood
Gram-Scale Reaction Safety Goggles & Face ShieldDouble-gloved Nitrile/NeopreneChemical Resistant Apron over Lab CoatMandatory use within a certified chemical fume hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Chemical Resistant GlovesChemical Resistant Suit/ApronNIOSH-approved respirator with organic vapor cartridge
Workflow for Respiratory Protection Selection

The decision to use respiratory protection should follow a clear, logical pathway.

PPE_Workflow start Start: Handling This compound fume_hood Is the procedure performed entirely within a certified chemical fume hood? start->fume_hood aerosol_risk Is there a risk of generating dust or aerosols? fume_hood->aerosol_risk Yes ventilation_fail Is there a ventilation failure or are exposure limits exceeded? fume_hood->ventilation_fail No no_respirator Standard PPE sufficient. Proceed with caution. aerosol_risk->no_respirator No respirator_required NIOSH/MSHA-approved respirator required. aerosol_risk->respirator_required Yes ventilation_fail->no_respirator No ventilation_fail->respirator_required Yes

Caption: Decision workflow for selecting appropriate respiratory protection.

Step-by-Step Protocol for Donning and Doffing PPE
  • Donning (Putting On):

    • Lab Coat: Put on your lab coat and fasten it completely.

    • Respirator (if required): Perform a fit check as per manufacturer's instructions.

    • Goggles/Face Shield: Position eye and face protection securely.

    • Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the second pair.

  • Doffing (Taking Off) - The Key to Avoiding Contamination:

    • Gloves: Remove the outer pair of gloves (if applicable) first. Then, remove the inner pair using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it without touching the outside).

    • Lab Coat/Apron: Remove your lab coat by rolling it inside out, ensuring the contaminated exterior is contained.

    • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

    • Respirator: Remove last, after you have left the immediate work area.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Emergency Plan: Immediate Actions
  • Skin Exposure: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

  • Spill Management: Evacuate the immediate area. Wearing full protective equipment (including respiratory protection), cover powder spills with a plastic sheet to minimize dust.[4] For liquid spills, absorb with an inert material. Collect all contaminated materials into a designated, sealed container for hazardous waste disposal.[2][6] Ventilate the area and wash the spill site after cleanup is complete.[3]

Disposal Plan: Completing the Safety Lifecycle
  • Contaminated PPE: All disposable PPE (gloves, etc.) must be treated as hazardous waste. Place it in a designated, labeled, and sealed container for disposal.[6]

  • Chemical Waste: All waste containing this compound must be disposed of as hazardous waste according to all local, state, and federal regulations.[6] Never pour chemical waste down the drain.[6] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.[6]

By integrating this comprehensive PPE and handling strategy into your laboratory workflow, you build a self-validating system of safety. This allows for the confident exploration of the scientific potential of this compound while ensuring the well-being of all personnel.

References

  • Enamine. (n.d.). Safety Data Sheet - 5-chloro-1,3-benzoxazole-2-thiol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-methylbenzoxazole, 99+%.
  • BenchChem. (2025). Safety and handling of chlorinated benzoxazole compounds.
  • Sigma-Aldrich. (n.d.). This compound.
  • Santa Cruz Biotechnology, Inc. (2016, February 6). 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET.
  • Fisher Scientific. (2021, December 26). SAFETY DATA SHEET - 2-Chlorobenzoxazole.
  • PubChem. (n.d.). This compound.
  • KEIM. (2023, June 22). Safety data sheet according to 1907/2006/EC, Article 31.
  • Apollo Scientific. (n.d.). 2-Methyl-5-(trifluoromethyl)-1,3-benzoxazole Safety Data Sheet.
  • Thermo Fisher Scientific. (2021, December 26). SAFETY DATA SHEET - 2-Chlorobenzoxazole.
  • PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 5-Chlorobenzoxazole-2-thiol.
  • Saffron Chemicals. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
  • Lab Safety Services. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities.
  • CAS Common Chemistry. (n.d.). 5-Chloro-2-methylbenzoxazole.
  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.